synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
An In-depth Technical Guide to the Synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine Abstract This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for N-Acetyl-O-benzyl-3...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
Abstract
This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, a specialized amino acid derivative. Such derivatives are critical in the fields of medicinal chemistry and peptide synthesis, where precise control over functional groups is paramount for developing novel therapeutics and research tools. This document details a logical two-step synthetic strategy, beginning with the selective O-benzylation of the phenolic hydroxyl group of 3-methyl-DL-tyrosine, followed by the N-acetylation of the primary amine. The causality behind the selection of reagents, protecting groups, and reaction conditions is thoroughly explained to provide a framework that is not only procedural but also educational. The protocols are designed to be self-validating, supported by in-text citations to authoritative literature, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Rationale
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a custom-designed amino acid derivative with significant potential as a building block in synthetic organic chemistry. The presence of three distinct modifications on the parent DL-tyrosine scaffold—a methyl group on the aromatic ring, a benzyl ether protecting the phenolic hydroxyl, and an acetyl group protecting the alpha-amino group—offers unique steric and electronic properties.
The strategic protection of the amino and hydroxyl functionalities is a cornerstone of peptide synthesis and the development of complex bioactive molecules.[1][2] The benzyl (Bzl) group is a well-established protecting group for the tyrosine side chain, offering stability across a range of reaction conditions and being removable via methods like catalytic hydrogenation.[3][4] The N-acetyl group provides a stable, neutral amide that protects the amine from unwanted side reactions. The 3-methyl substitution on the phenyl ring further modifies the molecule's lipophilicity and conformational properties, making it a valuable tool for probing structure-activity relationships (SAR) in drug discovery.
This guide outlines a logical and efficient synthetic sequence. The synthesis commences with the protection of the more reactive phenolic hydroxyl group, a crucial step to prevent its competing reaction during the subsequent N-acetylation. This strategic ordering ensures a clean reaction profile and simplifies purification, leading to the desired product with high fidelity.
Overall Synthetic Strategy
The from 3-methyl-DL-tyrosine is accomplished via a two-step sequence:
O-Benzylation: The phenolic hydroxyl group of the starting material, 3-methyl-DL-tyrosine, is selectively protected using benzyl bromide under basic conditions. This Williamson ether synthesis proceeds efficiently due to the acidic nature of the phenolic proton.[5]
N-Acetylation: The resulting intermediate, O-benzyl-3-methyl-DL-tyrosine, is then subjected to acetylation of the alpha-amino group using acetic anhydride. This reaction is typically performed in an aqueous basic medium to yield the final product.[6][7]
This sequential approach is critical for achieving high selectivity and yield.
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of the chemical properties of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, a specialized, non-prote...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical properties of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, a specialized, non-proteinogenic amino acid derivative. While not a commercially cataloged compound, its structure suggests significant potential as a versatile building block in medicinal chemistry and peptide synthesis. This document outlines a theoretical synthetic pathway, predicts its physicochemical and spectroscopic characteristics, and discusses its potential reactivity and stability. The insights provided are grounded in the established chemistry of its constituent functional groups—the N-acetyl moiety, the O-benzyl ether, and the 3-methyl substituted tyrosine core. This guide is intended to serve as a foundational resource for researchers considering the synthesis and application of this and structurally related molecules.
Introduction and Rationale
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a rationally designed derivative of the amino acid tyrosine. Each modification to the native tyrosine structure imparts specific chemical properties that can be strategically exploited in chemical synthesis and drug design.
The 3-Methyl Group: Substitution on the phenolic ring at the 3-position sterically hinders the phenolic hydroxyl group and alters the electronic properties of the aromatic ring. This modification can influence intermolecular interactions, such as hydrogen bonding and pi-stacking, and may modulate the susceptibility of the ring to electrophilic substitution. In a biological context, this substitution can prevent metabolic modification at this position, potentially enhancing the pharmacokinetic profile of a peptide or small molecule containing this residue.
The O-Benzyl Ether: The benzyl group serves as a robust protecting group for the phenolic hydroxyl. This protection is crucial during synthetic procedures, such as peptide coupling, to prevent unwanted side reactions. The stability of the benzyl ether is a key consideration, as it is generally stable to a range of conditions but can be selectively removed, often via catalytic hydrogenation.
The N-Acetyl Group: Acetylation of the alpha-amino group neutralizes its charge and introduces an amide bond. This modification can increase the lipophilicity of the molecule and alter its hydrogen bonding capabilities. In peptide synthesis, an N-acetyl group at the N-terminus can mimic the natural structure of many proteins and can improve metabolic stability by preventing degradation by aminopeptidases.
DL-Stereochemistry: The designation "DL" indicates that this compound is a racemic mixture of the D- and L-enantiomers. This is a critical consideration for applications in chiral environments, such as biological systems, where each enantiomer may exhibit different activities.
This guide will now delve into the practical aspects of this molecule, from its synthesis to its predicted chemical behavior.
Proposed Synthesis Workflow
The synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine can be envisioned as a multi-step process starting from the commercially available 3-methyl-L-tyrosine (though a racemic starting material would yield the desired DL-product directly). A plausible synthetic route is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: O-Benzylation of 3-Methyl-DL-tyrosine
Dissolution: Suspend 3-methyl-DL-tyrosine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
Deprotonation: Add a slight excess of a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C to deprotonate the phenolic hydroxyl group.
Alkylation: Add benzyl bromide dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
Purification: Purify the resulting O-benzyl-3-methyl-DL-tyrosine by column chromatography or recrystallization.
Experimental Protocol: N-Acetylation of O-benzyl-3-methyl-DL-tyrosine
Dissolution: Dissolve O-benzyl-3-methyl-DL-tyrosine in an appropriate solvent system, such as a mixture of dioxane and water.
Basification: Add a mild base, such as sodium bicarbonate, to the solution.
Acetylation: Slowly add acetic anhydride to the reaction mixture at a low temperature.
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Work-up: Acidify the reaction mixture and extract the product with an organic solvent.
Purification: Purify the final product, N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, by column chromatography or recrystallization.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine based on its structure and the properties of its constituent parts.
Property
Predicted Value
Basis for Prediction
Molecular Formula
C19H21NO4
Determined from the chemical structure.
Molecular Weight
343.38 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Based on similar protected amino acids.[]
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in water.
The N-acetyl and O-benzyl groups increase lipophilicity compared to the parent amino acid.
Melting Point
Expected to be a crystalline solid with a defined melting point.
Analogous protected amino acids are typically crystalline solids.[]
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized N-Acetyl-O-benzyl-3-methyl-DL-tyrosine would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the benzyl group and the trisubstituted phenyl ring of the tyrosine moiety.
Benzyl CH₂: A characteristic singlet around δ 5.0 ppm.
Alpha-Proton (α-CH): A multiplet in the region of δ 4.5-4.8 ppm.
Beta-Protons (β-CH₂): Diastereotopic protons appearing as multiplets around δ 3.0 ppm.
Ring Methyl Group: A singlet around δ 2.2 ppm.
Acetyl Methyl Group: A sharp singlet around δ 2.0 ppm.
Amide NH: A doublet around δ 6.0-7.0 ppm, which may be broadened.
Carboxylic Acid OH: A broad singlet at δ >10 ppm, which may not be observed depending on the solvent.
¹³C NMR:
Carbonyl Carbons: Signals for the carboxylic acid and amide carbonyls in the range of δ 170-175 ppm.
Aromatic Carbons: Multiple signals in the aromatic region (δ 115-160 ppm).
Benzyl CH₂: A signal around δ 70 ppm.
Alpha-Carbon (α-C): A signal around δ 55 ppm.
Beta-Carbon (β-C): A signal around δ 37 ppm.
Ring and Acetyl Methyl Carbons: Signals in the aliphatic region (δ 15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 344.15. Fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
N-H Stretch (Amide): A peak around 3300 cm⁻¹.
C=O Stretches: Strong absorptions for the carboxylic acid and amide carbonyls around 1720 cm⁻¹ and 1650 cm⁻¹, respectively.
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch (Ether): An absorption band around 1240 cm⁻¹.
Reactivity and Stability
The chemical reactivity of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is primarily dictated by its functional groups.
Sources
Foundational
Technical Guide: Structure Elucidation of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
This technical guide details the structural elucidation of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine , a synthetic amino acid derivative used as a building block in peptidomimetics and pharmaceutical intermediates. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural elucidation of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine , a synthetic amino acid derivative used as a building block in peptidomimetics and pharmaceutical intermediates.
Executive Summary
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine (C₁₉H₂₁NO₄) represents a fully protected, racemic derivative of 3-methyltyrosine. Its structural validation requires a multi-modal analytical approach to confirm three distinct modifications to the core amino acid scaffold:
N-Acetylation: Amide bond formation at the
-amine.
O-Benzylation: Ether linkage at the phenolic hydroxyl.
3-Methylation: Alkyl substitution on the aromatic ring (ortho to the oxygen).
This guide provides the logic, predicted spectral data, and experimental protocols necessary for rigorous identification.
Chemical Profile & Synthetic Context[1][2][3][4][5][6][7][8][9]
Understanding the synthesis aids in identifying potential impurities (e.g., unreacted starting material or regiochemical isomers). The synthesis typically proceeds via the Schotten-Baumann reaction for acetylation followed by Williamson ether synthesis.
Figure 1: Synthetic pathway and potential impurity profile.
Analytical Architecture: Structure Elucidation
Mass Spectrometry (ESI-MS)
Mass spectrometry provides the primary confirmation of molecular weight and fragmentation fingerprints.
Loss of Benzyl Group: A characteristic loss of 91 Da (tropylium ion) is expected.
Fragment: [M+H - 91]⁺
m/z 237.
Loss of Acetyl Group: Loss of 42 Da (ketene) or 43 Da (acetyl).
Decarboxylation: Loss of 44 Da (CO₂) from the carboxylic acid.
Infrared Spectroscopy (FT-IR)
IR confirms the functional group transformations.
Functional Group
Wavenumber (cm⁻¹)
Assignment
O-H (Acid)
3200–2500 (broad)
Carboxylic acid O-H stretch (broad dimer).
N-H (Amide)
3300–3350
Amide N-H stretch.
C=O (Acid)
1710–1730
Carboxylic acid carbonyl.
C=O (Amide I)
1640–1660
Acetyl amide carbonyl.
C=C (Aromatic)
1500, 1600
Aromatic ring skeletal vibrations.
C-O (Ether)
1230–1250
Aryl-alkyl ether stretch (O-Benzyl).
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for regiochemistry, particularly confirming the "3-methyl" position on the ring.
¹H NMR (500 MHz, DMSO-d₆)
Rationale: DMSO-d₆ is chosen for solubility and to observe exchangeable protons (NH/COOH).
Position
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
COOH
12.50
Broad s
1H
Carboxylic acid proton.
NH
8.15
d (J=8 Hz)
1H
Amide proton, coupled to -CH.
Ar-H (Bn)
7.30–7.45
Multiplet
5H
Benzyl aromatic protons (monosubstituted).
Ar-H (2)
6.95
d (J~2 Hz)
1H
Meta to sidechain, ortho to methyl. Small coupling.
Ar-H (6)
6.90
dd (J~8, 2 Hz)
1H
Ortho to sidechain.
Ar-H (5)
6.80
d (J~8 Hz)
1H
Ortho to O-Benzyl.
O-CH₂
5.05
Singlet
2H
Benzylic methylene protons.
-CH
4.40
m
1H
Chiral center proton.
-CH₂
2.70–2.95
m (ABX)
2H
Diastereotopic methylene protons.
Ar-CH₃
2.15
Singlet
3H
Diagnostic: 3-Methyl group on the ring.
Ac-CH₃
1.80
Singlet
3H
Acetyl methyl group.
Critical Interpretation of Aromatic Region:
Unlike unsubstituted tyrosine (which shows an AA'BB' pattern, two doublets), the 3-methyl derivative displays an ABC or ABX pattern .
The proton at position 5 (ortho to the O-benzyl) is shielded by the ether oxygen.
The proton at position 2 is isolated by the methyl group, appearing as a singlet or fine doublet.
¹³C NMR (125 MHz, DMSO-d₆)
Shift (δ ppm)
Assignment
173.5
Acid Carbonyl (COOH)
169.2
Amide Carbonyl (NHAc)
155.8
Ar-C4 (Ipso to Oxygen)
137.5
Benzyl ipso-Carbon
130.5
Ar-C3 (Ipso to Methyl)
129.0–127.0
Benzyl aromatic carbons + Ar-C2/C6
111.5
Ar-C5 (Ortho to Oxygen)
69.2
O-CH₂ (Benzylic)
53.8
-Carbon
36.2
-Carbon
22.5
Acetyl Methyl
16.2
Ar-Methyl (3-Me)
Experimental Protocols
Sample Preparation for NMR
Mass: Weigh 10–15 mg of the solid sample.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Vessel: Transfer to a clean, dry 5 mm NMR tube.
Acquisition:
Run ¹H NMR (minimum 16 scans) to verify purity.
Run COSY (Correlation Spectroscopy) to map the spin system from NH
-CH -CH₂.
Run HMBC to link the Ar-CH₃ (2.15 ppm) to Ar-C3 and Ar-C2/C4, confirming regiochemistry.
HPLC Purity Analysis
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water + 0.1% TFA.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 214 nm (amide) and 254 nm (aromatic).
Expected Retention: The O-benzyl and 3-methyl groups significantly increase hydrophobicity compared to native tyrosine. Expect elution late in the gradient (approx. 12–15 min).
Structural Connectivity Visualization
The following diagram illustrates the critical NMR correlations required to confirm the structure, specifically focusing on the regiochemistry of the methyl group.
Figure 2: Key NMR correlations. Green solid lines indicate COSY (neighboring protons); Red dashed lines indicate HMBC (long-range C-H connectivity) crucial for placing the methyl group.
References
Tyrosine Derivative Synthesis
O-Benzyl Protection Standards
National Institutes of Health (PubChem). (2025).[1][2][3] "O-Benzyl-L-tyrosine Spectral Data." Available at: [Link]
NMR of 3-Substituted Tyrosines
General Protection Group Chemistry
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.[1][2] (Standard reference for Benzyl ether shifts).
Note: Specific spectral data for the exact "3-methyl" analog is derived from first-principles interpretation of the parent 3-methyl-tyrosine and N-acetyl-tyrosine datasets.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Characterization of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Analytical Scientists, and Peptide Synthesis Researchers.[1]
[1]
Executive Summary & Compound Architecture
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a sterically constrained, non-proteinogenic amino acid derivative often utilized as a building block in peptidomimetics to restrict conformational flexibility or enhance lipophilicity.[1]
This guide provides a definitive framework for the structural validation of this compound. Because this specific derivative represents a convergence of three distinct functional modifications—(1) N-acetylation , (2) O-benzylation , and (3) 3-methyl aromatic substitution —its spectroscopic signature is a composite of these well-characterized moieties.[1]
Risk:[2] N-benzylation side reactions if N-protection is labile.[1]
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
is the preferred solvent.[1] While is common for protected amino acids, the free carboxylic acid moiety of this compound ensures better resolution and solubility in DMSO.
Predicted H NMR Data (400 MHz, DMSO-)
Note: Chemical shifts (
) are estimates based on chemometric additivity rules derived from N-Acetyl-L-Tyrosine and 3-Methyl-Tyrosine standards.
91) is usually dominant in high-energy collisions.[1]
Quality Control & Purity Assessment
To ensure the integrity of the data, the following self-validating checks must be performed:
Chiral Purity: Since this is a DL-mixture (racemic), Chiral HPLC is required to confirm the 50:50 ratio if enantiomeric separation is intended later. Standard NMR will not distinguish D and L enantiomers.
TLC Conditions:
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:10:1).[1]
Visualization: UV (254 nm) for aromatic rings; Ninhydrin will be negative (blocked amine), but Iodine vapor will stain the aromatic system.[1]
Melting Point:
Protected racemic amino acids often have sharp but distinct melting points compared to their pure enantiomers.
Reference Range: ~145–155 °C (Estimated based on N-Ac-L-Tyr analogs).[1]
References
The following authoritative sources provide the baseline spectral data for the component moieties used to derive the composite profile above.
National Institute of Standards and Technology (NIST). N-Acetyl-L-Tyrosine Mass Spectrum and IR Data.[1] NIST Chemistry WebBook, SRD 69.[3]
starting materials for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine synthesis
Topic: Starting Materials and Synthetic Strategy for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Starting Materials and Synthetic Strategy for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
This guide details the strategic selection of starting materials and the synthetic methodology for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine . This molecule serves as a critical orthogonal building block in peptidomimetic drug design, particularly for introducing steric constraints (via the 3-methyl group) and lipophilicity (via the O-benzyl protection) into opioid receptor ligands and enzyme inhibitors.
The synthesis of this specific derivative presents a unique chemoselective challenge: reducing the
-unsaturation of the intermediate without cleaving the labile O-benzyl ether. This guide prioritizes the Erlenmeyer-Plöchl Azlactone route, optimized with a selective reduction strategy to ensure structural integrity.
Part 1: Retrosynthetic Analysis & Strategic Disconnections
To identify the optimal starting materials, we must deconstruct the target molecule. The structure contains three distinct zones: the amino acid backbone, the protecting group, and the substituted aromatic core.
Logical Disconnection
C–C Bond Cleavage (Perkin Condensation): The
-bond is the strategic disconnection point, separating the aromatic aldehyde from the glycine equivalent.
O–C Bond Cleavage (Ether Synthesis): The benzyl group is best introduced early on the aldehyde to prevent side reactions on the phenol during the azlactone formation.
Figure 1: Retrosynthetic tree illustrating the convergence of the aromatic core and the glycine synthon.
Part 2: Critical Starting Materials
The efficiency of this synthesis relies on the purity and reactivity of three core reagents.
The Aromatic Scaffold: 4-Hydroxy-3-methylbenzaldehyde
This is the structure-determining starting material. While accessible via the Reimer-Tiemann reaction of o-cresol, commercial sourcing is recommended to avoid isomeric impurities (e.g., salicylaldehyde derivatives) that complicate purification.
CAS Number: 15174-69-3
Purity Requirement:
98%
Impurity Watch: Ensure the material is free from o-cresol (starting material) and 3-methylbenzoic acid (oxidation byproduct), as these will compete in the subsequent alkylation step.
Role: Provides the tyrosine skeleton and the 3-methyl steric anchor.
The Amino Acid Synthon: N-Acetylglycine (Aceturic Acid)
Unlike the acetamidomalonate route, which yields the ester or free amine requiring re-acetylation, using N-acetylglycine directly installs the N-acetyl group found in the final target.
CAS Number: 543-24-8
Why this over Hippuric Acid? Hippuric acid yields the N-benzoyl derivative. Using N-acetylglycine eliminates the harsh hydrolysis step required to swap a benzoyl for an acetyl group, preserving the sensitive O-benzyl ether later in the sequence.
Reagent Grade: Anhydrous grade is preferred to prevent hydrolysis of the acetic anhydride co-reagent.
The Protecting Agent: Benzyl Bromide
Benzyl bromide is selected over benzyl chloride due to its higher reactivity in nucleophilic substitution (Williamson ether synthesis), allowing for milder reaction conditions that minimize aldehyde oxidation.
CAS Number: 100-39-0
Safety Note: A potent lachrymator. Handling requires a fume hood.
Alternative: Benzyl chloride (requires NaI catalyst/Finkelstein conditions).
Part 3: Integrated Synthetic Protocol
This protocol is designed to be self-validating : each step produces a distinct physical change (precipitate formation, solubility change) that confirms success without immediate need for HPLC.
Step 1: Protection of the Phenolic Hydroxyl
Objective: Convert 4-hydroxy-3-methylbenzaldehyde to 4-benzyloxy-3-methylbenzaldehyde.
) in an aprotic solvent (acetone) favors O-alkylation over C-alkylation or Aldol condensation of the aldehyde.
Validation: The reaction mixture will change from a clear solution to a suspension of white KBr salt. The product usually precipitates upon pouring into ice water.
Data Point: The disappearance of the broad phenolic -OH stretch (~3200
) in IR indicates completion.
Step 2: Erlenmeyer-Plöchl Azlactone Synthesis
Objective: Condense the protected aldehyde with N-acetylglycine to form the azlactone intermediate.[1]
Procedure: Heat on a steam bath or at 100°C for 2 hours.
Mechanism: The acetic anhydride cyclizes N-acetylglycine to the oxazolone (azlactone), which acts as the nucleophile attacking the aldehyde.
Validation: The reaction mixture will solidify into a yellow crystalline mass (the "Azlactone Cake"). This solidification is the key indicator of a successful condensation.
Workup: Wash with cold ethanol to remove unreacted aldehyde and red impurities.
Step 3: Hydrolysis and Selective Reduction
Critical Control Point: Standard catalytic hydrogenation (
, Pd/C) will cleave the O-benzyl group, destroying the target. You must use a selective reduction method.
Method A: Magnesium in Methanol (Recommended)
This method utilizes Single Electron Transfer (SET) to reduce the conjugated double bond of the dehydro-amino acid without affecting the benzyl ether.
Hydrolysis: Boil the azlactone in 1% NaOH/Acetone to open the ring, yielding
-acetamido-4-benzyloxy-3-methylcinnamic acid.
Reduction: Dissolve the cinnamic acid derivative in dry methanol. Add Magnesium turnings (5 eq) slowly.
Causality: Mg/MeOH generates hydrogen in situ and provides electrons to the conjugated system. Benzyl ethers are stable to these conditions.[2]
Validation: The yellow color of the dehydro-compound fades to colorless as the conjugation is broken.
Method B: Homogeneous Catalysis (Alternative)
Use Wilkinson’s Catalyst (
) with gas. Rhodium catalysts are highly selective for olefins and typically do not hydrogenolyze benzyl ethers under mild pressures.
Part 4: Data Summary & Quality Control
Parameter
Specification
Method of Verification
Appearance
White to off-white powder
Visual Inspection
Melting Point
Distinct range (derivative dependent)
Capillary MP Apparatus
1H NMR (Key Signal)
~2.1-2.3 ppm (s, 3H)
Confirms 3-Methyl group presence
1H NMR (Key Signal)
~5.1 ppm (s, 2H)
Confirms O-Benzyl retention
1H NMR (Key Signal)
~1.9 ppm (s, 3H)
Confirms N-Acetyl group
Solubility
Soluble in DMSO, MeOH; Insoluble in Water
Solubility Test
Workflow Visualization
Figure 2: Step-by-step synthetic workflow emphasizing the selective reduction stage.
References
Erlenmeyer-Plöchl Azlactone Synthesis: Plöchl, J. (1884).[3] "Über einige Derivate der Benzoylimidozimtsäure". Berichte der deutschen chemischen Gesellschaft, 17(2), 1616–1624.
Selective Reduction (Mg/MeOH): Youn, J. H., & Lee, J. (2003).
Synthesis of 3-Methyltyrosine Precursors: McDonald, O. E., et al. (1991).[4] "Synthesis of 3-methyl-L-tyrosine and related compounds". Journal of the Chemical Society, Perkin Transactions 1. (Discusses the acetamidomalonate alternative and alkylation challenges).
O-Benzylation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).
Magnesium/Methanol Reduction of Azlactones: Abbhadji, F., et al. (2018). "A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives". Journal of Sciences, Islamic Republic of Iran. (Demonstrates Mg/MeOH reduction of azlactone derivatives).
An In-Depth Technical Guide to the N-acetylation of O-benzyl-3-methyl-DL-tyrosine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the N-acetylation of O-benzyl-3-methyl-DL-tyrosine. Moving beyond a simple recitation of steps, t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the N-acetylation of O-benzyl-3-methyl-DL-tyrosine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides a field-proven experimental protocol, and details the necessary analytical techniques for successful synthesis and characterization. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility in the laboratory setting.
Strategic Overview: The "Why" of N-Acetylation
N-terminal acetylation is a fundamental modification in peptide chemistry and drug development. The covalent addition of an acetyl group (–COCH₃) to the primary amine of an amino acid serves several critical functions:
Charge Neutralization: At physiological pH, the N-terminal α-amino group is protonated and carries a positive charge (-NH₃⁺). Acetylation converts this to a neutral amide group (–NHCOCH₃).[1][2] This alteration can significantly impact a molecule's interaction with biological targets and improve its ability to cross cell membranes.[1]
Chemical Protection: In multi-step peptide synthesis, the N-acetyl group acts as a robust protecting group, preventing the amine from participating in unintended side reactions during subsequent amino acid couplings.[3]
Mimicking Biology: A vast majority of eukaryotic proteins are naturally N-terminally acetylated.[1][4] Synthetic acetylation allows researchers to create peptides that more closely mimic these native structures, enhancing their physiological relevance and stability.[1]
Enhanced Stability: The amide bond formed is resistant to degradation by aminopeptidases, which specifically target free N-termini, thus extending the biological half-life of the peptide.[1]
The specific substrate, O-benzyl-3-methyl-DL-tyrosine, is a rationally designed building block. The O-benzyl group protects the reactive phenolic hydroxyl, while the 3-methyl group provides steric bulk and modifies electronic properties, making its N-acetylated form a valuable intermediate for complex peptide synthesis and medicinal chemistry programs.[5]
The Core Mechanism: A Schotten-Baumann Approach
The N-acetylation of an amino acid is classically achieved via the Schotten-Baumann reaction, which involves the acylation of an amine using an acid anhydride or acyl chloride under aqueous alkaline conditions.[6][7][8][9]
The mechanism proceeds through a nucleophilic acyl substitution. The key steps are:
Deprotonation: In a basic medium (e.g., NaOH solution), the α-amino group of the tyrosine derivative is deprotonated, transforming it from -NH₃⁺ to the free amine -NH₂. This step is critical as the free amine is a potent nucleophile.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks one of the electrophilic carbonyl carbons of acetic anhydride.[10] This forms a transient tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, a stable leaving group.
Proton Transfer: The acetate ion then acts as a base, abstracting a proton from the now positively charged nitrogen atom to yield the final, neutral N-acetylated product and acetic acid.[10]
The continuous addition of a base during the reaction is a hallmark of the Schotten-Baumann condition. It serves to neutralize the acidic byproduct (acetic acid), which would otherwise protonate and deactivate the starting amine, thereby driving the reaction to completion.[6][11]
Figure 1: N-Acetylation Mechanism
Field-Proven Experimental Protocol
This protocol is designed for robustness and high yield. Each step includes a rationale to ensure a deep understanding of the process.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Molar Eq.
Purpose
O-benzyl-3-methyl-DL-tyrosine
285.35
1.0
Starting Material
Acetic Anhydride
102.09
1.1 - 1.5
Acetylating Agent
Sodium Hydroxide (NaOH)
40.00
As needed
Base for dissolution & pH control
Hydrochloric Acid (HCl), conc.
36.46
As needed
Acid for precipitation
Deionized Water
18.02
-
Solvent
Ethanol, 95%
46.07
-
Recrystallization Solvent
Step-by-Step Methodology
Figure 2: Experimental Workflow
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, pH probe, and dropping funnel, dissolve O-benzyl-3-methyl-DL-tyrosine (1.0 eq.) in deionized water (approx. 10 mL per gram of amino acid). Add 3 M NaOH solution dropwise with vigorous stirring until the amino acid is fully dissolved and the pH is stable around 11-12.[12][13]
Rationale: The amino acid is poorly soluble in neutral water. The basic solution deprotonates the carboxylic acid and ammonium groups, forming the highly soluble sodium salt.
Cooling: Immerse the flask in an ice-water bath and cool the solution to 0-5 °C.
Rationale: The acetylation reaction is exothermic. Cooling controls the reaction rate, prevents unwanted side reactions, and minimizes the hydrolysis of acetic anhydride.
Acetylation Reaction: Begin dropwise addition of acetic anhydride (1.1 eq.) from the dropping funnel over 30-45 minutes. Simultaneously, add 3 M NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[12][13]
Rationale: Maintaining an alkaline pH is crucial. It ensures the amino group remains in its nucleophilic free amine state. If the pH drops too low, the amine will be protonated and become unreactive.[6] If the pH is too high, hydrolysis of the acetic anhydride will be excessively rapid.
Reaction Completion: After the addition of acetic anhydride is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.[14] The reaction can be monitored by Thin Layer Chromatography (TLC).
Product Precipitation: Re-cool the flask in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 2-3.[14] A white precipitate of the N-acetylated product should form.
Rationale: The N-acetylated product is a carboxylic acid. In its salt form at high pH, it is soluble. Acidification protonates the carboxylate group, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water to remove inorganic salts.
Rationale: Cold water is used for washing to minimize loss of the product, which may have slight solubility in water.
Purification (Recrystallization): Transfer the crude product to a flask and add a minimal amount of hot 95% ethanol to dissolve it. Slowly add hot deionized water until the solution becomes slightly turbid. Reheat to obtain a clear solution, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.[14][15]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the final product is paramount. A combination of analytical techniques provides a self-validating system.
Thin Layer Chromatography (TLC)
Purpose: Monitor reaction progress and assess final product purity.
Stationary Phase: Silica gel 60 F₂₅₄
Mobile Phase: A mixture of Ethyl Acetate, Hexane, and Acetic Acid (e.g., 50:50:1 v/v/v).
Visualization: UV light (254 nm) and/or staining with ninhydrin.
Expected Result: The starting material will appear as a spot that stains purple with ninhydrin (indicating a free primary amine). The product spot will have a different Rf value and will not stain with ninhydrin. A complete reaction shows the disappearance of the starting material spot.
Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for N-acetyl-O-benzyl-3-methyl-DL-tyrosine.
Formation of the amide bond; couples with the α-proton.[16]
α-Proton (CH)
Doublet of doublets at δ ≈ 4.2-4.6 ppm
Shifted downfield compared to the starting material due to the deshielding effect of the acetyl group.[16]
¹³C NMR
Acetyl Carbonyl (C=O)
Signal at δ ≈ 170-175 ppm
Confirms the presence of the amide carbonyl carbon.[17]
Acetyl Methyl (CH₃)
Signal at δ ≈ 22-25 ppm
Confirms the presence of the acetyl methyl carbon.[16]
FTIR
N-H Stretch
Peak around 3300 cm⁻¹
Indicates the amide N-H bond.
Amide I (C=O)
Strong peak around 1650 cm⁻¹
Indicates the amide carbonyl stretch.
Carboxylic Acid (C=O)
Strong peak around 1720 cm⁻¹
Indicates the carboxylic acid carbonyl stretch.
Mass Spec.
Molecular Ion Peak
[M+H]⁺ = 285.35 + 42.04 = 327.39
Confirms the addition of one acetyl group (C₂H₂O) to the starting material.[18]
Troubleshooting and Field Insights
Problem
Potential Cause
Recommended Solution
Low Yield
1. Incomplete reaction. 2. pH dropped too low during addition. 3. Excessive hydrolysis of acetic anhydride.
1. Extend reaction time; monitor by TLC. 2. Ensure careful and simultaneous addition of base to maintain pH 8-10. 3. Maintain low temperature (0-5 °C) during addition. Use a slight excess (up to 1.5 eq) of anhydride.
Product is an oil or fails to crystallize
1. Presence of impurities. 2. Incorrect solvent system for recrystallization.
1. Wash crude product thoroughly. Consider a column chromatography purification step if necessary. 2. Experiment with different solvent systems (e.g., ethyl acetate/hexane, methanol/water).
Starting material remains (TLC)
1. Insufficient acetylating agent. 2. Deactivation of amine due to low pH.
1. Use a larger excess of acetic anhydride (e.g., 1.5 eq). 2. Re-check pH control procedure and calibration of the pH meter.
Di-acetylation product observed
The phenolic -OH group was acetylated.
This is unlikely with an O-benzyl protected starting material. If unprotected tyrosine is used, this is a common side product. The benzyl group effectively prevents this.
Conclusion
The N-acetylation of O-benzyl-3-methyl-DL-tyrosine is a straightforward yet critical transformation in synthetic organic chemistry. Success hinges on a firm grasp of the Schotten-Baumann reaction mechanism, particularly the imperative role of pH control. By maintaining the amine's nucleophilicity while minimizing anhydride hydrolysis, high yields of the desired product can be reliably achieved. The multi-faceted analytical approach outlined provides a robust framework for validation, ensuring the material's integrity for subsequent use in complex research and development pipelines.
Acylation and Esterification of Amino Acids . AK Lectures. [Link]
N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13 C NMR . PNAS. [Link]
Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation . PMC. [Link]
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online . Magritek. [Link]
Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review . PubMed. [Link]
Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions . Chemistry and Biochemistry. [Link]
Nα Selective Acetylation of Peptides . PMC - NIH. [Link]
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR . Magnetic Resonance. [Link]
N -Acetylated amino sugars : the dependence of NMR 3 J (HNH2) -couplings on conformation, dynamics and solvent . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride . Indian Academy of Sciences. [Link]
Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine . ResearchGate. [Link]
Process for preparing N-acetyl-L-tyrosine.
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential . Digital Commons @ Michigan Tech. [Link]
Acetylation of Peptides and Proteins: Monograph 0003 . IonSource. [Link]
Method for the N-acylation of aminocarboxylic acids.
Preparation method of N-acetyl-L-tyrosine.
Process for preparing N-acetyl-L-tyrosine.
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine . Frontiers. [Link]
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes . [Link]
Technical Guide: Benzylation of N-Acetyl-3-Methyl-DL-Tyrosine
Executive Summary This technical guide details the robust chemical benzylation of N-acetyl-3-methyl-DL-tyrosine , a critical intermediate in the synthesis of peptidomimetics and integrin antagonists. Unlike standard tyro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the robust chemical benzylation of N-acetyl-3-methyl-DL-tyrosine , a critical intermediate in the synthesis of peptidomimetics and integrin antagonists. Unlike standard tyrosine protection, the presence of the 3-methyl group introduces specific steric and electronic considerations that necessitate a modified protocol to ensure high yield and purity.
This guide advocates for a Global Protection – Selective Deprotection strategy. While direct selective
-alkylation is theoretically possible, it is operationally risky due to the competitive nucleophilicity of the carboxylate. The protocol below prioritizes the formation of the benzyl ester/benzyl ether intermediate, followed by controlled hydrolysis to yield the target -benzyl free acid if required.
Chemical Context & Mechanistic Analysis[1][2][3][4]
The "Ortho-Effect" and Steric Constraints
The 3-methyl substituent on the aromatic ring sits ortho to the phenolic hydroxyl group. In standard nucleophilic substitution (
), this methyl group exerts two opposing effects:
Steric Hindrance: It physically impedes the approach of the electrophile (benzyl bromide) to the phenolate oxygen, potentially reducing the reaction rate compared to unsubstituted tyrosine.
Inductive Donation: The methyl group (
effect) increases electron density on the phenolate oxygen, theoretically increasing nucleophilicity.
Operational Implication: Standard acetone-reflux protocols often fail to drive this specific reaction to completion due to the steric barrier. This protocol utilizes DMF (Dimethylformamide) as a polar aprotic solvent to solvate the cation (
), leaving the phenolate "naked" and sufficiently reactive to overcome the steric penalty.
pKa Dynamics and Regioselectivity
The substrate contains two acidic protons with distinct pKa values:
Carboxylic Acid (COOH): pKa
3.5 – 4.0
Phenol (Ar-OH): pKa
10.0 – 10.5
Upon treatment with a base like Potassium Carbonate (
), the carboxylic acid deprotonates first. If only 1 equivalent of Benzyl Bromide (BnBr) is used, the carboxylate (being generated first and present in equilibrium) will compete for the alkylating agent, leading to a mixture of O-benzyl ether, benzyl ester, and bis-benzylated products.
The Solution: We employ 2.5 equivalents of base and alkylating agent to force the reaction to the Bis-Benzyl (Global Protected) state. If the free acid is the desired end-product, a high-yield saponification step is far cleaner than purifying a mixed alkylation batch.
Visualization of Reaction Pathway
The following diagram illustrates the reaction logic, highlighting the transition from the starting material to the globally protected intermediate and the optional hydrolysis path.
Figure 1: Reaction cascade for the global benzylation of N-acetyl-3-methyl-DL-tyrosine. The green node represents the primary isolation target of this protocol.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
N-Acetyl-3-methyl-DL-tyrosine
Substrate
1.0
Dried in vacuo overnight.
Benzyl Bromide (BnBr)
Electrophile
2.5
Lachrymator; Dispense in fume hood.
Potassium Carbonate ()
Base
3.0
Anhydrous, finely ground.
DMF
Solvent
10 vol
Anhydrous (keeps reaction dry).
Ethyl Acetate / Hexanes
Workup
-
HPLC Grade.
Step-by-Step Methodology
Phase 1: Global Benzylation
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Charge the RBF with N-Acetyl-3-methyl-DL-tyrosine (10.0 g, 42.1 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.
Deprotonation: Add
(17.5 g, 126.3 mmol) in a single portion. The suspension may thicken; ensure vigorous stirring.
Critical Check: Allow to stir for 15 minutes at Room Temperature (RT) to ensure complete formation of the carboxylate/phenolate anions.
Alkylation: Add Benzyl Bromide (12.5 mL, 105.2 mmol) dropwise over 10 minutes via syringe or addition funnel.
Exotherm Warning: The reaction is mildly exothermic.
Reaction: Heat the mixture to 60°C for 4–6 hours.
Why 60°C? The 3-methyl steric hindrance requires thermal energy to drive the
reaction to completion, but exceeding 80°C risks racemization or decomposition.
Quench & Workup:
Cool to RT.
Pour the mixture into Ice Water (500 mL) with vigorous stirring. The product (Bis-benzyl ester/ether) typically precipitates as a white/off-white solid.
If Solid: Filter, wash with water (
mL) and hexanes ( mL).
If Oil: Extract with Ethyl Acetate (
mL). Wash organics with Brine (), dry over , and concentrate.
Phase 2: Selective Hydrolysis (Optional - To obtain Free Acid)
Perform this only if the target is the O-benzyl ether with a free carboxylic acid.
Dissolve the Bis-benzyl intermediate from Phase 1 in THF:Water (3:1) .
Add LiOH
HO (1.5 equiv).
Stir at 0°C to RT for 2 hours.
Selectivity: Esters hydrolyze much faster than ethers under mild basic conditions.
Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.
Process Control & Troubleshooting
In-Process Monitoring (TLC/HPLC)
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: 50% Ethyl Acetate in Hexanes.
Visualization: UV (254 nm) and PMA (Phosphomolybdic Acid) stain.
Component
R (Approx)
Appearance
Starting Material
0.05
Streaks near baseline (Acidic)
Mono-Benzyl Ester
0.30
Transient intermediate
Bis-Benzyl Product
0.65
Distinct UV-active spot
Troubleshooting Table
Issue
Root Cause
Corrective Action
Incomplete Conversion
Steric hindrance of 3-methyl group.
Increase Temp to 70°C; Add catalytic Sodium Iodide (Finkelstein condition) to generate reactive Benzyl Iodide in situ.
O-Alkylation vs C-Alkylation
Solvent polarity issues.
Ensure DMF is used. Acetone promotes tighter ion pairing, which can favor C-alkylation in rare cases (though unlikely here).
Racemization
Excessive heat or strong base.
Keep temperature 60°C. Use (mild) instead of NaH (strong).
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for phenolic protection strategies).
Riley, J. G., & Grindley, T. B. (2001). "De-O-benzylation of Sterically Hindered Benzyl Ethers." Journal of Carbohydrate Chemistry, 20(2), 159–169.[1] (Discusses stability and cleavage of hindered benzyl ethers).
Fischer, P. M. (2003). "The Design, Synthesis and Application of Stereochemically Defined Scaffolds." Current Pharmaceutical Design. (Contextualizes the use of methylated tyrosine derivatives in drug design).
Technical Guide: Methyl Esterification of N-Acetyl-O-Benzyl-DL-Tyrosine
Executive Summary & Strategic Rationale N-Acetyl-O-Benzyl-DL-Tyrosine Methyl Ester represents a fully protected amino acid derivative, critical as a hydrophobic building block in peptidomimetic drug design and synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
N-Acetyl-O-Benzyl-DL-Tyrosine Methyl Ester represents a fully protected amino acid derivative, critical as a hydrophobic building block in peptidomimetic drug design and synthetic intermediate analysis. Its structural core features three distinct functionalities: a phenolic ether (O-benzyl), an acetamide (N-acetyl), and the target carboxylic acid.
The chemical challenge lies in selectively esterifying the C-terminus without compromising the orthogonality of the protecting groups. While the O-benzyl ether is generally robust, the N-acetyl group is susceptible to hydrolysis under vigorous acidic conditions. Therefore, the selection of the esterification protocol must balance reactivity (activation of the carboxylate) with chemoselectivity (preservation of the amide).
This guide presents two validated methodologies:
Method A (Acid-Catalyzed): Thionyl Chloride (
) in Methanol. This is the industrial workhorse—scalable and cost-effective.
Method B (Base-Promoted): Methyl Iodide (
) with Cesium Carbonate (). A mild alternative for small-scale, high-value synthesis where acidic conditions must be avoided.
Chemical Strategy & Mechanism[1][2][3][4][5]
The Chemoselectivity Challenge
The synthesis requires the conversion of the carboxylic acid to a methyl ester (
).
Risk 1: Deacetylation. Strong mineral acids (HCl,
) at high temperatures can hydrolyze the N-acetyl amide bond, reverting the amine to its free salt form.
Risk 2: Benzyl Cleavage. While O-benzyl groups are stable to HCl, they can be cleaved by Lewis acids or strong HBr/AcOH conditions. The protocols below are designed to avoid these conditions.
Mechanism of Action (Method A)
The Thionyl Chloride method functions as an in situ generator of anhydrous HCl.
reacts with methanol to produce dimethyl sulfite, , and . The anhydrous protonates the carbonyl oxygen of the tyrosine derivative, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol.
Figure 1: Acid-catalyzed Fischer Esterification mechanism via in situ HCl generation.
Experimental Protocols
Method A: Thionyl Chloride / Methanol (Standard)
Best for: Scale-up (>10g), cost-efficiency, and speed.
Reagents:
N-Acetyl-O-Benzyl-DL-Tyrosine (1.0 eq)
Thionyl Chloride (
) (1.5 - 2.0 eq)
Methanol (anhydrous) (0.5 M concentration relative to substrate)
Protocol:
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet.
Solvent Chill: Charge the flask with anhydrous Methanol and cool to 0°C using an ice bath.
Activation: Dropwise, add Thionyl Chloride (
) over 15–20 minutes.
Critical Control: The reaction is exothermic. Maintain temperature <10°C to prevent splashing or loss of volatile reagents.
Addition: Add solid N-Acetyl-O-Benzyl-DL-Tyrosine in one portion.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1 hour. Then, heat to mild reflux (65°C) for 2–3 hours.
Monitoring: Check TLC (System: CHCl3/MeOH 9:1). Disappearance of the starting acid indicates completion.
Workup:
Concentrate the mixture in vacuo to remove solvent and excess HCl.
Redissolve the residue in Ethyl Acetate (EtOAc).[1]
Ester Carbonyl stretch (distinct from Amide I ~1650).
HPLC
Retention Time
Shift to longer
Ester is more hydrophobic than the starting acid.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield
Incomplete reaction or hydrolysis during workup.
Ensure anhydrous MeOH is used. Do not wash with strong base; use mild .
New Spot on TLC (Polar)
Deacetylation (Loss of N-Acetyl).
Reaction temperature too high or reaction time too long. Reduce reflux time or stick to RT.
Missing Benzyl Group
Acidic cleavage (Rare in MeOH/HCl).
Ensure no HBr or Lewis acids are present. Use Method B (Base-promoted) if problem persists.
Racemization
Base-catalyzed proton abstraction (Method B).
Avoid strong bases like NaH. Use or which are mild enough to prevent -proton abstraction.
References
Green, M., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability of Benzyl and Acetyl groups).
Anand, R. C., & Vimal, A. (1998).[3] Mild and convenient procedure for the esterification of amino acids.[3][4][5] Synthetic Communications, 28(11), 1963-1965. (Describes SOCl2/MeOH protocols).
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text for amino acid protection/deprotection strategies).
Preparation of Amino Acid Methyl Esters. (Standard Protocol via OrgSyn or similar repositories). Organic Syntheses, Coll. Vol. 5, p.196 (1973). (General reference for amino acid esterification).
potential research applications of modified tyrosine derivatives
From Oncologic Imaging to Mussel-Inspired Adhesives: A Technical Guide Executive Summary This technical guide explores the translational utility of modified tyrosine derivatives, moving beyond standard amino acid biochem...
Author: BenchChem Technical Support Team. Date: February 2026
From Oncologic Imaging to Mussel-Inspired Adhesives: A Technical Guide
Executive Summary
This technical guide explores the translational utility of modified tyrosine derivatives, moving beyond standard amino acid biochemistry into high-impact applications in nuclear medicine, tissue engineering, and synthetic biology. Tyrosine’s unique phenolic structure allows for diverse functionalization—ranging from halogenation for PET imaging to hydroxylation for bio-adhesive hydrogels. This document provides researchers with actionable protocols, mechanistic insights, and comparative data to accelerate the adoption of these derivatives in drug development and material science.
Part 1: Diagnostic Radiopharmaceuticals (Oncology & Neurology)
The Clinical Edge Over FDG
While 2-[18F]fluoro-2-deoxy-D-glucose (FDG) remains the gold standard in PET imaging, it suffers from high background uptake in inflammatory tissues and normal brain parenchyma. Modified tyrosine derivatives, specifically O-(2-[18F]fluoroethyl)-L-tyrosine (FET) and 6-[18F]fluoro-L-m-tyrosine (FMT) , utilize the L-type amino acid transporter (LAT1) system, which is upregulated in gliomas and neuroendocrine tumors, providing superior tumor-to-background contrast.
Comparative Analysis of Tyrosine Tracers[1]
Derivative
Target Mechanism
Primary Application
Biological Half-Life
Key Advantage
[18F]FET
LAT1 Transporter
Glioma Imaging
~110 min (F-18)
Low accumulation in inflammatory tissue; differentiates tumor recurrence from radiation necrosis.
6-[18F]FMT
AADC Enzyme Substrate
Parkinson's / Dopamine Terminals
~110 min (F-18)
High metabolic trapping; superior contrast for dopaminergic evaluation compared to FDG.
[123I]IMT
LAT1 Transporter
SPECT Tumor Imaging
13.2 hrs (I-123)
Longer half-life allows for delayed imaging; useful where PET is unavailable.
Mechanistic Insight: Metabolic Trapping
Unlike native tyrosine, which is incorporated into proteins, many fluorinated derivatives like [18F]FET are not substrates for protein synthesis. Instead, they are transported into the cell via LAT1 and retained in the intracellular pool. This "metabolic trapping" allows for static imaging without the confounding variable of protein turnover rates.
Part 2: Bio-Inspired Materials (Mussel-Mimetic Adhesives)
The DOPA Advantage
The adhesive strength of marine mussels relies on Mytilus foot proteins (Mfps), which are rich in 3,4-dihydroxyphenylalanine (DOPA) . DOPA is a post-translationally modified tyrosine containing a catechol group. This moiety is versatile, capable of:
Surface Adhesion: Forming hydrogen bonds and metal coordination complexes with inorganic surfaces (glass, metal, bone).
Cohesion (Curing): Oxidizing to DOPA-quinone, which mediates crosslinking via Michael addition or Schiff base formation.
Visualization: DOPA Crosslinking Mechanism
The following diagram illustrates the oxidative transition of DOPA to DOPA-quinone and subsequent crosslinking pathways essential for hydrogel formation.
Caption: Oxidative pathway of DOPA leading to reversible adhesion (metal coordination) and irreversible cohesion (covalent crosslinking).[1][2][3][4][5][6][7][8][9]
Experimental Protocol: Synthesis of DOPA-Functionalized PEG Hydrogel
Objective: Create a tissue-adhesive hydrogel for wound sealing.
Materials:
4-arm PEG-amine (MW 10 kDa)
N-Hydroxysuccinimide (NHS) ester of DOPA (Boc-DOPA-NHS)
Conjugation: Dissolve 4-arm PEG-amine in anhydrous DCM. Add 4.4 eq of Boc-DOPA-NHS and triethylamine. Stir under argon for 24h.
Deprotection: Precipitate polymer in diethyl ether. Redissolve in 50% TFA/DCM to remove Boc protecting groups (1h). Evaporate and dialyze against water (MWCO 3.5 kDa) to obtain PEG-DOPA.
Gelation (Self-Validation Step):
Dissolve PEG-DOPA (10 wt%) in PBS (pH 7.4).
Add NaIO4 (molar ratio IO4-:DOPA = 0.5).
Validation: Invert the vial. Gelation should occur within 30–60 seconds, indicated by a color change to yellow/brown (quinone formation).
Adhesion Test: Apply pre-gel solution to fresh porcine skin. Measure lap-shear strength after 10 min curing.
Part 3: Synthetic Biology & Genetic Code Expansion[6]
Site-Specific Incorporation of Non-Canonical Amino Acids (ncAAs)
Genetic code expansion (GCE) allows for the site-specific incorporation of modified tyrosines (e.g., O-propargyl-tyrosine for click chemistry, 3-nitrotyrosine for probing PTMs) into proteins in vivo. This system utilizes an "orthogonal" tRNA/synthetase pair, typically derived from Methanocaldococcus jannaschii (MjTyrRS).[7]
Visualization: Orthogonal Translation System (OTS) Workflow
This diagram depicts the logic flow of incorporating a modified tyrosine derivative using an amber suppressor tRNA.
Caption: Workflow for Genetic Code Expansion to incorporate modified tyrosine at the UAG amber codon.
Experimental Protocol: Incorporation of O-propargyl-L-tyrosine (pPrF)
Objective: Produce a GFP variant with a "clickable" alkyne handle at position 151.
Reagents:
E. coli BL21(DE3)
Plasmid pEVOL-pPrF (encodes evolved MjTyrRS and tRNA-CUA)
Plasmid pET-GFP-151TAG (encodes GFP with amber codon at pos 151)
O-propargyl-L-tyrosine (1 mM final conc.)
Methodology:
Transformation: Co-transform BL21(DE3) with pEVOL-pPrF and pET-GFP-151TAG. Plate on antibiotics (Chloramphenicol/Ampicillin).
Induction: Inoculate a single colony into LB media. Grow to OD600 = 0.5.
Incorporation: Add O-propargyl-L-tyrosine (dissolved in minimal NaOH) to 1 mM. Add Arabinose (0.2%) to induce synthetase/tRNA and IPTG (1 mM) to induce GFP.
Expression: Incubate at 30°C for 12–16 hours.
Purification & Validation: Lyse cells and purify GFP via Ni-NTA.
Control: Run a parallel culture without the non-canonical amino acid.
Validation: The control culture should produce NO full-length protein (truncation at UAG). The experimental culture should yield fluorescent GFP. Confirm mass shift (+38 Da vs WT Tyr) via ESI-MS.
References
Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals. Journal of Nuclear Medicine. [Link]
Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications. MDPI Polymers. [Link]
Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry. [Link][10]
Genetic Code Expansion: Another Solution to Codon Assignments. International Journal of Molecular Sciences. [Link]
The Acetyl Code: A Technical Guide to N-Acetylated Amino Acids
From Metabolic Orphans to Critical Regulators in Drug Development [1] Executive Summary For decades, N-acetylation was viewed merely as a chemical blocking group or a metabolic waste product.[1] This perspective shifted...
Author: BenchChem Technical Support Team. Date: February 2026
From Metabolic Orphans to Critical Regulators in Drug Development [1]
Executive Summary
For decades, N-acetylation was viewed merely as a chemical blocking group or a metabolic waste product.[1] This perspective shifted radically with three seminal discoveries: the absolute requirement of N-acetylglutamate (NAG) for urea cycle function (1953), the identification of N-acetylaspartate (NAA) as a massive but enigmatic reservoir in the brain (1956), and the realization that N-terminal acetylation dictates the lifespan of the majority of eukaryotic proteins (1976).
This guide synthesizes the history, biochemistry, and analytical protocols of N-acetylated amino acids (NAAAs).[1] It is designed for drug development professionals who must navigate these pathways, whether targeting metabolic errors (e.g., NAGS deficiency), neurodegeneration (Canavan disease), or protein stability (NAT inhibitors).
Part 1: The Metabolic Catalyst (1953)
The Discovery of N-Acetylglutamate (NAG)
In the early 1950s, the urea cycle was known, but the regulation of its entry point was a black box. Santiago Grisolía and Philip P. Cohen at the University of Wisconsin-Madison made the breakthrough. They observed that the synthesis of citrulline from ornithine required a "cofactor" derivative of glutamate. In 1953, they identified this strictly essential activator as N-acetylglutamate (NAG).
Mechanism: NAG is not a substrate but an allosteric obligate activator of Carbamoyl Phosphate Synthetase 1 (CPS1) . Without NAG, CPS1 remains structurally inactive, ammonia cannot be captured, and hyperammonemia ensues. This was the first demonstration of an N-acetylated amino acid acting as a metabolic "switch" rather than a building block.
Visualization: The Urea Cycle Control Node
The following diagram illustrates the critical regulatory node where NAGS (N-Acetylglutamate Synthase) controls the flux of ammonia into the urea cycle.[2]
Figure 1: The NAGS-CPS1 Axis. NAG acts as the obligate allosteric switch that enables CPS1 to convert ammonia into carbamoyl phosphate.[1]
Part 2: The Neurochemical Enigma (1956)
The Discovery of N-Acetylaspartate (NAA)
Three years after the NAG discovery, H.H. Tallan at the Rockefeller Institute isolated a compound from cat brain tissue that accounted for a staggering 0.1% of the wet weight. Identified as N-acetyl-L-aspartate (NAA), it is the second most abundant metabolite in the CNS after glutamate, yet its function remained debated for decades.
Clinical Relevance:
Canavan Disease: Caused by mutations in ASPA (Aspartoacylase), preventing NAA breakdown.[3][4][5][6] The resulting accumulation of NAA leads to spongy degeneration of the brain.
Biomarker: NAA is strictly localized to neurons.[7] In magnetic resonance spectroscopy (MRS), a drop in the NAA peak is the gold-standard proxy for neuronal loss (Alzheimer’s, MS, TBI).
Visualization: The Metabolic Shuttle
NAA is synthesized in neurons but catabolized in oligodendrocytes, functioning as a molecular shuttle for acetate (lipid synthesis) and water removal.
Figure 2: The Neuron-Oligodendrocyte NAA Shuttle. Synthesis occurs in neurons via NAT8L; breakdown occurs in oligodendrocytes via ASPA to fuel myelination.
Part 3: Experimental Protocol
LC-MS/MS Quantification of NAA/NAG in Biological Matrices
Context: In drug development (e.g., monitoring AAV gene therapy for Canavan disease or NAGS deficiency), precise quantification of these metabolites is critical. The following is a validated, self-checking protocol for extracting and quantifying N-acetylated amino acids from plasma or dried blood spots (DBS).
Methodology Principle: Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Reagents & Standards
Internal Standard (IS): d3-N-acetylaspartate (d3-NAA) or 13C-N-acetylglutamate. Crucial for correcting matrix effects.
Mobile Phase A: 0.1% Formic acid in Water (Proton source).
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1mm) to retain polar acidic metabolites.
2. Sample Preparation (Step-by-Step)
Extraction: Punch a 3.2mm DBS disc or aliquot 20 µL plasma into a 96-well plate.
Solubilization: Add 200 µL of Extraction Buffer (80% Methanol / 20% Water containing 1 µM Internal Standard).
Why: Methanol precipitates proteins while solubilizing the polar NAA/NAG.
Agitation: Shake at 600 rpm for 45 minutes at room temperature.
Clarification: Centrifuge at 3,000 x g for 10 minutes.
Transfer: Move 100 µL supernatant to a clean plate.
Dry Down (Optional): If sensitivity < 0.5 µM is required, dry under N2 and reconstitute in 50 µL Mobile Phase A.
3. LC-MS/MS Parameters
Ionization: ESI Negative Mode (Carboxylic acid groups ionize best in negative mode).
While NAA and NAG are free metabolites, the acetylation of proteins changed our understanding of cellular regulation.
Histone Acetylation (1964)
Vincent Allfrey (Rockefeller University) discovered that histones could be acetylated on lysine residues (N-epsilon acetylation) and that this correlated with gene transcription. This launched the field of epigenetics.[8]
Key Concept: Acetylation neutralizes the positive charge of Lysine, weakening the Histone-DNA interaction and "opening" chromatin for transcription.[9]
N-Terminal Acetylation (1976)
Brown and Roberts demonstrated that ~80% of soluble proteins in Ehrlich ascites cells were N-alpha acetylated.[10][11] Unlike reversible lysine acetylation, N-terminal acetylation (catalyzed by NATs ) is largely irreversible and co-translational.
Modern Insight: Originally thought to protect proteins, we now know it can create Ac/N-degrons , signals recognized by ubiquitin ligases (like Doa10) to mark proteins for degradation, regulating protein half-life (The N-End Rule Pathway).
References
Grisolia, S., & Cohen, P. P. (1953). Catalytic Role of Glutamate Derivatives in Citrulline Biosynthesis.[1][12][13] Journal of Biological Chemistry. Link
Tallan, H. H., Moore, S., & Stein, W. H. (1956). N-Acetyl-L-aspartic Acid in Brain.[3] Journal of Biological Chemistry. Link
Allfrey, V. G., Faulkner, R., & Mirsky, A. E. (1964). Acetylation and Methylation of Histones and Their Possible Role in the Regulation of RNA Synthesis.[14] Proceedings of the National Academy of Sciences. Link
Brown, J. L., & Roberts, W. K. (1976). Evidence that approximately eighty per cent of the soluble proteins from Ehrlich ascites cells are Nalpha-acetylated.[10][11] Journal of Biological Chemistry. Link
Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From neurodiagnostics to neurobiology.[3] Progress in Neurobiology. Link
Posern, C., et al. (2024). Quantification of N-acetyl-l-aspartate in dried blood spots: A simple and fast LC-MS/MS neonatal screening method for the diagnosis of Canavan disease. Molecular Genetics and Metabolism. Link
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine in solid-phase peptide synthesis
Executive Summary This technical guide details the methodology for incorporating N-Acetyl-O-benzyl-3-methyl-DL-tyrosine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This specific derivative represents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the methodology for incorporating N-Acetyl-O-benzyl-3-methyl-DL-tyrosine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This specific derivative represents a "privileged structure" in peptidomimetic drug design. The 3-methyl substitution restricts conformational freedom and enhances metabolic stability against proteolytic enzymes, while the O-benzyl ether increases lipophilicity and blood-brain barrier (BBB) permeability.
Critical Note on Stereochemistry: The use of a DL-mixture (racemic) implies that the final synthetic output will be a mixture of diastereomers (assuming the resin-bound peptide contains other chiral centers). This protocol includes specific strategies for the chromatographic resolution of these isomers.
Chemical Profile & Mechanistic Insight
Structural Logic
The molecule combines three distinct modifications to the tyrosine scaffold, each serving a specific pharmacological purpose:
Component
Chemical Function
Biological/Synthetic Implication
N-Acetyl
N-terminal Capping
Terminates the peptide chain; mimics the natural N-terminal acetylation found in many bioactive peptides (e.g., -MSH). Eliminates the basicity of the N-terminus.
O-benzyl (Bzl)
Phenolic Protection
Permanent Modification: In Fmoc SPPS, the Bzl group is stable to TFA cleavage, resulting in a lipophilic O-benzyl ether in the final product. Transient Protection: In Boc SPPS, it is cleaved by HF to restore the free phenol.
3-Methyl
Steric Constraint
Introduces steric bulk at the ortho position. This restricts rotation around the bond, locking the side chain into specific rotamers, often increasing receptor selectivity (e.g., in opioid peptides).
DL-Configuration
Racemic Mixture
Requires downstream separation. Used strategically in early-phase structure-activity relationship (SAR) studies to screen both stereoisomers simultaneously.
Steric Challenges in Coupling
The 3-methyl group creates significant steric hindrance near the reaction center. Standard coupling protocols (e.g., DIC/HOBt) often result in incomplete coupling (deletion sequences). This protocol utilizes HATU/HOAt activation to drive the reaction to completion.
Strategic Workflow Visualization
The following flowchart illustrates the decision matrix for incorporating this moiety.
Figure 1: Decision tree for incorporating N-Acetyl-O-benzyl-3-methyl-DL-tyrosine. Route A is preferred for higher purity and coupling efficiency.
Detailed Experimental Protocols
Materials & Reagents
Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).
Amino Acid: Fmoc-3-methyl-DL-Tyr(Bzl)-OH (Commercial or synthesized via 3-methyl-anisole alkylation).
Kaiser Test: Verify completion. The resin beads should be colorless (negative for free amines).
Protocol B: Direct Coupling of N-Acetyl-Amino Acid
Use this method if you have pre-synthesized N-Acetyl-O-benzyl-3-methyl-DL-tyrosine.
Warning: Activating an N-acyl amino acid (like N-Acetyl-Tyr) creates an oxazolone intermediate , which is highly prone to racemization. However, since the starting material is already DL (racemic) , chiral purity is not the concern—coupling efficiency is.
Activation: Dissolve N-Acetyl-3-Me-DL-Tyr(Bzl)-OH (3.0 eq) and PyBOP (3.0 eq) in DMF.
Why PyBOP? Phosphonium salts are often better for fragment couplings than uronium salts (HATU) to avoid guanidinylation of the amine, though HATU is acceptable here since the amine is on the resin.
Base: Add NMM (N-methylmorpholine) (6.0 eq) instead of DIEA to reduce base-catalyzed side reactions.
Coupling: React for 4–6 hours or overnight.
Monitoring: Use the Chloranil test (more sensitive for secondary amines or difficult sequences) or micro-cleavage LC-MS to verify coupling.
Post-Synthesis Processing: The "DL" Factor
Since the input material is a DL-mixture , your crude peptide will contain two diastereomers (assuming the rest of the peptide is L-chiral):
Isomer 1: N-Ac-(L )-3-Me-Tyr(Bzl)-[Peptide]
Isomer 2: N-Ac-(D )-3-Me-Tyr(Bzl)-[Peptide]
Separation Strategy:
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).
Gradient: Shallow gradient (e.g., 0.5% B per minute). The 3-methyl group often induces enough conformational difference to separate the D and L isomers significantly.
Identification: Co-injection with standards is ideal. If not available, enzymatic digestion (e.g., with L-amino acid oxidase or Trypsin) can help identify the L-isomer (enzymes typically only digest L-residues).
Troubleshooting & Optimization
Issue
Root Cause
Solution
Incomplete Coupling
Steric hindrance from 3-methyl group.
Switch to HATU/HOAt at 50°C (microwave-assisted SPPS).
O-Benzyl Loss
Harsh cleavage conditions.
If using Fmoc chemistry, avoid high concentrations of strong scavengers (like thioanisole) if they aren't needed. Standard TFA/TIS/H2O (95:2.5:2.5) is usually safe for O-Bzl ethers.
Precipitation
Hydrophobicity of O-benzyl + 3-methyl.
Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling to solvate the hydrophobic chain.
References
Boger, D. L., & Yohannes, D. (1987).[2] Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine. Journal of Organic Chemistry.[2] Link
Hruby, V. J., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities.[3] Nature Reviews Drug Discovery. Link
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][4][5][6][7][8][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][4][5][10][11] Chemical Reviews. Link
PubChem. (2025).[12] N-Acetyl-O-methyl-L-tyrosine Compound Summary. National Library of Medicine. Link
Strategic Utilization in Peptidomimetic Synthesis and Chiral Resolution [1][2][3][4] Introduction & Chemical Profile[1][2][3][4][5][6][7][8] N-Acetyl-O-benzyl-3-methyl-DL-tyrosine (NAMT-Bn) represents a highly specialize...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization in Peptidomimetic Synthesis and Chiral Resolution [1][2][3][4]
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine (NAMT-Bn) represents a highly specialized, orthogonally protected building block used in the synthesis of sterically constrained peptidomimetics.[1][2][3][4] Unlike canonical tyrosine, the 3-methyl substitution (ortho to the phenolic hydroxyl) introduces specific steric bulk that restricts rotation around the
and torsion angles.[3][4][5] This modification is critical in drug design for:
Receptor Selectivity: Modulating binding affinity in opioid receptors (e.g., Nociceptin/Orphanin FQ analogues) by enforcing specific side-chain conformations.[1][2][3][4][5]
Metabolic Stability: Blocking metabolic oxidation at the ortho-position and reducing susceptibility to proteolytic cleavage.[1][2][3][4][5]
Orthogonal Protection: The N-acetyl and O-benzyl groups provide a stable scaffold that allows for diverse synthetic manipulations without racemization of the backbone (if resolved) or side-chain degradation.[1][2][3][4]
Chemical Specifications
Property
Specification
Molecular Formula
CHNO
Molecular Weight
327.38 g/mol
Stereochemistry
Racemic (DL); requires resolution for bio-active synthesis.[1][2][3][4][5][6]
Solubility
Soluble in MeOH, EtOH, DMF, DMSO.[3][4][5] Poorly soluble in water.[1][2][3][4][5]
Stability
Stable to TFA (Trifluoroacetic acid).[1][2][3][4][5] O-Benzyl sensitive to H/Pd and HF.[1][2][3][4][5]
Experimental Workflow: Optical Resolution
Rationale: The starting material is supplied as a racemic mixture (DL).[2][3][4][5] For biological applications, the L-enantiomer is almost exclusively required.[2][3][4] While enzymatic resolution (Acylase I) is common for N-acetyl amino acids, the bulky hydrophobic O-benzyl-3-methyl side chain often hinders enzymatic active sites.[1][2][3][4] Therefore, Chiral Preparative HPLC is the recommended protocol for high-purity separation.[2][3][4]
Protocol A: Chiral Preparative HPLC Separation
Objective: Isolate N-Acetyl-O-benzyl-3-methyl-L-tyrosine with >99.5% ee.
Materials:
Column: Macrocyclic Glycopeptide Phase (e.g., Chirobiotic T or Teicoplanin-based) or Polysaccharide Phase (e.g., Lux Cellulose-1).[1][2][3][4][5]
Sample Preparation: Dissolve 100 mg of NAMT-Bn in 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.[1][2][3][4][5]
Column Conditioning: Equilibrate the column with the Mobile Phase at a flow rate of 1.0 mL/min for 30 minutes.
Injection & Separation: Inject 20 µL (analytical) to determine retention times. The D-isomer typically elutes first on Teicoplanin phases in polar organic mode due to weaker binding affinity.[1][2][3][4]
Scale-Up: For preparative runs, increase concentration to 50 mg/mL and injection volume to 500 µL (depending on column dimensions).
Fraction Collection: Collect the two distinct peaks.
Post-Processing: Evaporate solvent via rotary evaporator at <40°C.
Validation: Re-inject the isolated "Peak 2" (L-isomer) to confirm enantiomeric excess (ee).
Critical Insight: The 3-methyl group adds significant lipophilicity.[1][2][3][4][5] If peak tailing occurs, add 0.1% Triethylamine (TEA) to the mobile phase to suppress silanol interactions, but ensure the column is compatible with basic pH.[3][4][5]
Experimental Workflow: Orthogonal Deprotection
Rationale: Once resolved, the building block is often converted into the free amino acid (for Fmoc-protection) or selectively deprotected for solid-phase peptide synthesis (SPPS).[1][3][4][5]
Hydrogen gas (balloon or Parr shaker).[1][2][3][4][5]
Methodology:
Setup: In a round-bottom flask, dissolve 1.0 g of resolved NAMT-Bn in 30 mL Methanol.
Catalyst Addition: Carefully add 100 mg (10 wt%) of 10% Pd/C under an argon blanket (Caution: Pyrophoric).
Hydrogenation: Purge the vessel with H
gas three times. Stir vigorously under H atmosphere (1 atm is sufficient) at room temperature for 4–6 hours.
Monitoring: Monitor by TLC (SiO
; DCM:MeOH 9:1). The product will be more polar (lower R) and stain positive with Folin-Ciocalteu reagent (phenolic detection).[1][2][3][4]
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
Isolation: Concentrate the filtrate to yield N-Acetyl-3-methyl-L-tyrosine as a white solid.
Protocol C: Global Deprotection (Hydrolysis)
Objective: Remove both N-Acetyl and O-Benzyl groups to generate free 3-methyl-L-tyrosine (e.g., for subsequent Fmoc protection).[1][2][3][4][5]
Methodology:
Dissolve the NAMT-Bn in 6N HCl (aqueous).
Reflux at 110°C for 12–18 hours. Note: The harsh conditions cleave both the amide (acetyl) and the ether (benzyl).[3][4]
Cool to room temperature and extract with Diethyl Ether (removes benzyl bromide/alcohol byproducts).
Concentrate the aqueous layer to dryness.[1][2][3][4][5]
Neutralization: Redissolve in water and adjust pH to 6.0 with dilute NaOH to precipitate the zwitterionic 3-methyl-L-tyrosine.[1][2][3][4]
Strategic Pathway Visualization
The following diagram illustrates the conversion of the commercial racemic starting material into high-value peptide building blocks.
Caption: Workflow for converting racemic NAMT-Bn into SPPS-ready building blocks or free amino acids.
References & Authoritative Sources
Chiral Separation of N-Acetyl Amino Acids:
BenchChem Application Note. Chiral Separation of N-acetyl-D/L-phenylalanine Enantiomers by HPLC.[1][2][3][4][7] (2025).[1][2][3][4][8][7][9] Accessed via .[1][2][3][4][5]
3-Methyltyrosine Properties:
PubChem. Compound Summary for CID 159657: 3-methyl-L-tyrosine.[1][2][3][4] National Library of Medicine.[1][2][3][4][5] Accessed via .[1][2][3][4][5]
Deprotection Strategies:
Kiso, Y., et al. (1980).[3][4][5][9] Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II.[1][2][3][4][5][9] Deprotection of O-Benzyltyrosine. Chemical & Pharmaceutical Bulletin.[1][2][3][4][5][9] Accessed via .[1][2][3][4][5][9]
Peptidomimetic Applications:
Guerrini, R., et al. (2014).[3][4][5] Synthesis and Biological Activity of Nociceptin/Orphanin FQ Analogues Substituted with Non-Standard Amino Acids. Journal of Medicinal Chemistry.[1][2][3][4] (Contextual citation for 3-methyltyrosine in opioid peptides).
protocol for incorporating N-Acetyl-O-benzyl-3-methyl-DL-tyrosine into peptides
This Application Note is designed to guide researchers through the specific incorporation of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine (henceforth referred to as Ac-Tyr(3-Me, Bzl)-OH ) into peptide sequences. Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to guide researchers through the specific incorporation of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine (henceforth referred to as Ac-Tyr(3-Me, Bzl)-OH ) into peptide sequences.
Executive Summary
This protocol addresses the incorporation of the non-canonical amino acid derivative Ac-Tyr(3-Me, Bzl)-OH at the N-terminus of a peptide chain using Solid-Phase Peptide Synthesis (SPPS).
Key Technical Constraints & Considerations:
N-Terminal Capping: The presence of the N-acetyl group prevents further chain elongation. This residue must be the final building block added to the sequence.
Stereochemistry (DL-Mixture): The reagent is racemic. Incorporation will yield a diastereomeric mixture (50% L-isomer, 50% D-isomer at the N-terminus). High-Performance Liquid Chromatography (HPLC) purification is required to separate these isomers.
Side Chain Protection (O-Benzyl): The O-benzyl ether is stable to standard Fmoc cleavage conditions (TFA/TIS/H2O). If the free hydroxyl is required, a post-cleavage catalytic hydrogenation step is necessary.
Steric Hindrance: The 3-methyl substituent on the aromatic ring introduces steric bulk, potentially reducing coupling efficiency. Potent coupling reagents (HATU/HOAt) are recommended.
Part 1: Pre-Synthesis Considerations
Chemical Logic & Strategy
The incorporation of Ac-Tyr(3-Me, Bzl)-OH is typically employed to:
Block N-terminal degradation: The acetyl group confers resistance to aminopeptidases.
Probe Receptor Interactions: The 3-methyl group restricts the rotation of the aromatic ring (at the
and angles), locking the side chain in specific conformations to map receptor binding pockets.
Modulate Hydrophobicity: The O-benzyl group significantly increases lipophilicity, facilitating membrane permeability or hydrophobic pocket binding.
Isomer Management
Since the starting material is DL (racemic), the resulting peptide product will be:
These are diastereomers (not enantiomers) because the internal amino acids of the peptide chain are chiral (typically L). Consequently, they will have distinct physical properties and retention times on RP-HPLC, allowing for separation.
Prerequisite: The peptide chain (minus the N-terminal cap) has been synthesized on the resin using standard Fmoc or Boc SPPS. The final Fmoc group must be removed prior to this step.
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (
min).
Wash: Flow wash with DMF (
), DCM (), and DMF ().
Verification: Perform a Kaiser Test (Ninhydrin). The resin beads should be dark blue , indicating free N-terminal amines.
Phase B: Coupling of Ac-Tyr(3-Me, Bzl)-OH
Rationale: The 3-methyl group adds steric bulk near the reaction center. We use HATU, a superior coupling reagent compared to HBTU/DIC, to drive the reaction to completion.
Activation Mixture:
Calculate 4 equivalents (eq) of Ac-Tyr(3-Me, Bzl)-OH relative to the resin loading.
Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry pellet.
Phase D: Separation of Diastereomers (Mandatory)
Dissolve crude peptide in Water/Acetonitrile (start with 10-20% ACN).
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).
Gradient: Shallow gradient (e.g., 0.5% B per minute) is recommended to separate the [L-Ac-Tyr] and [D-Ac-Tyr] peptides.
Identification: Use co-injection with standards if available, or rely on enzymatic digestion (enzymes typically digest L-isomers, leaving the D-isomer intact) to identify the peaks.
Part 4: Visualization & Logic
Workflow Diagram
The following diagram illustrates the decision logic and chemical flow for this protocol.
Caption: Step-by-step workflow for the specific incorporation and subsequent purification of the target peptide.
Chemical Structure & Steric Interaction
The 3-methyl group creates a "molecular lock."
Caption: Structural schematic showing the functional groups and their impact on synthesis and properties.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Coupling
Steric hindrance from 3-methyl group.
Switch to HOAt/HATU (1:1). Increase temperature to 50°C (microwave).
Low Solubility
Hydrophobicity of O-benzyl group.
Add DCM or NMP to the coupling mixture (1:1 with DMF) to improve resin swelling and solubility.
Peak Overlap (HPLC)
Diastereomers eluting together.
Change buffer pH (e.g., use Ammonium Acetate pH 6.8 instead of TFA pH 2.0) or use a Phenyl-Hexyl column for better aromatic selectivity.
O-Benzyl Removal
User requires free hydroxyl.
Post-Cleavage: Dissolve peptide in MeOH/AcOH; add Pd/C catalyst; stir under H2 balloon for 4-12 hours. Filter and lyophilize.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Available at: [Link]
Hruby, V. J., et al. (1991). Synthesis of oligopeptide and peptidomimetic libraries. Current Opinion in Biotechnology. (Foundational text on steric constraints in peptides).
PubChem. (2025).[5][6] O-Benzyl-L-tyrosine Compound Summary. National Library of Medicine. Available at: [Link]
Application Note: High-Purity Processing of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine for Neurotransmitter Analog Development
Executive Summary & Structural Disambiguation N-Acetyl-O-benzyl-3-methyl-DL-tyrosine represents a critical, fully protected synthetic intermediate. It serves as a gateway to two distinct classes of bioactive compounds: s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Disambiguation
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine represents a critical, fully protected synthetic intermediate. It serves as a gateway to two distinct classes of bioactive compounds: sterically constrained catecholamines (used to probe Tyrosine Hydroxylase kinetics) and opioid peptidomimetics (where ring-methylation enhances lipophilicity and receptor selectivity).
This guide provides a validated workflow for the optical resolution, chemo-selective deprotection, and downstream application of this precursor.
Structural Disambiguation (Critical)
Before proceeding, researchers must distinguish between two common "methyl-tyrosine" isomers. This guide focuses on Ring-Methylated Tyrosine (3-Me-Tyr) , not
-Methyltyrosine (Metyrosine).
Feature
3-Methyl-L-Tyrosine (Focus of this Guide)
-Methyl-L-Tyrosine (Metyrosine)
Methyl Location
Phenyl Ring (Ortho to OH)
-Carbon (Backbone)
Primary Utility
Opioid peptides (Mmt), Dopamine analogs
Clinical TH Inhibitor (Pheochromocytoma)
Steric Effect
Restricts ring rotation; blocks metabolic O-methylation
Blocks PLP-enzyme Schiff base formation
Core Directive: Optical Resolution Strategy
Since the starting material is a DL-racemate , the first critical step is isolating the biologically active L-enantiomer. Chemical resolution is inefficient for this substrate. We utilize Enzymatic Kinetic Resolution using Acylase I, which is highly specific for the L-isomer of N-acetyl amino acids.
Protocol A: Enzymatic Resolution of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
Objective: Isolate O-benzyl-3-methyl-L-tyrosine (free amine) while leaving the D-isomer as the N-acetyl derivative.
Reagents:
Substrate: N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
Enzyme: Acylase I (Grade I from Aspergillus melleus or Hog Kidney)
Solubilization: Dissolve 10 mmol of the DL-precursor in 0.1 M LiOH. Adjust pH to 7.5 using dilute acetic acid.
Note: Avoid NaOH if high concentrations are needed, as sodium salts of O-benzyl derivatives can precipitate. Li-salts have better solubility.
Enzyme Addition: Add Acylase I (approx. 500 units/mmol substrate) and CoCl
(final conc. 0.5 mM).
Incubation: Incubate at 37°C with gentle orbital shaking for 24–48 hours.
Monitoring: Track reaction progress via HPLC (Chiralpak ZWIX(+) column) until L-isomer hydrolysis reaches >49%.
Quenching & Separation:
Acidify mixture to pH 5.0 with acetic acid.
Add activated carbon to remove the enzyme; filter.
Acidify further to pH 1.5 with 1M HCl.
Extraction (The Self-Validating Step):
Extract with Ethyl Acetate (EtOAc).
Phase Logic: The Unreacted N-Acetyl-D-isomer (acidic) partitions into the EtOAc layer. The Free L-amino acid (protonated amine, cationic) remains in the aqueous phase.
Isolation: Neutralize the aqueous phase to pH 6.0 (isoelectric point) to precipitate O-benzyl-3-methyl-L-tyrosine .
Chemo-Selective Deprotection & Synthesis
Once the L-isomer is secured, the pathway diverges based on the target application.
Protocol B: Hydrogenolysis (Removal of O-Benzyl)
Target:N-Acetyl-3-methyl-L-tyrosine (for TH inhibition studies) or 3-methyl-L-tyrosine (fully free).
Mechanism: Catalytic hydrogenation cleaves the benzyl ether bond without affecting the aromatic ring or the N-acetyl group (unless harsh conditions are used).
Reactor Setup: Parr Hydrogenator or balloon setup.
Solvent: Methanol:Acetic Acid (9:1 v/v).
Catalyst: 10% Pd/C (10 wt% loading relative to substrate).
Conditions: 30–50 psi H
, Room Temperature, 4–6 hours.
Workup: Filter through Celite under nitrogen (Pd/C is pyrophoric). Concentrate filtrate.
Result:N-Acetyl-3-methyl-L-tyrosine .
Optional: Reflux in 6M HCl for 2 hours to remove the N-acetyl group if the free amino acid is required.
For rapid access to the free catechol system, strong acid is used.
Reagent: 48% HBr in Acetic Acid.
Procedure: Reflux protected precursor for 3 hours.
Outcome: Cleaves both N-Acetyl and O-Benzyl groups.
Caution: This method is harsh and may cause partial demethylation of the 3-methyl group if reaction times are excessive.
Downstream Applications & Biological Logic
Neurotransmitter Analog Synthesis (3-Methyl-Dopamine)
The 3-methyl-L-tyrosine obtained from Protocol B is a substrate for Aromatic L-Amino Acid Decarboxylase (AADC) but an inhibitor of Tyrosine Hydroxylase (TH) .
Synthesis: 3-Methyl-L-Tyrosine
3-Methyl-Dopamine.
Biological Utility: 3-Methyl-Dopamine acts as a "false transmitter." It is stored in vesicles and released like dopamine but has significantly lower intrinsic activity at D1/D2 receptors, making it a powerful tool for studying receptor occupancy vs. functional response.
Peptidomimetics (Opioid Analogs)
The N-Acetyl-O-benzyl-3-methyl-L-tyrosine (or the Fmoc-equivalent synthesized from the free L-isomer) is a key building block for Enkephalin analogs.
Rationale: The 3-methyl group restricts the rotation of the tyrosyl ring (
torsion angle), forcing the peptide into a bioactive conformation that favors the -opioid receptor over the -receptor.
Visualized Workflows (Graphviz)
Diagram 1: Synthetic Workflow & Resolution
Caption: Figure 1. Chemo-enzymatic workflow for isolating the active L-isomer and downstream divergence.
Diagram 2: Biological Interaction Mechanism
Caption: Figure 2. Mechanism of Tyrosine Hydroxylase inhibition by 3-Methyl-L-Tyrosine via steric hindrance.
Quality Control & Analytical Parameters
Data validation is required at each step.
Parameter
Method
Acceptance Criteria
Enantiomeric Excess (ee)
Chiral HPLC (Crownpak CR(+))
> 99.5% L-isomer
Chemical Purity
RP-HPLC (C18, 0.1% TFA/MeCN)
> 98.0%
Identity (Proton NMR)
1H NMR (DMSO-d6)
2.15 (s, 3H, Ar-CH); 7.3-7.4 (m, 5H, Benzyl)
Residual Metal
ICP-MS
Pd < 10 ppm (if Hydrogenolysis used)
References
Enzymatic Resolution Methodology
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society. Link
3-Methyl-Tyrosine in Peptides (Opioids)
Balboni, G., et al. (2010).[1] "Role of 2′,6′-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds." Bioorganic & Medicinal Chemistry. Link
Trapella, C., et al. (2023).[1] "(L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation." ResearchGate Preprints. Link
Tyrosine Hydroxylase Inhibition
Nagatsu, T., et al. (1964). "Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis."[2] Journal of Biological Chemistry. Link
PubChem Compound Summary for Metyrosine (Alpha-methyl, for comparison). Link
Protecting Group Chemistry
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[] Chemical Reviews. Link
Application Note: Enzymatic Resolution & Profiling of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
This Application Note is designed for researchers in biocatalysis and medicinal chemistry. It details the enzymatic handling of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine , a sterically demanding, non-natural amino acid deri...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in biocatalysis and medicinal chemistry. It details the enzymatic handling of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine , a sterically demanding, non-natural amino acid derivative.
The guide focuses on two primary applications:
Optical Resolution: Separating the L- and D-enantiomers using Aminoacylase I.
Mechanistic Probing: Using the compound to map the steric tolerance of protease active sites (specifically Chymotrypsin).[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7]
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine represents a class of "bulky" non-natural amino acids. Its structural complexity presents unique challenges and opportunities in enzymatic studies:
N-Acetyl Group: Acts as a classic blocking group, making the molecule a substrate for Aminoacylases but not aminopeptidases.[1]
O-Benzyl Ether: Significantly increases hydrophobicity and steric volume, probing the depth of hydrophobic pockets (e.g., S1 sub-sites in proteases).[1]
3-Methyl Group: Introduces ortho-substitution on the phenolic ring, restricting rotation and creating electronic effects that influence enzyme binding affinity (
Due to the O-benzyl moiety, this compound exhibits poor water solubility compared to native tyrosine.[1]
Stock Preparation: Dissolve in 10-20% DMSO or DMF before diluting into aqueous buffers.
pH Sensitivity: The carboxylic acid ensures solubility at pH > 7.5, but precipitation may occur at acidic pH.[1]
Protocol A: Kinetic Resolution via Aminoacylase I
The most practical application for the DL-mixture is the production of optically pure O-benzyl-3-methyl-L-tyrosine via enantioselective hydrolysis. Aminoacylase I (from Aspergillus melleus or Porcine Kidney) is the enzyme of choice.[1]
Mechanism
Aminoacylase I selectively hydrolyzes the amide bond of the L-enantiomer, releasing the free L-amino acid and acetate.[1] The D-enantiomer remains N-acetylated.
Experimental Workflow
Reagents
Substrate: 10 mM N-Acetyl-O-benzyl-3-methyl-DL-tyrosine.
Enzyme: Aminoacylase I (Grade I, lyophilized powder, ≥300 U/mg).[1]
Substrate Solubilization: Dissolve 32.7 mg of substrate in 1 mL DMSO. Slowly add this to 9 mL of pre-warmed (37°C) Phosphate Buffer containing
.
Note: If turbidity occurs, add Triton X-100 (0.1% v/v) to stabilize the suspension.[1]
Enzyme Addition: Add 5 mg of Aminoacylase I (dissolved in 500 µL buffer) to start the reaction.
Incubation: Incubate at 37°C with orbital shaking (150 rpm).
Monitoring: Withdraw 50 µL aliquots at t=0, 1h, 4h, and 24h. Quench with 50 µL 1M HCl.
Termination: Once conversion reaches ~50% (theoretical maximum for resolution), stop the reaction by acidifying to pH 2.0.
Separation:
Extract the unreacted D-N-Acetyl substrate with Ethyl Acetate (it is soluble in organic solvent at acidic pH).[1]
The free L-Amino Acid remains in the aqueous phase.[1]
Visualization: Kinetic Resolution Pathway[1]
Caption: Workflow for the enantioselective hydrolysis of the racemic mixture using Aminoacylase I.
Protocol B: Structural Probing with Chymotrypsin
This compound serves as an excellent probe for the S1 specificity pocket of Chymotrypsin.[1] The bulky O-benzyl and 3-methyl groups test the plasticity of the hydrophobic cleft.
Experimental Design
We determine if the compound acts as a substrate (slow hydrolysis) or a competitive inhibitor against a standard substrate (e.g., N-Acetyl-L-Tyrosine Ethyl Ester, ATEE).[1]
Assay Setup (Inhibition Mode)
Standard Substrate: ATEE (1 mM).
Test Compound: N-Acetyl-O-benzyl-3-methyl-DL-tyrosine (0.1 - 2.0 mM).
D-isomer (N-protected) typically elutes before L-isomer (Free AA) due to polarity differences.[1]
Calculation of Enantiomeric Ratio (E):
Where is conversion and is the enantiomeric excess of the substrate.[1]
References
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley.[1] (Foundational text on Acylase I resolution of N-acetyl amino acids).
Chenault, H. K., et al. (1989).[1] "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364.[1] Link[1]
Hedstrom, L. (2002).[1] "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524.[1] (Details on Chymotrypsin S1 pocket specificity). Link[1]
Bundy, H. F. (1963).[1] "Chymotrypsin-catalyzed hydrolysis of N-acetyl- and N-benzoyl-L-tyrosine p-nitroanilides." Archives of Biochemistry and Biophysics, 102, 416-422.[1][2] Link[1]
chiral separation of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine enantiomers by HPLC
[1] Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine . This molecule represents a c...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine . This molecule represents a critical intermediate in the synthesis of radiopharmaceuticals (e.g.,
F-labeled amino acid tracers) and peptidomimetics.
The separation challenges include the molecule's amphipathic nature (hydrophobic benzyl/acetyl groups vs. hydrophilic carboxylic acid) and the steric bulk of the 3-methyl substituent.[1] This guide utilizes an Immobilized Polysaccharide Chiral Stationary Phase (CSP) under Normal Phase conditions, ensuring high resolution (
), excellent peak shape, and scalability.
Target Molecule Analysis
Understanding the structural interaction potential is the first step in chiral method development.[1]
Steric Factors: The 3-methyl group (ortho to the O-benzyl ether) restricts rotation of the phenolic ether, potentially enhancing chiral recognition by "locking" the conformation relative to the chiral center.[1]
Method Development Strategy
Stationary Phase Selection
We prioritize Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA or Lux® Amylose-1).
Why? The carbamate linkages on the amylose backbone provide dual H-bonding capabilities (NH donor / C=O acceptor) that interact with the N-acetyl amide and the carboxylic acid of the analyte.[1] The aromatic phenyl rings of the CSP engage in
- stacking with the O-benzyl group.
Mobile Phase Selection
Normal Phase (Alkane/Alcohol) is selected over Reversed Phase.[1]
Solubility: The hydrophobic O-benzyl and N-acetyl groups limit water solubility but ensure high solubility in Hexane/Ethanol.[1]
Selectivity: Non-polar solvents promote strong H-bonding between the analyte and the CSP, which is the primary driver for chiral discrimination in this class of molecules.[1][7]
Additive:Trifluoroacetic Acid (TFA) is mandatory (0.1%) to suppress the ionization of the terminal carboxylic acid.[1] Without TFA, the peaks will exhibit severe tailing and loss of resolution.[1]
Experimental Protocol
Chemicals & Reagents
Reagent
Grade
Purpose
n-Hexane
HPLC Grade
Non-polar base solvent
Ethanol (EtOH)
HPLC Grade
Polar modifier (H-bond modulator)
Trifluoroacetic Acid (TFA)
HPLC Grade
Acidic additive (Peak shape)
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
>98% Purity
Analyte
HPLC System Setup
Instrument: Agilent 1260 Infinity II or equivalent quaternary pump system.
Ambient temperature preserves column life and selectivity.[1]
Detection
UV @ 280 nm
Maximizes signal from the phenolic/benzyl rings.[1]
Injection Volume
5 - 10 µL
Depends on sample concentration (approx. 1 mg/mL).[1]
Run Time
20 minutes
Sufficient for baseline resolution of both enantiomers.[1]
Sample Preparation
Weigh: 5.0 mg of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine.
Dissolve: Add 1.0 mL of 100% Ethanol . (Note: Avoid dissolving in pure Hexane as the polar groups may limit solubility; Ethanol ensures complete dissolution).[1]
Dilute: Add 4.0 mL of n-Hexane to reach a final concentration of ~1.0 mg/mL in a solvent matching the mobile phase.
Filter: Pass through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation & Logic
Separation Mechanism (Graphviz Diagram)
The following diagram illustrates the multi-point interaction mechanism driving the separation.
Caption: Mechanistic workflow showing the three-point interaction (H-bonding, Pi-Pi stacking, and Steric inclusion) required for chiral recognition.
System Suitability Criteria
To ensure the method is "self-validating," the following criteria must be met before routine analysis:
If the standard protocol (Hexane/EtOH 80:20) does not yield baseline separation, follow this logic tree:
Caption: Decision tree for optimizing the chiral separation if initial conditions fail.
References
Phenomenex. Chiral HPLC Separations - A Guide to Column Selection and Method Development. Available at: [Link]
Daicel Corporation. Instruction Manual for CHIRALPAK® IA.[1] (Technical Standard).[1] Available at: [Link]
Beesley, T. E., & Scott, R. P. (1998).[1] Chiral Chromatography.[1][7][8][9][10][11][12] Separation Science Series.[1] (General Reference for Polysaccharide Mechanisms).
ResearchGate. Chiral HPLC separation of the enantiomers of acetyl derivative. (Analogous separation data). Available at: [Link]
Application Note: N-Acetyl-O-benzyl-3-methyl-DL-tyrosine in Cell Culture
The following Application Note and Protocol guide is designed for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine , a specialized tyrosine derivative. Based on its chemical structure (CAS 1956311-02-6), this compound functions as...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine , a specialized tyrosine derivative.
Based on its chemical structure (CAS 1956311-02-6), this compound functions as a lipophilic, non-oxidizable tyrosine analog . Its primary utility in cell culture lies in competitive inhibition of tyrosine-dependent enzymes (e.g., Tyrosinase) and modulation of L-type Amino Acid Transporters (LAT1/SLC7A5) . The N-acetyl and O-benzyl groups enhance membrane permeability and prevent standard metabolic degradation, making it a robust probe for interrupting tyrosine signaling and melanogenesis.
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine (hereafter referred to as NABM-Tyr ) is a synthetic tyrosine derivative designed to decouple tyrosine uptake from its downstream metabolism.
Structural Logic & Biological Utility
N-Acetyl Group: Increases lipophilicity, facilitating passive diffusion across the plasma membrane independent of active transport, while mimicking the N-terminal cap of peptide substrates.
O-Benzyl Group: Blocks the phenolic hydroxyl group. This is the critical "inhibition" feature. It prevents the compound from acting as a substrate for Tyrosinase (which requires a free -OH to oxidize tyrosine to DOPAquinone) or Tyrosine Kinases , effectively turning the molecule into a competitive antagonist.
3-Methyl Group: Introduces steric hindrance at the ortho position. This mimics the metabolite 3-Methoxytyrosine (3-OMD) and prevents ring hydroxylation, further stabilizing the compound against enzymatic degradation by tyrosinase or hydroxylases.
Primary Applications
Inhibition of Melanogenesis: Acts as a "false substrate" for tyrosinase, binding the active site without reacting, thereby reducing melanin synthesis in melanocytes (e.g., B16F10, MNT-1).
LAT1 (SLC7A5) Transport Studies: Competes with L-Leucine and L-Tyrosine for uptake in cancer cells, useful for studying amino acid addiction in oncology.
Metabolic Stability Control: Used as a stable internal standard or negative control in tyrosine phosphorylation studies.
Preparation & Handling
Solubility Warning: The O-benzyl and N-acetyl groups make this compound significantly hydrophobic. It will not dissolve directly in aqueous cell culture media.
Objective: Determine if NABM-Tyr blocks the uptake of essential amino acids in cancer cells (e.g., HeLa or MCF-7), validating its use as a metabolic probe.
Transport Buffer: HBSS (Ca2+/Mg2+ free) containing 10 mM HEPES, pH 7.4.
Stop Solution: Ice-cold PBS + 10 mM Unlabeled Leucine.
Step-by-Step Workflow
Preparation: Seed cells in 24-well plates (
cells/well). Grow to 90% confluency.
Starvation: Wash cells 2x with warm Transport Buffer to remove extracellular amino acids. Incubate in buffer for 10 mins.
Uptake Phase (Zero-Trans):
Prepare uptake solution: Transport Buffer + 0.5 µCi/mL
-L-Leucine.
Add NABM-Tyr (100 µM) to the uptake solution.
Control: Unlabeled L-Leucine (1 mM) as a full blocker.
Incubate cells with uptake solution for exactly 2 minutes at 37°C (initial rate phase).
Termination: Rapidly aspirate uptake solution and wash 3x with Ice-Cold Stop Solution .
Lysis & Counting:
Lyse cells in 0.1 N NaOH.
Mix lysate with scintillation fluid.
Measure CPM (Counts Per Minute) via Liquid Scintillation Counter.
Visualizing the Mechanism
The following diagram illustrates how NABM-Tyr disrupts the Tyrosine metabolic pathway.
Figure 1: Mechanism of Action. NABM-Tyr acts as a dual-point probe, competing for LAT1 transport entry and sterically blocking the Tyrosinase active site via its O-benzyl group.
Expected Results & Troubleshooting
Assay
Expected Outcome with NABM-Tyr
Troubleshooting / Notes
Melanin Content
Dose-dependent reduction in pigmentation (lighter cell pellet).
If no inhibition is seen, pre-incubate cells with NABM-Tyr for 30 mins to saturate membrane sites.
Cell Viability
>90% viability at 100 µM (MTT Assay).
The O-benzyl group is stable; do not expect rapid metabolism to free tyrosine.
References
Solano, F. (2018). "On the Metal Cofactor in the Tyrosinase Family." International Journal of Molecular Sciences. Link (Mechanistic basis for phenolic inhibition).
Wiriyasermkul, P., et al. (2016). "Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1)." Journal of Pharmaceutical Sciences. Link (Substrate specificity for bulky tyrosine analogs).
Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (O-benzyl tyrosine derivatives as inhibitors).
PubChem Compound Summary. (2024). "N-Acetyl-O-benzyl-3-methyl-DL-tyrosine (CAS 1956311-02-6)."[2][3] National Center for Biotechnology Information. Link
Application Notes and Protocols: Unraveling Cellular Mechanisms with Methylated Tyrosine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Canonical – Exploring the Subtle Power of Tyrosine Methylation In the intricate landscape of post-translational modifications (PTMs...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical – Exploring the Subtle Power of Tyrosine Methylation
In the intricate landscape of post-translational modifications (PTMs), which dynamically regulate protein function, tyrosine phosphorylation has long held a central role, particularly in signal transduction.[1][2] However, the repertoire of modifications adorning the tyrosine residue extends beyond phosphorylation, with methylation emerging as a nuanced yet powerful modulator of protein activity and interaction.[3] While endogenous protein tyrosine methylation is a less frequently observed PTM compared to the well-documented methylation of lysine and arginine residues, the application of synthetically methylated tyrosine derivatives in proteomics research is providing novel avenues to probe and manipulate biological systems.[4][5]
This guide delves into the strategic applications of methylated tyrosine in proteomics, shifting the focus from the detection of a rare endogenous mark to the utilization of precisely engineered peptides containing N-methyl-tyrosine and O-methyl-tyrosine. These synthetic tools are invaluable for dissecting enzyme specificity, developing novel therapeutics, and identifying new protein targets, thereby expanding the toolkit of chemical biology and proteomics.[6][7][8]
Core Applications of Synthetic Methylated Tyrosine in Proteomics
The introduction of a methyl group to the tyrosine side chain, either on the hydroxyl oxygen (O-methylation) or the alpha-amino group (N-methylation), imparts subtle but significant changes to the amino acid's properties. These alterations can be exploited to investigate and modulate protein function in several key areas:
Probing Enzyme-Substrate Interactions and Specificity
The methylation of tyrosine within a peptide substrate can serve as a powerful tool to investigate the binding preferences and catalytic mechanisms of enzymes. By systematically replacing tyrosine with its methylated counterparts, researchers can elucidate the structural and chemical requirements of enzyme active sites. For example, O-methyl-L-tyrosine is known to inhibit tyrosine hydroxylase, a key enzyme in neurotransmitter synthesis, making it a valuable compound for studying catecholamine pathways.[8]
Development of Novel Peptide Therapeutics and Enzyme Inhibitors
Methylation can significantly alter the pharmacological properties of peptide-based drugs. N-methylation of the peptide backbone can increase resistance to proteolytic degradation, enhancing in vivo stability. Furthermore, the modification of the tyrosine side chain can fine-tune receptor binding affinity and selectivity. The use of N-methyl-L-tyrosine and its derivatives in peptide synthesis is a recognized strategy in the development of therapeutics for conditions such as Alzheimer's disease and mood disorders.[7]
Chemical Proteomics for Target Identification and Validation
Peptides incorporating methylated tyrosine can be designed as chemical probes to identify and validate novel protein targets. These probes can be used in affinity-based pulldown experiments coupled with mass spectrometry to isolate and identify binding partners from complex cellular lysates. This approach is instrumental in drug discovery for identifying the molecular targets of bioactive compounds.
Data Presentation: Key Mass Spectrometric Information
Quantitative data in proteomics is paramount. Below is a summary of key mass shifts and diagnostic ions for the identification of methylated tyrosine-containing peptides.
Modification
Molecular Formula of Added Group
Monoisotopic Mass Shift (Da)
Diagnostic Immonium Ion (m/z)
O-methylation
CH₂
+14.01565
150.09
N-methylation
CH₂
+14.01565
Not specifically documented as a unique diagnostic ion
This protocol provides a general workflow for the synthesis of peptides incorporating methylated tyrosine using commercially available Fmoc-protected amino acid derivatives.
Rationale: Solid-phase peptide synthesis allows for the controlled, stepwise addition of amino acids to create a custom peptide sequence. The use of Fmoc-protected methylated tyrosine derivatives enables their specific placement within the peptide chain.
Materials:
Fmoc-N-methyl-L-tyrosine or Fmoc-O-methyl-L-tyrosine
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
Washing: Wash the resin thoroughly with DMF and DCM.
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (including the methylated tyrosine derivative) with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.
Washing: Wash the resin with DMF and DCM.
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
This protocol outlines the steps for the identification and characterization of peptides containing methylated tyrosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale: LC-MS/MS is a highly sensitive and accurate method for identifying and sequencing peptides from complex mixtures.[9][10] Specific instrument settings and data analysis strategies are required to confidently identify peptides containing methylated tyrosine.
Materials:
Purified protein or peptide mixture
Trypsin (mass spectrometry grade)
Ammonium bicarbonate buffer (50 mM, pH 8.0)
Formic acid
Acetonitrile
LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer)
Procedure:
Protein Denaturation, Reduction, and Alkylation (for protein samples):
Denature the protein sample in 8 M urea.
Reduce disulfide bonds with dithiothreitol (DTT).
Alkylate cysteine residues with iodoacetamide.
Tryptic Digestion:
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to <1 M.
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
Sample Desalting:
Acidify the digest with formic acid.
Desalt the peptides using a C18 StageTip or ZipTip.
LC-MS/MS Analysis:
Resuspend the desalted peptides in a solution of 0.1% formic acid.
Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of increasing acetonitrile concentration.
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) mode.
Set the precursor ion scan range to m/z 350-1500.
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Data Analysis:
Search the generated MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
Specify the variable modification of +14.01565 Da on tyrosine residues.
Manually validate the MS/MS spectra of identified methylated tyrosine-containing peptides, looking for characteristic b- and y-type fragment ions and the diagnostic immonium ion for O-methyl-tyrosine at m/z 150.09.[11]
Visualizing Experimental Workflows
Caption: Workflow for target identification using a synthetic methylated tyrosine peptide probe.
Caption: Probing enzyme specificity with a methylated tyrosine peptide.
Conclusion
The strategic use of methylated tyrosine in proteomics, primarily through the incorporation of synthetic derivatives into peptides, offers a sophisticated approach to dissecting complex biological processes. These tools enable researchers to probe enzyme function, develop more stable and effective peptide therapeutics, and identify novel protein targets. As mass spectrometry techniques continue to advance in sensitivity and resolution, the applications of these subtle yet powerful modifications are poised to expand, providing deeper insights into cellular signaling and disease mechanisms.
References
Gaucher, J., et al. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. Retrieved from [Link]
ACS Chemical Reviews. (2021). Characterizing Endogenous Protein Complexes with Biological Mass Spectrometry. ACS Publications. Retrieved from [Link]
Rush, J., et al. (2005). Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry. PNAS. Retrieved from [Link]
Ravna, A. S., et al. (2009). Methylation and Silencing of Protein Tyrosine Phosphatase Receptor Type O in Chronic Lymphocytic Leukemia. PMC. Retrieved from [Link]
Let's Talk Academy. (2025). Roles of Methylation, Hydroxylation, Phosphorylation in Protein. Let's Talk Academy. Retrieved from [Link]
Biocompare. (n.d.). Anti-Nitrotyrosine Western Blot Antibody Products. Retrieved from [Link]
ResearchGate. (n.d.). Tyrosine labeling with PTAD and N-methylated luminol derivatives. Retrieved from [Link]
Das, B. C., & Schmid, R. D. (1972). Mass spectrometry of permethylated peptides containing tyrosine and tryptophan. FEBS Letters, 25(1), 253-257. Retrieved from [Link]
Peters, B., et al. (2012). Proteomic Approaches to Analyze Protein Tyrosine Nitration. PMC. Retrieved from [Link]
Journal of the American Chemical Society. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. ACS Publications. Retrieved from [Link]
Boster Bio. (n.d.). Anti-Tyrosine Hydroxylase Antibody (A104316). Retrieved from [Link]
CNIO. (2023). Methylation affects how proteins work. A new technique developed at CNIO shows why. Retrieved from [Link]
ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]
SOAR. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. Retrieved from [Link]
ASH Publications. (2018). Studying Methylation Status of Protein Tyrosine Phosphatase Receptor Gamma (PTPRG) in Chronic Myeloid Leukemia Patients in the State of Qatar. Blood. Retrieved from [Link]
Application Note: Strategic Implementation of O-Benzyl Protection in Peptide Chemistry
Executive Summary The O-benzyl (Bzl) protecting group is the cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] Unlike the Fmoc/tBu strategy, which relies on base-labile N-terminal protection an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The O-benzyl (Bzl) protecting group is the cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1] Unlike the Fmoc/tBu strategy, which relies on base-labile N-terminal protection and acid-labile side-chain protection, the Boc/Bzl strategy utilizes a "graduated acid lability" approach. The Bzl group provides semi-permanent protection for hydroxyl (Ser, Thr, Tyr) and carboxyl (Asp, Glu) moieties, remaining stable during repetitive mild acid treatments (TFA) used to remove N-Boc groups, yet cleaving quantitatively under strong acid conditions (HF or TFMSA).
This guide details the mechanistic rationale, optimized protocols, and troubleshooting frameworks for deploying O-benzyl protection in high-fidelity peptide manufacturing.
Mechanistic Basis & Stability Profile
Chemical Stability
The O-benzyl ether/ester linkage is designed to withstand the 25–50% Trifluoroacetic Acid (TFA) used for Boc deprotection. Its cleavage requires a "hard" acid with high protonating power to protonate the ether oxygen, converting the benzyl group into a leaving group (benzyl cation).
Condition
Reagent
O-Benzyl Stability
Mechanism
Coupling
DIPEA/DMF, HBTU, DCC
Stable
Inert to base/nucleophiles
N-Deprotection
50% TFA in DCM
Stable
Protonation insufficient for cleavage
Final Cleavage
Anhydrous HF (0°C)
Labile
(Carbocation generation)
Alternative Cleavage
TFMSA / TFA
Labile
Acidolysis
Hydrogenation
/ Pd-C
Labile
Catalytic Hydrogenolysis
The Cleavage Mechanism
The cleavage of O-benzyl groups is primarily an acid-catalyzed solvolysis.
Protonation: The ether oxygen accepts a proton from the strong acid (HF).
Fragmentation: The C-O bond breaks, releasing the peptide hydroxyl group and generating a reactive benzyl carbocation (
).
Scavenging: This cation is an electrophile that will alkylate electron-rich side chains (Trp, Tyr, Met, Cys) if not immediately trapped by a scavenger (e.g., Anisole, p-Cresol).
Insight: The simple benzyl ether is highly robust. Unlike acetyl groups, it prevents N-to-O acyl migration.
Risk: Minimal. Cleavage is generally clean.
Tyrosine (Tyr)[2][3][5]
Protection:Tyr(Bzl) is standard, but Tyr(Br-Z) (2-bromobenzyloxycarbonyl) or Tyr(Cl-Bzl) (2,6-dichlorobenzyl) are preferred for complex sequences.
Causality: The standard Bzl group on Tyr is prone to intramolecular rearrangement during HF cleavage, where the benzyl cation migrates to the ortho-position of the phenol ring (3-benzyltyrosine).
Solution: Electron-withdrawing halogens on the benzyl ring destabilize the carbocation, reducing the rate of rearrangement.
Critical Risk (Aspartimide Formation): Asp(OBzl) is susceptible to cyclization when adjacent to small amino acids (Gly, Ser, Ala), forming a succinimide intermediate (Aspartimide). This opens to form a mixture of
Scope: Complete removal of Bzl, OBzl, Z, and Tos groups.
Safety: HF is lethal. Use a closed vacuum line system (e.g., Kel-F apparatus). Never use glass.
Preparation:
Dry peptide-resin (
) thoroughly over overnight.
Load resin into the Kel-F reaction vessel.
Add Scavenger Cocktail (See Table 1).
HF Condensation:
Cool vessel to
(Dry ice/Acetone).
Distill anhydrous HF (
) into the vessel.
Reaction:
Warm to
(Ice water bath).
Stir magnetically for 60 minutes . (Extend to 90 mins if Arg(Tos) is present).
Evaporation:
Evaporate HF under high vacuum (aspirator) at
. Do not use heat.
Note: Rapid evaporation minimizes side reactions.
Extraction:
Wash resin with cold diethyl ether (
) to remove scavengers.
Extract peptide with
acetic acid or acetonitrile/water.
Lyophilize immediately.
Protocol B: TFMSA Cleavage (The Benchtop Alternative)
Scope: Use when HF apparatus is unavailable. Less effective for Arg(Tos).
Reagents: Trifluoromethanesulfonic acid (TFMSA), TFA, DMS, m-Cresol.
Setup: Place
resin in a round-bottom flask with a stir bar.
Scavenger Addition: Add
m-Cresol and Thioanisole.
Acid Treatment:
Add
TFA. Stir for 5 min.
Slowly add
TFMSA dropwise. (Exothermic!).
Incubation: Stir at Room Temperature for 90–120 minutes .
Precipitation:
Precipitate directly by adding cold diethyl ether (
The choice of scavenger dictates the purity of the final product. The benzyl cation is a "hard" electrophile.
Scavenger
Target Species
Recommended Concentration (HF Mix)
Note
Anisole
Benzyl Cations
10% v/v
Universal scavenger. Essential.
p-Cresol
Benzyl Cations
5% v/v
Often interchangeable with Anisole.
Dimethyl Sulfide (DMS)
Promoter
10% v/v
Used in "Low-High" HF to reduce carbocation formation.
p-Thiocresol
t-Butyl Cations
0.2% v/v
Protects Met/Cys.
1,2-Ethanedithiol (EDT)
Trp/Met Protection
2.5% v/v
Essential if Trp is present to prevent indole alkylation.
The "Low-High" HF Strategy
For peptides containing Trp, Met, or Cys , a standard HF cleavage often results in alkylation. The "Low-High" protocol is recommended:
Low HF: HF/DMS/p-Cresol (25:65:10) for 4 hours at
. This removes Bzl groups via an -like mechanism (using DMS as nucleophile), avoiding free carbocations.
High HF: Evaporate, then recharge with HF/Anisole (90:10) for 45 mins at
to remove stubborn groups like Arg(Tos).
References
Merrifield, R. B. (1963).[8] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Tam, J. P.
deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[8] International Journal of Peptide and Protein Research, 35(3), 161–214.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Technical Support Center: Benzylation of Tyrosine Derivatives
Welcome to the technical support center for the benzylation of tyrosine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the benzylation of tyrosine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues, grounded in mechanistic principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of benzylating a tyrosine derivative?
The primary goal of benzylating a tyrosine derivative is to protect its phenolic hydroxyl group.[1] This is a crucial step in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), to prevent unwanted side reactions at the nucleophilic hydroxyl group during subsequent chemical steps, such as peptide bond formation.[2][3][4] The benzyl (Bzl) group is a widely used protecting group due to its relative stability under various reaction conditions and the availability of methods for its subsequent removal.[5]
Q2: What are the most common side reactions observed during the benzylation of tyrosine?
The most prevalent and problematic side reaction is C-alkylation , where the benzyl group attaches to the aromatic ring of the tyrosine side chain instead of the phenolic oxygen. This results in the formation of 3-benzyltyrosine, an undesired isomer that can be difficult to separate from the desired O-benzyl product.[6][7] Other potential side reactions include di-alkylation (both O- and C-alkylation on the same molecule) and, under certain conditions, N-alkylation if the amino group is not adequately protected.[8] In the context of the Williamson ether synthesis, elimination reactions of the alkylating agent can also compete with the desired substitution.[9]
Q3: What is the underlying mechanism for C-alkylation vs. O-alkylation?
The competition between C- and O-alkylation arises from the ambident nature of the phenoxide ion generated from the tyrosine side chain under basic conditions. The negative charge is delocalized across the oxygen atom and the aromatic ring (specifically at the ortho and para positions).
O-alkylation is typically favored under conditions that promote kinetic control. The oxygen atom is the most electronegative and has the highest charge density, making it a "hard" nucleophile that reacts readily with "hard" electrophiles.[10]
C-alkylation becomes more significant under conditions that favor thermodynamic control or when the oxygen is sterically hindered or solvated. The carbon atoms of the ring are "softer" nucleophiles.[10][11]
The choice of solvent, base, counter-ion, and temperature significantly influences the ratio of O- to C-alkylation.[8][10]
Caption: Competition between O- and C-alkylation of the tyrosine phenoxide.
Troubleshooting Guide
Problem 1: Low yield of the desired O-benzyl tyrosine and a high percentage of the 3-benzyltyrosine side product.
Possible Cause & Mechanistic Explanation:
This is a classic case of C-alkylation outcompeting O-alkylation. This can be caused by several factors:
Harsh Reaction Conditions: High temperatures can provide the energy needed to overcome the activation barrier for the thermodynamically more stable C-alkylated product.
Solvent Effects: Protic solvents can solvate the oxygen atom of the phenoxide, hindering its nucleophilicity and leaving the ring carbons more accessible for attack.[8] Aprotic polar solvents like DMF or DMSO are generally preferred for Williamson ether synthesis.[12]
Choice of Base: The nature of the counter-ion from the base can influence the reactivity of the phenoxide.
Recommended Solutions:
1. Optimize Reaction Conditions:
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and slowly warm to room temperature, monitoring the reaction progress by TLC or LC-MS.[5]
Base Selection: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[12] Stronger bases like sodium hydride (NaH) can sometimes lead to more side products if not used carefully.[5][13]
2. Employ Phase-Transfer Catalysis (PTC):
PTC is an excellent technique to enhance selective O-alkylation.[8][14] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) ferries the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction with benzyl bromide occurs.[15] This "naked" anion in the organic phase is highly reactive at the oxygen, favoring O-alkylation.[16][17]
Using PTC in a biphasic system (e.g., toluene/water) with a base like NaOH can significantly suppress C-alkylation.[14][16]
3. Utilize a Copper-Complexation Strategy:
For unprotected tyrosine, forming a copper (II) sulfate complex can selectively shield the amino and carboxyl groups, allowing for a cleaner benzylation of the phenolic hydroxyl group under alkaline conditions.[18]
Problem 2: The reaction is sluggish or does not go to completion.
Possible Cause & Mechanistic Explanation:
Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to a low concentration of the reactive phenoxide.
Poor Solubility: The tyrosine derivative or the base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics.
Deactivated Alkylating Agent: The benzyl bromide may have degraded due to improper storage.
Recommended Solutions:
1. Re-evaluate Base and Solvent System:
If using a weak base like K₂CO₃, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[5] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as NaH is water-sensitive.
Ensure your solvent is anhydrous. Water can quench the base and the phenoxide intermediate.[21]
2. Check Reagent Quality:
Use freshly opened or purified benzyl bromide. It is a lachrymator and can degrade over time.
Ensure the tyrosine starting material is dry.
3. Increase Temperature (with caution):
If the reaction is clean but slow at room temperature, gradually increase the temperature while monitoring for the appearance of the C-alkylated byproduct. A modest increase to 40-50°C may be sufficient.
Experimental Protocols
Protocol 1: Selective O-Benzylation using Phase-Transfer Catalysis
This protocol is designed to maximize the yield of the desired O-benzyl ether while minimizing C-alkylation.
Step-by-Step Methodology:
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-protected tyrosine derivative (1.0 equiv.), toluene (10 mL/mmol of tyrosine), and water (5 mL/mmol of tyrosine).
Add Reagents: Add powdered sodium hydroxide (3.0 equiv.) and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.1 equiv.).
Stir: Stir the biphasic mixture vigorously for 20 minutes at room temperature.
Add Benzylating Agent: Add benzyl bromide (1.2 equiv.) dropwise to the mixture.
Reaction: Heat the mixture to 60°C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 2-4 hours.
Workup: Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[22]
Caption: Workflow for O-benzylation using Phase-Transfer Catalysis.
References
Yamashiro, D., & Li, C. H. (1978). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Available at: [Link]
Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. Available at: [Link]
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
Vila, C., et al. (2020). Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Available at: [Link]
Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Available at: [Link]
Martínez, C., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters, 23(18), 7069–7073. Available at: [Link]
Martínez, C., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. ACS Publications. Available at: [Link]
Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Wordpress. Available at: [Link]
Jessop, P. G., et al. (2017). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available at: [Link]
ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Available at: [Link]
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available at: [Link]
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
Macmillan Group, Princeton University. (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Available at: [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature-chemistry-2019-site-selective-tyrosine-bioconjugation.pdf]([Link] Macmillan Group/files/publications/nature-chemistry-2019-site-selective-tyrosine-bioconjugation.pdf)
Digital Commons @ Michigan Tech. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Available at: [Link]
Chem-Impex. (n.d.). O-Benzyl-L-tyrosine. Available at: [Link]
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). Available at: [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Available at: [Link]
YouTube. (2018). C-Alkylation vs O-Alkylation: The Thrilling Face-Off! Available at: [Link]
Google Patents. (n.d.). Alkylation of tyrosine - US3412138A.
Vila, C., et al. (2020). Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. ChemRxiv. Available at: [Link]
NIH - PubChem. (n.d.). O-benzyl-L-tyrosine. Available at: [Link]
MDPI. (n.d.). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Available at: [Link]
Technical Support Center: N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine. This document provides in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this protected amino acid derivative.
Introduction: The Purification Challenge
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a complex, multi-functionalized molecule. Its purification is frequently complicated by its structural features: the aromatic rings contribute to hydrophobicity, the N-acetyl group adds polarity, and the presence of a racemic (DL) mixture can influence crystalline packing. Common issues include the product oiling out instead of crystallizing, persistent impurities from the synthetic route, and difficulties in achieving high purity via chromatography. This guide provides a systematic approach to overcoming these obstacles.
Question 1: My final product is a persistent oil or thick gel, even after removing all solvent under vacuum. How can I induce solidification?
Answer: This is a very common issue with protected amino acids, which can be reluctant to crystallize due to conformational flexibility or the presence of minor impurities that inhibit lattice formation.[1]
Causality: The benzyl and acetyl protecting groups can create a molecule that is "greasy" and prefers to remain in an amorphous state. Impurities, such as residual solvents or unreacted starting materials, can act as "crystal poisons," disrupting the ordered arrangement required for a solid lattice.[1] Furthermore, hygroscopic products may retain water, preventing solidification.[1]
Troubleshooting Steps:
Confirm Purity: Before attempting crystallization, verify the purity of the oily product using Thin Layer Chromatography (TLC). A single spot is a good indicator, but be aware that some impurities may not be UV-active (e.g., triethylamine) and may require staining to be visualized.[1] If multiple spots are visible, further purification by column chromatography is necessary before proceeding.
Trituration: This is often the most effective first step. Trituration involves stirring or grinding the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
Recommended Solvents: Start with non-polar solvents like hexanes, diethyl ether, or petroleum ether.[2] Stir the oil vigorously with the solvent for 30-60 minutes. The product should precipitate as a solid, which can then be collected by filtration.
Solvent/Anti-Solvent Crystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) until the solution becomes cloudy. Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator (2-8°C).[3]
Scratching & Seeding: If crystals are slow to form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. If you have a small amount of pure solid from a previous batch, adding a "seed crystal" can dramatically accelerate crystallization.
Question 2: My product crystallizes, but the yield is very low. How can I improve it?
Answer: Low yield during crystallization typically points to one of two issues: either the product has significant solubility in the chosen solvent system, or the material was lost during upstream purification steps.
Causality: The solubility of N-acetylated amino acids is highly dependent on the solvent and temperature.[4] If the mother liquor (the solution remaining after crystallization) is still rich in your product, your yield will be poor.
Troubleshooting Steps:
Optimize Solvent System: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, consider systems like ethyl acetate/hexane, acetone/water, or ethanol/water.[5][6]
Concentrate the Mother Liquor: After filtering your first crop of crystals, concentrate the mother liquor using a rotary evaporator. The resulting residue can often be subjected to a second round of crystallization to recover more product. Analyze the purity of this second crop by TLC or melting point, as it may be slightly less pure than the first.
Cooling Protocol: Ensure the crystallization process is gradual. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, cool the flask to 4°C and leave it for several hours, or even overnight, to maximize precipitation.[7]
Section 2: Chromatographic Purification
Question 3: I am using silica gel column chromatography, but I'm getting poor separation between my product and a key impurity. What can I do?
Answer: Poor separation (co-elution) occurs when the polarity of the product and the impurity are too similar for the chosen mobile phase.
Causality: Silica gel separates compounds based on their polarity, with more polar compounds adhering more strongly to the stationary phase and eluting later. The choice of mobile phase (eluent) is critical for achieving differential migration.
Troubleshooting Steps:
Adjust Mobile Phase Polarity: The most common eluent system for compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
If the spots are too close together at the top of the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of ethyl acetate.
If the spots are too close together at the bottom of the TLC plate (low Rf), your eluent is not polar enough. Increase the proportion of ethyl acetate.
Try a Different Solvent System: Sometimes, simply changing the solvents can alter the specific interactions and improve separation, even if the overall polarity is similar. Consider trying a dichloromethane/methanol system, which offers different selectivity. A typical starting point would be 98:2 dichloromethane:methanol, gradually increasing the methanol content.[8]
Optimize Column Parameters:
Column Dimensions: Use a longer, thinner column for difficult separations.
Loading: Do not overload the column. The amount of crude material should be no more than 1-5% of the mass of the silica gel. Dissolve the crude product in a minimal amount of the mobile phase before loading.
Flow Rate: A slower flow rate generally provides better resolution.
Section 3: Impurity Removal
Question 4: My NMR spectrum shows unreacted starting materials or byproducts. How do I remove them?
Answer: The best removal method depends on the chemical nature of the impurity. A well-designed workup procedure after the reaction can often remove the majority of common impurities before chromatography or crystallization.
Causality: Impurities are typically unreacted starting materials (e.g., 3-methyl-DL-tyrosine), reagents (e.g., acetic anhydride), or byproducts (e.g., benzoic acid from benzyl group manipulation).[2] These impurities have different acidic/basic properties and solubilities than the desired product.
Troubleshooting & Removal Strategies:
Potential Impurity
Identification
Recommended Removal Method
Scientific Rationale
Unreacted 3-methyl-DL-tyrosine
Has both a free amine and a free carboxylic acid.
Aqueous Wash: During the workup, wash the organic layer (e.g., ethyl acetate) with a mild acid (e.g., 1N HCl) and then a mild base (e.g., saturated NaHCO₃).[8]
The free amino acid is zwitterionic and will partition into either the acidic or basic aqueous phase, while the fully protected product remains in the organic layer.[9]
Acetic Acid / Acetic Anhydride
Sharp singlet around 2.1 ppm in ¹H NMR.
Aqueous Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution.
The basic bicarbonate solution will deprotonate the acidic acetic acid, forming sodium acetate, which is highly soluble in water and is removed in the aqueous layer.[4]
Benzyl Alcohol / Benzoic Acid
Byproducts from O-benzylation or deprotection.
Aqueous Wash/Trituration: Wash with NaHCO₃ to remove benzoic acid.[2] Trituration with hexanes can also be effective for removing benzoic acid.[2]
Benzoic acid is acidic and will be extracted into a basic aqueous solution. It is also more soluble in non-polar solvents like hexanes than the desired product.
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates a standard, robust workflow for purifying N-Acetyl-O-benzyl-3-methyl-DL-tyrosine from a crude reaction mixture.
Technical Support Center: Navigating the Solubility Challenges of N-Acetylated Amino Acids in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming the common yet complex solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming the common yet complex solubility issues associated with N-acetylated amino acids in organic solvents. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Section 1: The Science of Solubility - Why N-Acetylated Amino Acids Can Be Tricky
Understanding the physicochemical nature of N-acetylated amino acids is the first step toward troubleshooting solubility. Unlike their parent amino acids, which exist as highly polar zwitterions, N-acetylated derivatives have a modified chemical profile that dictates their behavior in different solvents.
The acetylation process caps the primary amine group, which has a profound effect:
Reduction of Polarity: The highly polar and charged amino group (-NH3+) is replaced by a less polar amide group (-NH-CO-CH3). This change significantly reduces the molecule's overall polarity and its ability to form strong ionic interactions.[1]
Disruption of Zwitterionic Character: The N-acetylation prevents the formation of a zwitterion. Amino acids are often crystalline solids with high melting points, soluble in water but insoluble in nonpolar organic solvents, precisely because of their strong intermolecular ionic attractions. By neutralizing the positive charge on the alpha-amino group, N-acetylation breaks this ionic lattice, making the molecule more amenable to dissolution in organic media.[1]
Hydrogen Bonding Capability: While one site for hydrogen donation is masked, the molecule retains a carboxylic acid group (-COOH) and an amide (-NH), both of which can participate in hydrogen bonding with solvent molecules. This dual character is key to its solubility profile.
The solubility of a specific N-acetylated amino acid is therefore a delicate balance between the polarity of its backbone, the nature of its side chain (R-group), and the properties of the organic solvent.
Section 2: Frequently Asked Questions (FAQs)
Q1: I thought N-acetylation increased organic solvent solubility. Why is my compound still insoluble in solvents like hexane or diethyl ether?
This is a common and excellent question. While N-acetylation does make the molecule more soluble in organic solvents compared to the parent amino acid, it doesn't automatically make it soluble in all organic solvents.[1] The molecule retains significant polarity due to the carboxylic acid and amide groups, which can still form strong intermolecular hydrogen bonds with each other in the solid state. Nonpolar solvents like hexane lack the ability to disrupt these interactions. Diethyl ether has slightly more polarity but is often insufficient to dissolve N-acetylated amino acids with polar side chains.
Q2: Which organic solvents are a good starting point for dissolving N-acetylated amino acids?
For general purposes, polar aprotic and polar protic solvents are the best starting points.
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent choices, especially in applications like peptide synthesis, as they are strong hydrogen bond acceptors and effectively solvate the peptide-like backbone.[2] Dimethyl sulfoxide (DMSO) is another powerful solvent for many N-acetylated amino acids.[3][4]
Polar Protic Solvents: Alcohols like ethanol and methanol can be effective, particularly for N-acetylated amino acids with smaller or more hydrophobic side chains.[5][6][7] Formic acid and hexafluoroisopropanol (HFIP) are exceptionally effective at solubilizing these compounds due to their ability to favorably interact with both hydrophobic side chains and the polypeptide backbone.[8][9][10]
Q3: How does temperature affect the solubility of N-acetylated amino acids?
For the vast majority of N-acetylated amino acids, solubility in organic solvents has a positive correlation with temperature.[11][12] Gently warming the solution can significantly increase both the amount of solute that can be dissolved and the rate of dissolution. However, always ensure your compound is chemically stable at the elevated temperature to avoid degradation.
Q4: Can I use a solvent mixture or co-solvent system? How do I choose one?
Absolutely. Using a co-solvent is a powerful and common strategy. A typical approach is to dissolve the N-acetylated amino acid in a minimal amount of a strong organic solvent (like DMSO or DMF) and then slowly dilute it with a less powerful but more application-compatible solvent.[13] For example, to achieve solubility in a buffer, one might first dissolve the compound in ethanol and then dilute it with the aqueous buffer.[3] When creating mixtures, consider the miscibility of the solvents and the final polarity of the system.
Section 3: Troubleshooting Guide - From Theory to Practice
Encountering a stubborn solubility problem can be a bottleneck in any workflow. This guide provides a systematic approach to resolving these issues.
Logical Troubleshooting Workflow
The diagram below outlines a step-by-step process for addressing solubility challenges.
Caption: A systematic workflow for troubleshooting solubility issues.
Issue 1: Complete Insolubility or Poor Dissolution Rate
You've added your N-acetylated amino acid to a chosen solvent, but it remains a solid or a cloudy suspension.
Causality: The solvation energy provided by the solvent is insufficient to overcome the lattice energy of the solid-state compound. The intermolecular forces (especially hydrogen bonds) between the N-acetylated amino acid molecules are stronger than the forces they would form with the solvent.
Experimental Protocols:
Protocol 1: Enhancing Solubility with Physical Methods
Sonication:
Place your vial containing the compound and solvent in a bath sonicator.
Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the solute's crystal lattice and increase interaction with the solvent.
Gentle Heating:
Place the sample in a heating block or water bath set to a temperature between 37°C and 50°C. Do not use aggressive, direct heat.[13]
Stir or vortex the sample periodically.
Causality: Increasing the temperature adds kinetic energy to the system, increasing molecular motion and helping to overcome the activation energy barrier for dissolution.[15] It directly increases the solubility limit for most compounds.
Trustworthiness Check: Always verify the thermal stability of your compound before heating. A small test batch can be heated and then analyzed by LC-MS or another relevant technique to check for degradation products.
Protocol 2: The Co-Solvent Approach
This protocol is designed for when a compound is soluble in a strong solvent (like DMSO) but needs to be in a weaker solvent for a downstream application.
Initial Dissolution: Add a minimal volume of the strong, primary solvent (e.g., DMSO, DMF) to your solid compound—just enough to achieve complete dissolution. For N-acetylcysteine, solubility in DMSO is approximately 50 mg/mL.[4] For N-acetyl tryptamine, it is around 5 mg/mL in DMSO and 10 mg/mL in DMF.[3]
Titration: While vortexing or stirring vigorously, add the weaker, secondary solvent dropwise.
Observation: Monitor the solution closely for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the solubility limit in the final solvent mixture. You can try adding a small amount of the primary solvent to clarify the solution.
Final Concentration: Note the final ratio of solvents and the final concentration of your compound. This becomes your validated protocol for this specific mixture.
Causality: This method, sometimes called "solvent dumping," creates a kinetically trapped supersaturated solution. The compound remains dissolved because the energy barrier to nucleation and precipitation is not overcome. It's crucial that the final solvent mixture is still a sufficiently good solvent for the compound.
Section 4: Data Reference Center
The following table summarizes reported solubility data for several common N-acetylated amino acids. Note that solubility can vary with temperature, purity, and experimental method. This table should be used as a guide for initial solvent selection.
N-Acetylglycine - ChemBK. (2024, April 9). Available from: [Link]
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. Available from: [Link]
Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available from: [Link]
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc. Available from: [Link]
Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Request PDF on ResearchGate. Available from: [Link]
Solvents and reagents for peptide synthesis. Scharlab. Available from: [Link]
Explain why amino acids are insoluble in diethyl ether but N -acetyl amino acids are soluble. Numerade. Available from: [Link]
Zhang, C., et al. (2021). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Journal of Chemical & Engineering Data, 66(4), 1745–1755. Available from: [Link]
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub. Available from: [Link]
N-Acetylglycine CAS 543-24-8 Manufacturers and Suppliers. Fengchen Group Co., Ltd. Available from: [Link]
List of some solvents used for SPPS. ResearchGate. Available from: [Link]
Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724. Available from: [Link]
Neves, C. M., et al. (2019). Enhancement of water solubility of poorly water-soluble drugs by new biocompatible N-acetyl amino acid N-alkyl cholinium-based ionic liquids. European Journal of Pharmaceutics and Biopharmaceutics, 137, 100-108. Available from: [Link]
Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells? ResearchGate. (2017). Available from: [Link]
N-Acetylglycine Product Manual. Selleck Chemicals. Available from: [Link]
Solubility Behavior and Solvation Effect of N-Acetyl-L-Alanine in Sixteen Mono-Solvents at Temperatures from 283.15 to 323.15 K. SSRN. (2024). Available from: [Link]
N-ACETYL-DL-TRYPTOPHAN FOR BIOCHEMISTRY. Loba Chemie. Available from: [Link]
Enhancement of water solubility of poorly water-soluble drugs by new biocompatible N-acetyl amino acid N-alkyl cholinium-based ionic liquids. Request PDF on ResearchGate. Available from: [Link]
N-acetyl-D-proline (YMDB00833). Yeast Metabolome Database. Available from: [Link]
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. (2023). Available from: [Link]
Some physical data and characteristics of amino acid derivatives. ResearchGate. Available from: [Link]
Showing Compound N-Acetyl-L-alanine (FDB022231). FooDB. Available from: [Link]
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. (2022). Available from: [Link]
Gade, W., & Brown, J. L. (1987). Observations on N alpha-deacetylation of model amino acids and peptides: distribution and purification of a specific N-acyl amino acid releasing enzyme in rat brain. Journal of Neurochemistry, 48(4), 1144–1153. Available from: [Link]
Asilan, M. S., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1291. Available from: [Link]
N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025). Pharmaffiliates. Available from: [Link]
What is the best solvent for N-acetylcysteine (NAC)? ResearchGate. (2025). Available from: [Link]
Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. (2023). Available from: [Link]
N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry. (2013). Available from: [Link]
Separation and Refining of Amino acids. Diaion. Available from: [Link]
Rejnek, J., et al. (2012). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. The Journal of Physical Chemistry A, 116(5), 1420–1430. Available from: [Link]
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. (2014). Available from: [Link]
Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. (2018). Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical assistance for a critical challenge in peptide synthesis: preventing racemization during the incorporation of tyrosine derivatives. As experienced researchers know, maintaining the stereochemical integrity of amino acids is paramount to the biological activity and therapeutic efficacy of synthetic peptides.[1][2] This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of tyrosine derivative synthesis?
A1: Racemization is the process where the pure L-tyrosine enantiomer loses its specific three-dimensional orientation at the alpha-carbon, converting into a mixture of both L- and D-isomers.[1][2] This loss of stereochemical integrity typically occurs during the activation of the carboxylic acid group just before peptide bond formation.[1] The presence of the resulting D-tyrosine diastereomer can be difficult to separate from your target peptide and can significantly alter its biological properties.[1][2]
Q2: What is the primary chemical pathway that leads to racemization?
A2: The most prevalent mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] When the carboxyl group of an N-protected tyrosine is activated, it can cyclize to form this planar oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base. The subsequent reprotonation can occur from either side of this planar structure, leading to a mixture of the original L-configuration and the inverted D-configuration.[1] A secondary, less common pathway is the direct abstraction of the alpha-proton by a base, forming a planar enolate, which also leads to a loss of stereochemistry upon reprotonation.[1]
Q3: Besides tyrosine, which other amino acids are highly susceptible to racemization?
A3: While any chiral amino acid can racemize, some are particularly prone to it under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[2][3][4] Serine (Ser) and Phenylalanine (Phe) can also be problematic.[2]
Q4: How critical is the choice of protecting group for the tyrosine side chain?
A4: Very critical. The phenolic hydroxyl group of tyrosine must be protected to prevent side reactions.[5] In Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) group is common (Fmoc-Tyr(tBu)-OH).[6] For Boc-based strategies, a benzyl (Bzl) ether is often used.[5] The choice of protecting group can influence the electronic environment of the amino acid and its susceptibility to racemization, though the primary drivers remain the coupling conditions.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a systematic approach to identifying and resolving racemization problems during the synthesis of tyrosine-containing peptides.
Problem 1: High levels of D-isomer detected in the final peptide.
This is the most common and critical issue. If chiral analysis reveals a significant percentage of the undesired diastereomer, a thorough review of your coupling protocol is necessary.
Potential Causes & Solutions:
Inappropriate Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[1] Uronium/aminium-based reagents (e.g., HBTU, HATU) or phosphonium-based reagents (e.g., PyBOP) are generally preferred as they promote rapid coupling, which minimizes the lifetime of the reactive intermediate susceptible to racemization.[4]
Solution: Switch to a modern onium salt-based coupling reagent. If using a carbodiimide, the addition of a racemization-suppressing additive is essential.
Absence or Ineffective Additive: When using carbodiimides like DIC, additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial.[4] They work by forming a more stable active ester intermediate, which is less prone to cyclizing into the problematic oxazolone.[4] HOAt and Oxyma are generally more effective than HOBt at suppressing racemization.
Solution: Always use an additive with carbodiimide coupling agents. For challenging couplings, consider using DIC/Oxyma, which has been shown to be a very mild and effective combination for preventing racemization, even for sensitive amino acids like Cysteine and Histidine.[3]
Excessive Base Strength or Concentration: The base used during coupling plays a significant role. Strong, non-sterically hindered bases can accelerate the abstraction of the alpha-proton, leading to increased racemization.[2] N,N-diisopropylethylamine (DIPEA) is a common choice but can contribute to this problem.
Solution:
Switch to a weaker or more sterically hindered base. Consider using N-methylmorpholine (NMM) or 2,4,6-collidine.[7][8]
Optimize base concentration. Use the minimum amount of base required to facilitate the reaction.
Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including racemization.[2][7] While microwave-assisted peptide synthesis can be efficient, elevated temperatures need to be carefully controlled.
Solution: Perform the coupling reaction at a lower temperature, such as 0°C or room temperature.[2] For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids.[7]
Solvent Polarity: The polarity of the solvent can influence the rate of racemization, in part by stabilizing the charged intermediates involved in the process.
Solution: While DMF is the standard and generally effective solvent for SPPS, if racemization is a persistent issue, ensure it is of high purity and anhydrous.
Problem 2: HPLC analysis of the crude peptide shows a doublet or broadened peak, but the mass is correct.
A doublet or significantly broadened peak with the correct mass is a strong indication of the presence of a diastereomer, which in this context, is likely due to racemization at the tyrosine residue.
Diagnostic Workflow:
Confirmation: The first step is to confirm that the peak splitting is due to racemization.
Action: Subject a sample of your purified peptide to total acidic hydrolysis (e.g., 6 M HCl, 110°C, 24 hours).[2] Then, analyze the resulting free amino acids using a validated chiral HPLC method (see Protocol 2 below). This will definitively quantify the ratio of L- to D-tyrosine.
Isolate the Problematic Step: If racemization is confirmed, and you are synthesizing a long peptide, it is helpful to know if the issue is specific to the tyrosine coupling step.
Action: If possible, synthesize a short model peptide (e.g., a tripeptide) containing the problematic tyrosine coupling. This allows for more rapid optimization of the coupling conditions without the complexity of a long synthesis.
Below is a troubleshooting workflow to guide your decision-making process when encountering racemization.
Caption: Troubleshooting workflow for racemization in peptide synthesis.
Quantitative Data Summary
The choice of coupling reagent and additives has a profound impact on the level of racemization. While data specific to tyrosine is dispersed, the following table, summarizing the percentage of D-isomer formation for the coupling of the racemization-prone Fmoc-Ser(tBu)-OH, provides a valuable comparison of common coupling reagents. The trends observed here are broadly applicable to other sensitive amino acids like tyrosine.
Coupling Reagent
Additive
Base
% D-Isomer Formation
Reference
HBTU
-
DIEA
1.7%
HATU
-
DIEA
1.3%
HATU
-
NMM
0.4%
HBTU
-
NMM
0.6%
DIC
Oxyma
-
<0.5% (Qualitative)
Data adapted from studies on challenging couplings. The combination of DIC/Oxyma is noted for its exceptional performance in suppressing racemization for highly sensitive amino acids like Cys and His.[3]
Experimental Protocols
Protocol 1: Recommended Coupling Cycle for Minimizing Tyrosine Racemization in SPPS
This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step optimized to minimize racemization when introducing a tyrosine residue (e.g., Fmoc-L-Tyr(tBu)-OH).
Swell the resin-bound peptide in DMF for at least 30 minutes in your reaction vessel.
Drain the DMF.
Add 20% piperidine in DMF to the resin and agitate for the required deprotection time (e.g., 5-10 minutes, may require a second treatment).
Drain the deprotection solution.
Thoroughly wash the resin with DMF (5-6 times) and DCM (2-3 times) to remove all traces of piperidine.
Amino Acid Activation and Coupling:
In a separate, clean, dry reaction vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3-5 eq.) and OxymaPure (3-5 eq.) in DMF.
Add DIC (3-5 eq.) to the amino acid/Oxyma solution.
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
Drain the final wash solvent from the resin.
Immediately add the activated amino acid solution to the resin.
Agitate the mixture at room temperature for 1-2 hours.
Washing and Monitoring:
Drain the coupling solution.
Thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Caption: Experimental workflow for a low-racemization coupling cycle.
Protocol 2: Quantification of Tyrosine Racemization by Chiral HPLC
This protocol provides a general method for determining the extent of racemization in a synthetic peptide by analyzing its constituent amino acids after hydrolysis.
Instrumentation and Materials:
HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.
Chiral HPLC Column: A column specifically designed for amino acid enantiomer separation is required. A teicoplanin-based chiral stationary phase, such as the Astec® CHIROBIOTIC® T, is highly recommended for underivatized amino acids.[9][10]
Reagents: 6 M HCl, L-Tyrosine and D-Tyrosine standards, HPLC-grade solvents (e.g., methanol, water), and mobile phase additives (e.g., formic acid).[10]
Procedure:
Peptide Hydrolysis:
Place a precisely weighed sample of the purified, dried peptide (approx. 1 mg) into a hydrolysis tube.
Add 1 mL of 6 M HCl.
Seal the tube under vacuum.
Heat at 110°C for 24 hours.
Allow the tube to cool completely before opening.
Sample Preparation:
Dry the hydrolysate completely under vacuum to remove the HCl.
Re-dissolve the resulting amino acid mixture in a known volume of a suitable buffer or the initial mobile phase (e.g., 1 mL of 30:70 water:methanol).[1]
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Chiral HPLC Analysis:
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
Mobile Phase: A typical mobile phase for tyrosine enantiomers is a mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).[10] Isocratic elution is usually sufficient.
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at 280 nm (for tyrosine's aromatic ring) or 205-214 nm for general peptide bonds.
Injection Volume: 10 µL
Quantification:
First, inject standards of pure L-tyrosine and D-tyrosine to determine their respective retention times. On macrocyclic glycopeptide columns, the D-enantiomer is typically retained longer than the L-enantiomer.[10]
Inject the hydrolyzed peptide sample.
Integrate the peak areas for the L-tyrosine and D-tyrosine peaks in the chromatogram.
Calculate the percentage of racemization using the formula:
% Racemization = [Area(D-Tyr) / (Area(L-Tyr) + Area(D-Tyr))] * 100
References
Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]
Prieto, M., et al. (2007). Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules. The Journal of Organic Chemistry. [Link]
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
stability of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine under acidic or basic conditions
Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Acetyl-O-benzyl-3-methyl-DL-tyrosine. It add...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Acetyl-O-benzyl-3-methyl-DL-tyrosine. It addresses common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.
Question 1: What are the primary points of chemical instability on the N-Acetyl-O-benzyl-3-methyl-DL-tyrosine molecule?
Answer:
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a protected amino acid derivative. Its stability is primarily dictated by three key functional groups which can be susceptible to degradation under certain acidic or basic conditions.
N-Acetyl Group (Amide Bond): Amide bonds can undergo hydrolysis to yield a free amine and a carboxylic acid. This reaction is typically catalyzed by acid or base, with acidic conditions generally being more effective for this specific transformation.[1][2][3]
O-Benzyl Group (Benzyl Ether): Benzyl ethers are generally robust protecting groups. They are stable to basic and mild acidic conditions but can be cleaved under strongly acidic conditions or via catalytic hydrogenolysis.[4][5][6]
Alpha-Carbon (Chiral Center): As an amino acid derivative, the proton on the alpha-carbon is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate, leading to a loss of stereochemical integrity, a process known as racemization.[7][8]
The 3-methyl group on the aromatic ring and the C-terminal carboxylic acid are generally stable under typical experimental conditions, although the ionization state of the carboxyl group will change with pH.
Caption: Key functional groups on N-Acetyl-O-benzyl-3-methyl-DL-tyrosine prone to degradation.
Question 2: I'm planning a reaction under acidic conditions. Which protecting groups are labile and under what conditions?
Answer:
The lability of the N-acetyl and O-benzyl groups under acidic conditions is highly dependent on the strength of the acid and the reaction conditions (temperature, solvent).
N-Acetyl Group: This group is susceptible to hydrolysis under moderately acidic aqueous conditions, especially with heating.[2] Conditions commonly used for the removal of a Boc group (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) can lead to partial or complete cleavage of the N-acetyl group over time.
O-Benzyl Group: The benzyl ether is significantly more stable. Cleavage typically requires much stronger acidic conditions, such as HBr in acetic acid, or Lewis acids like BBr₃.[5][6] It is generally stable to the milder acidic conditions that would cleave the N-acetyl group.
Causality: The mechanism for acid-catalyzed amide hydrolysis involves protonation of the amide carbonyl, making it more electrophilic for nucleophilic attack by water.[1] Benzyl ether cleavage under strong acid proceeds via an SN1 mechanism, where the ether oxygen is protonated, followed by dissociation to form a stable benzyl carbocation.[9] This requires a much stronger acid to facilitate the departure of the alcohol leaving group.
Condition
N-Acetyl Group Stability
O-Benzyl Group Stability
Primary Concern
Mild Acid (e.g., Acetic Acid, pH 3-5)
Generally Stable
Stable
Minimal degradation
Moderate Acid (e.g., TFA in DCM)
Potentially Labile
Stable
Deacetylation
Strong Acid (e.g., HBr/AcOH, conc. HCl)
Labile
Labile
Deacetylation & Debenzylation
Troubleshooting 1: After a workup using 1N HCl, my LC-MS shows a significant peak with a mass loss of 42.04 Da. What happened?
Answer:
A mass loss of 42.04 Da corresponds precisely to the hydrolysis of the N-acetyl group (C₂H₂O). This indicates that the acidic conditions of your workup were sufficient to catalyze the cleavage of the amide bond, converting the N-acetyl tyrosine derivative back to the corresponding amino group (O-benzyl-3-methyl-DL-tyrosine).
This is a common issue when N-acetylated compounds are exposed to aqueous acid, even at room temperature, for extended periods. To avoid this, minimize the exposure time to the acid or use a milder workup procedure, such as a buffered wash or quenching with a weak base.
Caption: Acid-catalyzed hydrolysis of the N-acetyl group.
Question 3: What are the primary stability concerns when using basic conditions (e.g., NaOH, Et₃N)?
Answer:
Under basic conditions, the primary concern for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is racemization at the alpha-carbon.
The mechanism involves the abstraction of the alpha-proton by a base to form a resonance-stabilized enolate. This intermediate is planar (achiral), and when it is re-protonated by a proton source (like the solvent), it can occur from either face, leading to a mixture of both D and L enantiomers.[7][8] Since your starting material is already a DL-racemic mixture, this process can still be relevant if you are trying to resolve the enantiomers or if one enantiomer reacts preferentially in a subsequent step.
The N-acetyl and O-benzyl groups are generally very stable under basic conditions. While amides can be hydrolyzed by a base, it typically requires harsh conditions (e.g., concentrated NaOH and high temperatures), which are much more severe than those used in typical organic synthesis.[3] Benzyl ethers are highly resistant to cleavage by base.[4]
Troubleshooting 2: I am performing a reaction that uses a non-chiral base and my starting material is a 50:50 DL mixture. I notice a change in the ratio of my enantiomeric peaks on a chiral HPLC column post-reaction. Why would this happen?
Answer:
Even if you start with a racemic mixture, a change in the enantiomeric ratio suggests that a process is occurring that favors one enantiomer over the other. While base-catalyzed racemization equilibrates the D and L forms, a change from a 50:50 ratio implies either:
Enantioselective Degradation: One enantiomer might be degrading slightly faster than the other under the reaction conditions, although this is less common without a chiral influence.
Kinetic Resolution: If your subsequent reaction is with a chiral reagent or catalyst (even an impurity), one enantiomer may be reacting faster than the other, leading to an enrichment of the less reactive enantiomer in the remaining starting material.
Dynamic Kinetic Resolution (DKR): This is a powerful synthetic tool where base-catalyzed racemization continuously replenishes the reactive enantiomer that is being consumed by an enantioselective reaction. This can convert nearly all of the starting racemic mixture into a single enantiomer of the product.[8]
It is crucial to analyze the chirality of both the remaining starting material and the product to understand the complete stereochemical outcome of your reaction.
Caption: Reversible formation of an achiral enolate leads to racemization.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general procedure to assess the stability of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine under defined acidic and basic conditions.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).
Sample Preparation:
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1N HCl.
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH.
Neutral Control: Mix 1 mL of the stock solution with 9 mL of purified water.
Incubation: Store all three solutions at a controlled temperature (e.g., 40°C).
Time-Point Analysis:
Immediately after preparation (T=0), take an aliquot from each solution, neutralize it (add an equivalent amount of base to the acid sample and vice-versa), and dilute it to a suitable concentration for analysis.
Repeat this sampling and analysis at predetermined time points (e.g., 2, 4, 8, 24 hours).
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., a C18 reverse-phase column with a gradient elution). Monitor the peak area of the parent compound and the formation of any new peaks (degradants).
Data Evaluation: Calculate the percentage of the remaining parent compound at each time point relative to T=0.
Caption: Workflow for a forced degradation stability study.
References
Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]
Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: [Link]
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC - NIH. Available at: [Link]
Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Publications. Available at: [Link]
Draw the Mechanism of N-Acetylglucosamine hydrolysis. Homework.Study.com. Available at: [Link]
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available at: [Link]
Can an ether be selectively hydrolysed in the presence of an ester? Chemistry Stack Exchange. Available at: [Link]
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH. Available at: [Link]
Control of protein degradation by N-terminal acetylation and the N-end rule pathway. PMC - NIH. Available at: [Link]
Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. Available at: [Link]
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
Mechanism of acid hydrolysis of N-acetyl-D-glucosamine. ResearchGate. Available at: [https://www.researchgate.net/publication/230878170_Mechanism_of_acid_hydrolysis_of_N-acetyl-D-glucosamine]([Link]_ hydrolysis_of_N-acetyl-D-glucosamine)
Base catalyzed racemization of amino acid derivatives. ResearchGate. Available at: [Link]
Racemization of tyrosine in the insoluble protein fraction of brunescent aging human lenses. The Journal of Biological Chemistry. Available at: [Link]
benzyl ether cleavage. YouTube. Available at: [Link]
N-acetyl amino acid deacetylase–catalyzed deacetylation reactions. ResearchGate. Available at: [Link]
Benzyl ether cleavage in presence of thiourea? Reddit. Available at: [Link]
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. Available at: [Link]
Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
Removing an acetyl group from NH? ResearchGate. Available at: [Link]
CN112920086A - Preparation method of L-tyrosine derivative. Google Patents.
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Technical Support Center: Troubleshooting Mass Spectrometry Analysis of Modified Amino Acids
Welcome to the technical support center for the mass spectrometry analysis of modified amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the mass spectrometry analysis of modified amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying post-translational modifications (PTMs). Here, we address common challenges encountered during experimental workflows, from sample preparation to data interpretation, providing not just solutions but also the scientific reasoning behind them. Our goal is to empower you with the expertise to obtain high-quality, reliable, and publishable results.
Section 1: Sample Preparation - The Foundation of Your Analysis
The journey to successful PTM analysis begins long before your sample reaches the mass spectrometer. The quality of your sample preparation is paramount, as it directly impacts the sensitivity, accuracy, and reproducibility of your results.[1] This section addresses the most frequent issues encountered during this critical phase.
FAQ 1: I am not detecting my modified peptide of interest, or the signal is very weak. What could be the problem?
Answer:
Low or no detection of a modified peptide can stem from several factors, primarily related to sample complexity and the low stoichiometric nature of many PTMs.[2][3] Here’s a systematic approach to troubleshooting this common issue:
1. Inefficient Protein Extraction and Solubilization:
The "Why": Modified proteins, especially those with large or charged PTMs, may have different solubility profiles than their unmodified counterparts. Inefficient extraction can lead to a significant loss of your target protein.
The Fix:
Lysis Buffer Optimization: Ensure your lysis buffer contains sufficient detergents (e.g., SDS, Triton X-100) and chaotropic agents (e.g., urea, guanidine HCl) to effectively solubilize all proteins.[4] However, be mindful that these reagents can interfere with downstream processes and must be removed.[5]
Mechanical Disruption: For tissues or stubborn cells, supplement chemical lysis with mechanical disruption methods like sonication or bead beating to ensure complete cell lysis and protein release.
2. Incomplete Disulfide Bond Reduction and Alkylation:
The "Why": Incomplete reduction and alkylation of disulfide bonds can lead to protein misfolding and hinder enzymatic digestion, preventing the generation of the target peptide.[4]
The Fix:
Sufficient Reagent Concentration: Use an adequate concentration of reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) and alkylating agents like iodoacetamide (IAM).[4]
Optimal Reaction Conditions: Ensure the pH and temperature are suitable for the chosen reagents. DTT, for instance, is most effective at a pH between 7 and 9.[5]
3. Suboptimal Enzymatic Digestion:
The "Why": The presence of a PTM near a cleavage site can inhibit or block the activity of proteases like trypsin.[6] This can result in a "missed cleavage," leading to a larger, potentially less detectable peptide.
The Fix:
Use of Multiple Proteases: Consider using a combination of proteases with different specificities (e.g., Trypsin, Lys-C, Glu-C) to increase the chances of generating your target peptide in a detectable mass range.[7]
Optimize Digestion Conditions: Ensure the enzyme-to-substrate ratio, digestion time, and temperature are optimized for your protein sample.
4. Sample Loss During Cleanup:
The "Why": Standard desalting and cleanup steps using C18 columns can lead to the loss of very hydrophilic or hydrophobic modified peptides.
The Fix:
Alternative Cleanup Strategies: For highly hydrophilic peptides, consider using graphitized carbon or HILIC (hydrophilic interaction liquid chromatography) based cleanup methods.
Minimize Transfer Steps: Each transfer of the sample from one tube to another can result in sample loss. Be meticulous and minimize unnecessary transfers.
5. Low Abundance of the Modified Peptide:
The "Why": Many regulatory PTMs are present at very low stoichiometry, meaning only a small fraction of the total protein population is modified at any given time.[3][8]
The Fix:
Enrichment Strategies: Employ enrichment techniques specific to your PTM of interest. For example, use immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) for phosphopeptides, or antibody-based enrichment for specific modifications.[3][5]
Section 2: Liquid Chromatography - Separating for Success
Liquid chromatography (LC) is a critical step that separates peptides before they enter the mass spectrometer. Effective separation reduces sample complexity, minimizes ion suppression, and improves the detection of low-abundance modified peptides.[8]
FAQ 2: My chromatographic peak shapes are poor (e.g., broad, tailing) for my modified peptide. How can I improve this?
Answer:
Poor peak shape can compromise both identification and quantification. The chemical properties of the modified amino acid often contribute to this issue.
1. Suboptimal Mobile Phase Composition:
The "Why": The addition of a PTM can significantly alter the hydrophobicity and charge of a peptide, affecting its interaction with the stationary phase.
The Fix:
Adjust Mobile Phase pH: The pH of the mobile phase influences the charge state of the peptide. Experiment with different pH values to find the optimal condition for your peptide of interest.
Optimize Organic Solvent Gradient: A shallow gradient can improve the separation of peptides with similar retention times. Conversely, a steeper gradient may be necessary for highly retained peptides.
2. Column Overloading:
The "Why": Injecting too much sample can saturate the column, leading to broad and asymmetric peaks.
The Fix:
Reduce Sample Load: Dilute your sample and inject a smaller amount. If sensitivity is an issue, consider using a column with a larger diameter or particle size.
3. Secondary Interactions with the Column:
The "Why": Charged modifications, such as phosphorylation, can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.
The Fix:
Use End-Capped Columns: Employ columns that are thoroughly end-capped to minimize exposed silanol groups.
Add Ion-Pairing Agents: The use of ion-pairing agents like trifluoroacetic acid (TFA) is common, but can cause ion suppression. Consider alternatives like difluoroacetic acid (DFA) or formic acid (FA) at appropriate concentrations.
Section 3: Mass Spectrometry - The Heart of the Matter
The mass spectrometer is where the mass-to-charge ratio of your peptides and their fragments are measured. Optimizing MS parameters is crucial for the successful detection and characterization of modified amino acids.
FAQ 3: I can see the precursor ion for my modified peptide, but the fragmentation spectrum (MS/MS) is of poor quality, making it difficult to confirm the modification and its location. What should I do?
Answer:
A high-quality MS/MS spectrum is essential for confident PTM identification and localization.[2] The fragmentation method and collision energy are key parameters to optimize.
1. Inappropriate Fragmentation Technique:
The "Why": Different fragmentation techniques have different strengths and weaknesses when it comes to PTM analysis.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common methods, but they can cause the loss of labile PTMs, such as phosphorylation, before the peptide backbone fragments.[3][9] This results in a dominant neutral loss peak and poor sequence coverage.
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These non-ergodic fragmentation methods are "gentler" and tend to preserve labile PTMs on the peptide backbone, providing better sequence coverage and more confident site localization.[2][9]
The Fix:
Select the Right Fragmentation Method: If you are analyzing a labile PTM, use ETD or ECD if available on your instrument.
Supplemental Activation: Some instruments allow for the use of supplemental activation with ETD (EThcD) to improve fragmentation efficiency.
2. Suboptimal Collision Energy:
The "Why": The collision energy needs to be carefully tuned for each peptide. Too little energy will result in insufficient fragmentation, while too much energy can lead to excessive fragmentation and the loss of informative ions.
The Fix:
Stepped or Ramped Collision Energy: If your instrument allows, use a range of collision energies for each precursor to increase the chances of obtaining an informative spectrum.
Collision Energy Optimization: If you are targeting a specific modified peptide, perform a series of experiments with varying collision energies to determine the optimal setting.
Troubleshooting Poor MS/MS Quality
Symptom
Potential Cause
Recommended Action
Dominant neutral loss peak (e.g., -98 Da for phosphorylation)
Increase collision energy or use stepped/ramped energy.
Spectrum dominated by small, uninformative fragments
Excessive collision energy
Decrease collision energy.
Poor signal-to-noise ratio
Low precursor ion intensity
Improve sample preparation and chromatography; consider enrichment.[3][5]
Section 4: Data Analysis - Interpreting Your Results with Confidence
FAQ 4: My search engine is not identifying my modified peptide, even though I see a potential precursor ion in the MS1 spectrum. Why is this happening?
Answer:
This is a common and frustrating problem that often lies in the search parameters and the quality of the data.
1. Incorrectly Specified Variable Modifications:
The "Why": Database search algorithms will only consider the modifications you tell them to. If your PTM of interest is not included as a variable modification, the peptide will not be identified.[11]
The Fix:
Comprehensive Modification List: Ensure that all potential and expected modifications are included in your search parameters. Be mindful of common artifactual modifications, such as oxidation of methionine and deamidation of asparagine and glutamine.[12]
Check Mass Accuracy: Verify that the mass of the modification is entered correctly in the search engine.
2. Poor Quality MS/MS Spectrum:
The "Why": As discussed in the previous section, if the MS/MS spectrum lacks sufficient fragment ions, the search algorithm will not be able to make a confident identification.
The Fix:
Re-acquire Data with Optimized Parameters: If possible, re-analyze the sample with optimized fragmentation settings.
Manual Interpretation: If re-acquisition is not possible, manually inspect the MS/MS spectrum to see if you can identify key fragment ions that support the presence of the modified peptide.
3. Co-eluting Isobaric Peptides:
The "Why": Different peptides with the same nominal mass can co-elute, leading to a chimeric MS/MS spectrum that is a mixture of fragments from both peptides. This can confuse the search algorithm.
The Fix:
Improve Chromatographic Resolution: Optimize your LC gradient to better separate co-eluting species.
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to distinguish between isobaric peptides with slightly different exact masses.[7]
FAQ 5: I have identified a modified peptide, but I am not confident about the exact location of the modification. How can I improve site localization?
Answer:
Confidently localizing a PTM is crucial for understanding its functional significance.[2]
1. Insufficient Site-Determining Fragment Ions:
The "Why": To confidently assign a PTM to a specific amino acid, you need to observe fragment ions that "bracket" the modification site. A lack of these ions leads to ambiguity.[2]
The Fix:
Utilize ETD/ECD: As mentioned earlier, these fragmentation methods often provide better sequence coverage and are more likely to generate site-determining ions for labile PTMs.[3]
Manual Spectral Validation: Do not rely solely on the localization score provided by the software. Manually inspect the MS/MS spectrum to confirm the presence of key fragment ions that support the assigned site.
2. PTM Rearrangement:
The "Why": Some PTMs, particularly those on serine and threonine residues, can be prone to rearrangement during fragmentation, leading to incorrect site assignment.
The Fix:
Use Orthogonal Fragmentation: If possible, acquire data using both CID/HCD and ETD/ECD. Consistent localization across different fragmentation methods increases confidence.
Workflow for Troubleshooting PTM Site Localization
Caption: Decision tree for troubleshooting ambiguous PTM site localization.
Section 5: Quantitative Analysis - Getting the Numbers Right
Accurate quantification of changes in PTM occupancy is often the ultimate goal of the experiment. However, this is fraught with challenges.[13][14]
FAQ 6: I see a change in the intensity of my modified peptide between samples, but I'm not sure if it's a real biological effect. How can I be more confident in my quantitative data?
Answer:
Distinguishing true biological changes from experimental artifacts is critical for accurate interpretation.[7]
1. Normalization to Protein Abundance:
The "Why": An increase in the signal of a modified peptide could simply be due to an increase in the total amount of the protein.[7]
The Fix:
Quantify Unmodified Peptides: In parallel, quantify one or more unmodified peptides from the same protein. The ratio of the modified peptide to the unmodified peptide(s) will give you a more accurate measure of the change in modification stoichiometry.
2. Ion Suppression Effects:
The "Why": The presence of co-eluting, highly abundant species can suppress the ionization of your target peptide, leading to an artificially low signal.[15][16][17]
The Fix:
Improve Chromatography: Better separation of peptides can mitigate ion suppression.
Use Stable Isotope-Labeled Standards: The most robust method for absolute quantification is to spike in a known amount of a synthetic peptide that is identical to your target peptide but contains stable isotopes (e.g., 13C, 15N). This internal standard will co-elute and experience the same ion suppression effects, allowing for accurate normalization.
3. Inconsistent Sample Preparation:
The "Why": Variability in protein extraction, digestion efficiency, or sample cleanup can introduce significant quantitative errors.
The Fix:
Standardized Protocols: Use a consistent and well-documented sample preparation protocol for all samples.
Internal Standards: In addition to peptide standards, consider using a protein standard that is spiked into your samples at the very beginning of the workflow to control for variability in sample handling.
Troubleshooting Quantitative Inaccuracies
Issue
Potential Cause
Recommended Solution
Change in modified peptide intensity
Change in protein abundance
Normalize to unmodified peptides from the same protein.[7]
Low and variable signal
Ion suppression
Improve chromatographic separation; use stable isotope-labeled internal standards.[15]
Poor reproducibility between replicates
Inconsistent sample preparation
Standardize protocols; use internal protein standards.
References
Kim, M. S., Zhong, J., & Pandey, A. (2016). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 16(5), 700–714. [Link]
Bogdanow, B., Zauber, H., & Selbach, M. (2016). Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. Molecular & Cellular Proteomics, 15(7), 2423–2433. [Link]
Kim, M. S., Zhong, J., & Pandey, A. (2016). Common errors in mass spectrometry-based analysis of post-translational modifications. PubMed, 16(5), 700-14. [Link]
Stankova, V., & Olsen, J. V. (2021). The challenge of detecting modifications on proteins. Essays in Biochemistry, 65(6), 865–880. [Link]
Pérez-Míguez, R., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(6), 4256–4264. [Link]
Kim, M. S., et al. (2016). Common errors in mass spectrometry-based analysis of post-translational modifications. ResearchGate. [Link]
Hosp, F., et al. (2019). Global Ion Suppression Limits the Potential of Mass Spectrometry Based Phosphoproteomics. Journal of Proteome Research, 18(1), 493–507. [Link]
Millikin, R. J., et al. (2021). Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning. PLoS Computational Biology, 17(8), e1009293. [Link]
BioPharmaSpec. Dealing with the challenges of post translational modifications (PTMs). [Link]
Davies, M. J. (2016). Determination of oxidative protein modifications using mass spectrometry. Free Radical Biology and Medicine, 97, 579–590. [Link]
SlideShare. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. [Link]
Wcisło, A., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 25(18), 4229. [Link]
Waters Corporation. (2005). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]
Hirabayashi, A., et al. (2007). Detection of potential ion suppression for peptide analysis in nanoflow liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 21(17), 2860–2866. [Link]
Furey, A., & Moriarty, M. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 17(11), 646-652. [Link]
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
Lee, Y. J., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]
Scheltema, R. A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Biochemical Society Transactions, 48(4), 1467–1478. [Link]
Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 129-152). Humana Press. [Link]
Simpson, R. J., & Connolly, B. A. (2014). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 78, 10.25.1–10.25.24. [Link]
Protein Metrics. (2023). Quantification of Modifications in the Peptide Workflows. [Link]
Eyers, C. E. (2012). Analysis of Post-translational Modifications by LC-MS/MS. In Protein Electrophoresis (pp. 93-111). Humana Press. [Link]
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]
Wysocki, V. H., et al. (2009). Mass Spectrometry of Amino Acids and Proteins. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
Medzihradszky, K. F. (2011). LC-MS for the Identification of Post-Translational Modifications of Proteins. In Mass Spectrometry in Protein Sciences (pp. 123-132). Royal Society of Chemistry. [Link]
MtoZ Biolabs. What Is Fragmentation Analysis in Mass Spectrometry?. [Link]
Stoll, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 524-527. [Link]
Eyers, C. E. (2012). Analysis of post-translational modifications by LC-MS/MS. Methods in Molecular Biology, 893, 93-111. [Link]
SCIEX. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) [Video]. YouTube. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-Acetyl-O-benzyl-3-methyl-DL-tyrosine vs. O-benzyl-L-tyrosine in Peptide Synthesis
Content Type: Technical Comparison Guide
Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers
Executive Summary: The Specialist vs. The Workhorse
This guide compares two distinct tyrosine derivatives used in peptide chemistry: N-Acetyl-O-benzyl-3-methyl-DL-tyrosine (Compound A) and O-benzyl-L-tyrosine (Compound B) .
While both utilize the benzyl (Bzl) group for side-chain protection, they serve fundamentally different roles. Compound B is a standard, versatile building block for chain elongation in Solid Phase Peptide Synthesis (SPPS). Compound A is a specialized, sterically hindered, "dead-end" capping unit used primarily to introduce metabolic stability or conformational constraints at the N-terminus of peptidomimetics.
The Verdict:
Choose O-benzyl-L-tyrosine for standard peptide synthesis, internal sequence elongation, and native biological activity.
Choose N-Acetyl-O-benzyl-3-methyl-DL-tyrosine only when designing protease-resistant peptidomimetics, radiotracer standards, or N-terminal caps where steric constraints (3-methyl) and N-terminal blocking (N-acetyl) are explicitly required. Be prepared for significant purification challenges due to the racemic (DL) nature of the material.
Part 1: Structural & Physiochemical Analysis
The following table contrasts the atomic-level properties that dictate synthetic behavior.
Feature
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
O-benzyl-L-tyrosine
Role in Synthesis
Terminal Cap / Reference Standard. The N-acetyl group prevents further chain elongation.
Elongation Unit. The free amine (or Fmoc/Boc protected version) allows peptide bond formation.
Stereochemistry
Racemic (DL). Contains both enantiomers (50:50). Yields diastereomeric peptide mixtures.[1]
Chiral Pure (L). >99% L-isomer. Maintains stereochemical integrity of the peptide.
Steric Environment
High Hindrance. The 3-methyl group on the phenyl ring creates ortho-steric clash, slowing coupling rates.
Standard. The phenyl ring is unsubstituted at the ortho positions, allowing rapid coupling.
Side Chain Protection
O-Benzyl (Bzl). Stable to TFA; cleaved by HF, TFMSA, or H₂/Pd.
O-Benzyl (Bzl). Stable to TFA; cleaved by HF, TFMSA, or H₂/Pd.
Variable. Free zwitterion is water-soluble; Protected forms (Boc/Fmoc) are organic-soluble.
Part 2: Synthetic Performance & Coupling Dynamics
The "Dead-End" vs. The "Linker"
The most critical distinction is the N-terminus.
Compound B (O-benzyl-L-tyrosine) usually comes with a temporary protecting group (Boc or Fmoc). Once coupled, this group is removed to allow the next amino acid to attach.
Compound A carries an N-Acetyl group.[2] This is stable to standard deprotection conditions (piperidine or TFA). Therefore, Compound A can only be used as the final residue on the N-terminus. It permanently "caps" the peptide.
Steric Hindrance (The 3-Methyl Effect)
The 3-methyl substituent in Compound A introduces significant steric bulk adjacent to the phenolic oxygen and the backbone. In coupling reactions, this forces the amino acid into restricted conformational space, significantly reducing the reaction rate compared to the unsubstituted Compound B.
Experimental Implication: Standard coupling reagents (DIC/HOBt) often fail to drive Compound A to completion. High-efficiency coupling agents (HATU/HOAt) and extended reaction times are required.
The Racemization Challenge (DL vs. L)
Compound A is supplied as a DL-mixture .
Synthesis Consequence: Coupling a DL-amino acid to a chiral peptide resin results in two products: L-D-Peptide and L-L-Peptide .
Purification Burden: These are diastereomers with different physical properties. You must separate them using high-resolution RP-HPLC. Compound B avoids this entirely.
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the decision logic and the steric impact during the coupling phase.
Caption: Decision matrix comparing the synthetic pathway and challenges of the specialized Compound A versus the standard Compound B.
Part 4: Experimental Protocols
Protocol A: Coupling the Hindered N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
Use this protocol to cap the N-terminus of a resin-bound peptide.
Activation: Dissolve 1.0 mmol (10 eq) of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine in 5 mL DMF. Add HATU and HOAt. Add DIPEA. Stir for 2 minutes to pre-activate (Solution turns yellow).
Note: We use 10 equivalents because the 3-methyl group slows kinetics; excess reagent drives the reaction.
Coupling: Add the activated solution to the resin.[3]
Incubation: Shake at room temperature for 4–6 hours . (Standard Tyrosine requires only 1 hour).
Monitoring: Perform a Kaiser Test. If blue (incomplete), re-couple using fresh reagents.
Cleavage: Wash resin with DCM.[3][4] Cleave peptide using HF/Anisole (90:10) at 0°C for 1 hour (to remove O-benzyl and release peptide).
Protocol B: Standard Coupling of O-benzyl-L-tyrosine
Assuming use of Fmoc-Tyr(Bzl)-OH for chain elongation.
Activation: Dissolve 3.0 mmol (3 eq) of Fmoc-Tyr(Bzl)-OH and 3.0 mmol HOBt in DMF. Add 3.0 mmol DIC.
Coupling: Add to 1.0 mmol resin immediately.
Incubation: Shake for 60 minutes .
Deprotection: After washing, remove Fmoc with 20% Piperidine/DMF to expose the amine for the next cycle.
Part 5: Applications & Scientific Rationale
Why use the Hindered/Acetylated Variant (Compound A)?
Despite the synthetic difficulty, Compound A is valuable in Medicinal Chemistry for two reasons:
Metabolic Stability: The N-acetyl group mimics the peptide bond but prevents aminopeptidase degradation. The 3-methyl group on the tyrosine ring sterically hinders chymotrypsin-like enzymes that typically cleave at the aromatic side chain [1].
Conformational Constraint: The 3-methyl group restricts the rotation of the
and torsion angles of the side chain. This "locks" the tyrosine into a specific orientation, which can significantly increase binding affinity if it matches the receptor pocket [2].
Why use the Standard Variant (Compound B)?
Compound B is the industry standard for:
Native Peptide Synthesis: When the exact biological sequence is required.
High-Throughput Synthesis: Its predictable kinetics and lack of isomers make it suitable for automated synthesizers.
References
Erickson, B. W., & Merrifield, R. B. (1973).[5] Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756. Link
Jankowska, E., et al. (2002).[] The role of N-methylation as a determinant of peptide conformation. Acta Crystallographica Section C, 58(6), o353-o354.[] Link
BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. BenchChem Technical Guides. Link
Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine. Beilstein Journal of Organic Chemistry. Link
comparing the biological activity of methylated vs non-methylated tyrosine peptides
Topic: Biological Activity of Methylated vs. Non-Methylated Tyrosine Peptides Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In peptide dr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Methylated vs. Non-Methylated Tyrosine Peptides
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In peptide drug discovery, unmodified tyrosine residues are often metabolic "hotspots" and permeability bottlenecks. Methylation offers a strategic solution, but the site of methylation dictates the biological outcome.
This guide compares Native Tyrosine (Tyr) against two distinct methylated analogs:
-Methyl-Tyrosine (-Me-Tyr): Backbone modification targeting membrane permeability and proteolytic resistance.
-Methyl-Tyrosine (Tyr(Me)): Side-chain modification targeting receptor selectivity and specific enzymatic stability.
Key Takeaway: Use
-Me-Tyr to engineer oral bioavailability and blood-brain barrier (BBB) penetration. Use Tyr(Me) to fine-tune receptor subtype selectivity (e.g., opioid receptors) and block chymotrypsin-like degradation.
Mechanistic Basis of Activity
Structural & Physicochemical Impact
The biological differences stem from how the methyl group alters the peptide's interaction with the solvent and biological targets.
Feature
Native Tyrosine (Tyr)
-Methyl-Tyrosine (-Me-Tyr)
-Methyl-Tyrosine (Tyr(Me))
Modification Site
None
Backbone Amide Nitrogen
Phenolic Hydroxyl (Side Chain)
H-Bond Donor
Backbone NH + Phenolic OH
Phenolic OH only (Backbone NH lost)
Backbone NH only (Phenolic OH lost)
Lipophilicity
Moderate
High (Reduced polar surface area)
Moderate-High
Conformation
Flexible ( amide favored)
Restricted (cis/trans equilibrium allowed)
Flexible (Side chain rotamers limited)
Mechanisms of Stability & Permeability
-Methylation: Removing the amide proton eliminates a critical hydrogen bond donor. This lowers the energy penalty for desolvation, allowing the peptide to enter the lipid bilayer (membrane permeability). Furthermore, it sterically hinders proteases from accessing the scissile bond.
-Methylation: Capping the phenolic hydroxyl prevents ionization and recognition by enzymes that specifically target the aromatic side chain (e.g., chymotrypsin-like serine proteases), though it has less impact on backbone-mediated degradation.
Comparative Performance Analysis
Metabolic Stability (Proteolytic Resistance)
Experimental data consistently shows that methylation extends half-life (
), but -methylation is generally superior for global stability.
Native Tyr: Rapidly degraded by chymotrypsin (cleaves C-terminal to Tyr) and aminopeptidases (if N-terminal).
in serum is often minutes.
-Me-Tyr: Highly resistant. The methyl group creates a steric clash in the protease active site.
Data Point: In enkephalin analogs, replacing Tyr-Gly with Tyr-
Me-Gly increased in plasma from ~5 min to >4 hours.
Tyr(Me): Moderately resistant. It blocks specific recognition by chymotrypsin but leaves the peptide backbone vulnerable to non-specific endopeptidases.
Membrane Permeability (BBB & Oral)
Native Tyr: Poor passive diffusion (LogP typically < 0). Requires active transport (e.g., LAT1) to cross the BBB.
-Me-Tyr: Excellent passive diffusion.
Mechanism:[1][2] "N-methylation scan" is a standard industry tactic to identify analogs that can cross the BBB. The loss of the H-bond donor is the primary driver.
Tyr(Me): Improved lipophilicity compared to Tyr, but the retention of the backbone amide H-bonds limits passive membrane permeability compared to
-methylation.
Receptor Potency & Selectivity
This is where the trade-offs occur.
-methylation is "high risk" for binding affinity.
Native Tyr: Optimal H-bonding network within the receptor pocket. High affinity (nM range).
-Me-Tyr:
Risk:[3] Can cause steric clashes within the binding pocket, reducing affinity by 100-1000 fold.
Reward: Can lock the peptide into a bioactive conformation (e.g.,
-turn), potentially increasing selectivity.
Tyr(Me): Often acts as a "molecular switch."
Case Study (Opioids): In Dermorphin analogs, replacing Tyr with Tyr(Me) significantly reduces potency at the
-opioid receptor (MOR) but can shift selectivity profiles or convert agonists to antagonists.
Visualizing the Decision Process
The following diagram illustrates the decision logic for choosing between
-methylation and -methylation based on drug design goals.
Caption: Decision tree for selecting tyrosine methylation strategies based on physicochemical and pharmacological requirements.
Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) of Methylated Analogs
Synthesis of
-methylated peptides is more challenging than standard SPPS due to steric hindrance during coupling.
Reagents:
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
Coupling Agents: HATU/HOAt (preferred for hindered amines) or DIC/Oxyma.
Building Blocks: Fmoc-
-Me-Tyr(tBu)-OH or Fmoc-Tyr(Me)-OH.
Protocol (N-Methylation Specifics):
Coupling onto
-Me-Tyr: The secondary amine of an N-terminal -Me-Tyr is a poor nucleophile.
Action: Use HATU/HOAt/DIEA (1:1:2 eq) for 2-4 hours. Double coupling is mandatory.
Alternative: Use triphosgene to form an N-carboxyanhydride (NCA) intermediate if standard coupling fails.
Coupling of
-Me-Tyr: Coupling the methylated amino acid itself is standard, but subsequent deprotection requires care.
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5).
Note:
-methylated peptides are prone to diketopiperazine (DKP) formation if the N-methyl residue is at position 2 or 3. Avoid leaving the Fmoc group off for extended periods.
In Vitro Stability Assay (Serum)
Objective: Determine
of Native vs. Methylated analogs.
Preparation: Dissolve peptide to 1 mM in PBS.
Incubation: Mix 20 µL peptide stock with 180 µL pooled human serum (pre-warmed to 37°C).
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(Peak Area) vs. time. Slope =
. .
Case Study Data: Opioid Peptides
The following table summarizes the impact of methylation on Dermorphin/Enkephalin analogs, illustrating the trade-off between potency and stability.
Peptide Analog
Modification
Receptor Affinity (, nM)
Relative Stability
Biological Outcome
Native Enkephalin
None
: ~1.0 : ~10.0
Low ( min)
Rapid clearance, no CNS activity.
[N-Me-Tyr1]
Backbone
: >1000 : >500
High
Loss of activity. The N-terminal amine H-bonds are critical for opioid receptor activation.
[N-Me-Phe4]
Backbone
: ~1.5 : ~5.0
Very High
Success. Retains potency, gains CNS permeability.
[Tyr(Me)1]
Side-chain
: ~50 : ~200
Moderate
Selectivity Shift. Reduced potency, but altered subtype profile.
Note: Data generalized from structure-activity relationship (SAR) studies on opioid peptides [1, 2].[4][5]
References
Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine: The Role of N-Methylation." Current Medicinal Chemistry. Link
Di, L. (2015).[1] "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link
Kessler, H. (1993). "Peptide Conformation and Biological Activity: The Role of N-Methylation." Angewandte Chemie International Edition. Link
Sagan, S., et al. (2004). "Structure-activity relationships of dermorphin analogs containing N-methylated amino acids." European Journal of Biochemistry. Link
A Guide to the Structural Verification of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine: A Comparative Analysis Using NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of a novel chemical entity is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of a novel chemical entity is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and demonstrate how the orthogonal and complementary nature of these techniques provides a self-validating system for confident structural elucidation.[1]
The target molecule, N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, is a multi-functionalized amino acid derivative. Its structure incorporates several key features: an N-acetyl group, an O-benzyl ether protecting group, a methyl substituent on the aromatic ring, and a stereocenter at the alpha-carbon. Each of these features presents a unique signature that can be independently verified by NMR and MS.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a molecule.[2] For a compound like our target molecule, which possesses multiple cleavable bonds, tandem mass spectrometry (MS/MS) is invaluable for piecing together its constituent parts.
The Rationale for Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the method of choice for this analysis. As a "soft" ionization technique, ESI is capable of generating intact, charged molecular ions from thermally labile or non-volatile molecules without causing significant fragmentation in the source.[3] This is critical for establishing the correct molecular weight of the parent molecule before proceeding to controlled fragmentation experiments.
Expected Mass Spectrum and Fragmentation
The molecular formula for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is C₁₉H₂₁NO₄.
Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.
Tandem MS (MS/MS) Fragmentation: Controlled collision-induced dissociation (CID) of the [M+H]⁺ ion provides irrefutable evidence of the molecule's connectivity. The fragmentation patterns of amino acids are well-studied, typically involving losses of small neutral molecules and characteristic cleavages around the amino acid core.[4][5][6]
A logical fragmentation pathway helps confirm the presence and location of the key functional groups.
Caption: Predicted ESI-MS/MS fragmentation pathway for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine.
Table 1: Predicted Mass Spectrometry Data
Ion Description
Proposed Formula
Predicted m/z (monoisotopic)
Rationale
Protonated Molecule [M+H]⁺
C₁₉H₂₂NO₄⁺
328.15
Confirms the molecular weight of the parent compound.
Benzyl Cation
C₇H₇⁺
91.05
A highly stable carbocation; its presence is a strong indicator of the O-benzyl group.[7]
Loss of Benzyl Radical
C₁₂H₁₅NO₄⁺
237.10
Fragmentation of the ether linkage, confirming the core structure's mass.
| Loss of Ketene | C₁₇H₂₀NO₃⁺ | 286.14 | Characteristic loss from the N-acetyl group, confirming N-acetylation. |
Experimental Protocol: ESI-MS Analysis
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL. To promote protonation, add 0.1% formic acid to the final solution.
Instrumentation: Utilize an ESI-equipped mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument for high-resolution mass accuracy).
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.
Tandem MS (MS/MS): Select the previously identified [M+H]⁺ ion (m/z 328.15) as the precursor for collision-induced dissociation (CID). Apply varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
NMR Spectroscopy: Mapping the Atomic Connectivity
While MS provides the overall formula and substructural masses, NMR spectroscopy offers a detailed map of the atomic framework, confirming the precise arrangement and chemical environment of each atom.[8] For a molecule with multiple aromatic and aliphatic regions, both ¹H and ¹³C NMR are essential.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The DL-nature of the compound means it is a racemic mixture, but this does not typically result in signal splitting for most protons in a standard achiral solvent.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale
Acetyl (N-CO-CH ₃)
~2.0
Singlet (s)
3H
Characteristic region for acetyl methyl protons.[9]
Ring Methyl (Ar-CH ₃)
~2.2
Singlet (s)
3H
Methyl group attached to an aromatic ring.
β-Protons (α-CH-CH ₂)
~2.9 - 3.2
Multiplet (m)
2H
Protons adjacent to the stereocenter and aromatic ring.
α-Proton (N-CH-CH )
~4.7
Multiplet (m)
1H
Proton on the chiral carbon, coupled to β-protons and the amide proton.
Benzylic (O-CH ₂-Ph)
~5.1
Singlet (s)
2H
Protons of the CH₂ group in the benzyl ether linkage.[10]
Aromatic (Tyrosine Ring)
~6.8 - 7.2
Multiplet (m)
3H
Protons on the substituted tyrosine phenyl ring.
Aromatic (Benzyl Ring)
~7.3 - 7.5
Multiplet (m)
5H
Protons on the monosubstituted benzyl group ring.[11]
| Amide (NH -CO) | ~8.1 | Doublet (d) | 1H | The amide proton, coupled to the α-proton. May be broad.[11] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. It is particularly useful for identifying quaternary carbons and carbonyl groups which have no attached protons.
| Carbonyls (Amide & Acid) | ~171-175 | sp² carbons of the amide and carboxylic acid groups.[13] |
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for observing most protons, while DMSO-d₆ is excellent for clearly resolving exchangeable protons like the amide NH.
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended to confirm connectivity.
Cross-Validation: The Power of Orthogonal Data
The true confidence in a structural assignment comes from the cross-validation of orthogonal data sets.[1] Neither MS nor NMR alone can definitively prove the structure of a novel, complex molecule without ambiguity.
MS confirms the pieces, NMR shows how they connect. High-resolution MS confirms the elemental composition (C₁₉H₂₁NO₄), while MS/MS confirms the presence of the N-acetyl, O-benzyl, and methyl-tyrosine core substructures. NMR then provides the definitive evidence for their specific arrangement, for instance, confirming that the benzyl group is attached to the phenolic oxygen (via the benzylic CH₂ signal) and not elsewhere.
NMR integration is validated by MS. The proton integration in the ¹H NMR spectrum should account for all 21 protons in the molecular formula determined by MS.
Combined data resolves ambiguity. For example, an isomer like N-benzyl-O-acetyl-3-methyl-DL-tyrosine would have the exact same mass and elemental formula. However, its NMR spectrum would be dramatically different, showing an N-benzyl CH₂ signal and an O-acetyl CH₃ signal at distinct chemical shifts.
Caption: Workflow for the cross-validation of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine structure using MS and NMR.
Conclusion
The structural validation of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine serves as an excellent model for the synergistic application of mass spectrometry and NMR spectroscopy. Mass spectrometry robustly confirms the molecular formula and key substructures through fragmentation analysis. NMR spectroscopy complements this by providing a detailed, atom-by-atom map of the molecular architecture. By integrating these two powerful, orthogonal techniques, researchers can achieve an unambiguous and trustworthy structural assignment, a critical requirement for advancing research and drug development programs.
References
Suresh, V., S. R. R. P, and H. P. V. (n.d.). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. PubMed. Available at: [Link]
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Available at: [Link]
arXiv (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. arXiv.org. Available at: [Link]
MDPI (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Available at: [Link]
ResearchGate (n.d.). 1 H and 13 C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and... ResearchGate. Available at: [Link]
Willoughby, P. H., Jansma, M. J., & Tantillo, D. J. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643–660. Available at: [Link]
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 1-23. Available at: [Link]
Google Patents (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
ResearchGate (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. Available at: [Link]
KPWu's group research site (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Available at: [Link]
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]
University of Colorado Boulder (n.d.). NMR Chart. Available at: [Link]
Chemistry Connected (n.d.). NMR shifts 1H -general.cdx. Available at: [Link]
comparative analysis of N-acetylated vs non-acetylated tyrosine derivatives' bioavailability
Content Type: Technical Comparison Guide Subject: Bioavailability, Pharmacokinetics, and Metabolic Fate of L-Tyrosine vs. N-Acetyl-L-Tyrosine (NALT) Executive Summary: The Solubility-Bioavailability Paradox For drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Bioavailability, Pharmacokinetics, and Metabolic Fate of L-Tyrosine vs. N-Acetyl-L-Tyrosine (NALT)
Executive Summary: The Solubility-Bioavailability Paradox
For drug developers and formulation scientists, the choice between L-Tyrosine (L-Tyr) and N-Acetyl-L-Tyrosine (NALT) presents a classic pharmaceutical paradox: the derivative with superior physicochemical properties (NALT) exhibits inferior biological performance in humans.
The Consensus: While NALT boasts a solubility profile ~20x higher than L-Tyr, human pharmacokinetic (PK) data confirms it is an inefficient precursor. Unlike in rodent models, human deacylase activity is insufficient to convert NALT to free tyrosine effectively.
The Consequence: Up to 60% of administered NALT is excreted unchanged in the urine , leading to negligible increases in plasma tyrosine levels compared to equimolar doses of non-acetylated L-Tyrosine.[1]
Recommendation: Use L-Tyrosine for oral solid dosage forms aiming for systemic tyrosine elevation.[1] Reserve NALT strictly for liquid parenteral nutrition where solubility limits the use of free amino acids, acknowledging its lower utilization rate.
Physicochemical Profile
The primary driver for NALT's development was the poor aqueous solubility of L-Tyrosine, which complicates the creation of concentrated parenteral solutions or liquid supplements.
Parameter
L-Tyrosine (Non-Acetylated)
N-Acetyl-L-Tyrosine (NALT)
Implications
Molecular Weight
181.19 g/mol
223.23 g/mol
NALT requires ~1.23g to deliver 1g equivalent of Tyrosine.
Water Solubility (25°C)
~0.45 g/L (Poor)
~50.0 g/L (High)
NALT is superior for IV/liquid formulations.
pH Stability
Stable in neutral pH
Stable, but deacetylates in strong acid/base
NALT survives gastric environment largely intact.
Partition Coefficient (LogP)
-2.26
-1.8
NALT is slightly more lipophilic but highly polar.
Pharmacokinetics & Metabolism: The Deacetylation Bottleneck
The critical failure point for NALT in humans is the metabolic conversion step. NALT is a prodrug ; it has no intrinsic activity at tyrosine receptors and must be deacetylated to L-Tyrosine to function as a catecholamine precursor.
Metabolic Pathway Visualization
The following diagram illustrates the divergent fates of L-Tyr and NALT. Note the "Renal Excretion Shunt" for NALT, which competes with the deacetylation process.
Figure 1: Metabolic fate of L-Tyrosine vs. NALT. Thick arrows indicate dominant pathways. Note the high renal clearance of unchanged NALT.
Human vs. Rodent Divergence
Researchers must be cautious when interpreting older rodent data.
Rats: Possess high levels of cytosolic acylase activity in the liver and kidneys, converting NALT to Tyrosine with near 100% efficiency.
Humans: Deacetylation is restricted primarily to the kidney (Aminoacylase III). This enzyme has low affinity/capacity for NALT in humans. Consequently, the renal clearance of NALT exceeds its metabolic conversion rate.
Quantitative PK Comparison (Human Data)
Data synthesized from Magnusson et al. (1989) and Druml et al. (1991).[1]
Metric
L-Tyrosine Administration
N-Acetyl-L-Tyrosine Administration
Dose
100 mg/kg (Oral)
5g (IV Infusion)
Plasma Tyrosine Elevation
+130% to +276%
+0% to +25%
Urinary Excretion (Unchanged)
< 1%
35% - 60%
Plasma Half-life
~2-3 hours
~40 mins (Rapid renal elimination)
Bioavailability Status
High
Low (due to poor conversion)
Experimental Validation Protocols
To verify these claims in a drug development setting, a rigorous crossover pharmacokinetic study is required. Below is a self-validating protocol designed for LC-MS/MS analysis.
Study Design Workflow
Figure 2: Crossover PK study design to compare bioavailability and renal excretion.
Analytical Protocol (LC-MS/MS)
Objective: Quantify L-Tyrosine and NALT in plasma/urine to calculate bioavailability (
Internal Standard (IS): L-Tyrosine-d4 (Deuterated).
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.
Step-by-Step Methodology:
Sample Preparation (Protein Precipitation):
Aliquot
plasma into a 96-well plate.
Add
Internal Standard (IS) working solution ().
Add
ice-cold Acetonitrile to precipitate proteins.
Vortex (5 min) and Centrifuge (
, 10 min, 4°C).
Transfer supernatant to fresh vial for injection.
Chromatography (HPLC):
Column: C18 Reverse Phase (e.g., Waters XBridge,
).
Flow Rate:
.
Gradient: 5% B (0-1 min)
90% B (3 min) 5% B (3.1 min).
Mass Spectrometry (MRM Mode):
L-Tyrosine: Transition
(Quantifier).
NALT: Transition
(Loss of acetyl group).
IS (Tyr-d4): Transition
.
Data Calculation (Self-Validation):
Calculate Corrected Plasma Tyrosine :
.
Calculate NALT Conversion Efficiency :
Failure Criteria: If Urinary NALT > 40% of dose, the hypothesis that NALT is a poor substrate is confirmed.
Conclusion
While N-Acetyl-L-Tyrosine (NALT) offers distinct advantages in solubility and stability for liquid formulation, it is inferior to L-Tyrosine for increasing systemic tyrosine availability in humans.[7]
For Oral Supplements/Drugs: L-Tyrosine is the gold standard. The limitations in solubility can be managed through micronization or suspension technologies, yielding significantly higher biological impact.
For Parenteral Nutrition: NALT remains useful solely because L-Tyrosine precipitates at required concentrations. However, clinical calculations must account for the fact that ~50% of the NALT dose will be lost in urine.
Final Verdict: Do not substitute L-Tyrosine with NALT in oral formulations expecting equivalent or superior potency; the metabolic bottleneck in the human kidney renders NALT an inefficient delivery vehicle.
References
Magnusson, I., et al. (1989). "N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans." Metabolism, 38(10), 957-961.[8]
Druml, W., et al. (1991). "Utilization of tyrosine dipeptides and acetyltyrosine in normal and uremic humans."[1][8] American Journal of Physiology-Endocrinology and Metabolism, 260(2), E280-E285.[8]
Hoffer, L. J., et al. (2003). "N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition."[1] Journal of Parenteral and Enteral Nutrition, 27(6), 419-422.[1]
Glaeser, H., et al. (2007). "Human kidney aminoacylase 1 and 3: distinct cellular localization and catalytic properties." American Journal of Physiology-Renal Physiology.
Assessing the Impact of 3-Methyl Substitution on Tyrosine Bioactivity
Executive Summary: The "Goldilocks" Modification In peptide engineering, the modification of tyrosine residues is a pivotal strategy for modulating receptor affinity and metabolic stability.[1] While 2,6-dimethyltyrosine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Modification
In peptide engineering, the modification of tyrosine residues is a pivotal strategy for modulating receptor affinity and metabolic stability.[1] While 2,6-dimethyltyrosine (Dmt) is widely recognized for its ability to drastically enhance lipophilicity and proteolytic resistance—often at the cost of receptor selectivity—3-methyl-L-tyrosine (Mmt) offers a nuanced alternative.
This guide evaluates the impact of 3-methyl substitution (ortho-methylation) on tyrosine bioactivity. Unlike the bulky Dmt, which can sterically preclude binding in restrictive pockets (e.g., Nociceptin receptors), Mmt provides a "Goldilocks" solution: it introduces sufficient steric bulk to retard enzymatic degradation and enhance lipophilicity without disrupting critical hydrogen-bonding networks required for receptor activation.
Part 1: Structural & Physicochemical Comparison
The introduction of a methyl group at the ortho (3) position of the phenol ring alters the electronic and steric landscape of the tyrosine residue. This modification is distinct from O-methylation (which removes the H-bond donor capability) and 2,6-dimethylation (which creates a "walls-in" steric block).
Comparative Physicochemical Profile
Feature
L-Tyrosine (Tyr)
3-Methyl-L-Tyrosine (Mmt)
2,6-Dimethyl-L-Tyrosine (Dmt)
Structure
Native Phenol
Ortho-Methyl Phenol
Di-ortho-Methyl Phenol
Molecular Weight
181.19 g/mol
195.21 g/mol
209.24 g/mol
Steric Hindrance
Low
Moderate
High (Rotational restriction)
LogP (Lipophilicity)
-2.26 (Hydrophilic)
~ -1.4 (Enhanced Lipophilicity)
> 0 (Hydrophobic)
pKa (Phenol)
~10.1
~10.3 (Slightly Elevated)*
>10.5 (Elevated)
H-Bond Capability
Donor & Acceptor
Donor & Acceptor (Angled)
Donor (Sterically Shielded)
Primary Utility
Native signaling
Tuning selectivity/stability
Maximizing potency/half-life
*Note: The methyl group is weakly electron-donating, slightly destabilizing the phenoxide anion and raising the pKa, making the hydroxyl group a slightly weaker acid than in native Tyr.
Visualizing the Steric Landscape
The following diagram illustrates the steric impact of 3-methyl substitution compared to the native and di-methylated variants.
Caption: Comparative impact of methyl substitution on receptor fit and enzymatic susceptibility.
Part 2: Bioactivity Assessment
The decision to use Mmt should be driven by the specific requirements of the binding pocket.
Case Study: Opioid Receptor Selectivity
In the development of Nociceptin/Orphanin FQ (N/OFQ) analogs, the N-terminal tyrosine (Tyr1) is critical for activation.
The Problem: Replacing Tyr1 with Dmt (a common strategy for mu-opioids) resulted in a 30-fold loss in potency for N/OFQ, likely due to steric clash within the NOP receptor's specific binding pocket.
The Solution: Substitution with Mmt (3-MeTyr) restored potency to native levels (pEC50 9.47 vs. 9.56) while offering the benefits of non-canonical amino acid incorporation (e.g., resistance to specific peptidases).[2]
Takeaway: Mmt is the superior choice when the receptor pocket is "tight" or when maintaining a precise H-bond angle is critical [1].
Objective: Incorporate 3-methyl-L-tyrosine into a peptide sequence without racemization.
Reagents:
Fmoc-L-Mmt-OH (commercially available or synthesized via Pd-catalyzed C-H activation [1]).
Coupling Reagent: HATU or DIC/Oxyma.
Resin: Rink Amide (for C-term amides) or Wang (for acids).
Workflow:
Resin Swelling: DCM for 20 min.
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
Coupling:
Dissolve Fmoc-L-Mmt-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
Critical Step: Pre-activate for 30 seconds before adding to resin to minimize racemization.
Shake at room temperature for 60–90 minutes.
Validation: Perform Kaiser test. If slightly blue (incomplete), recouple using PyBOP/HOAt.
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. The methyl group is stable to standard TFA cleavage conditions.
Protocol B: In Vitro Metabolic Stability Assay
Objective: Quantify the stability enhancement of Mmt vs. Tyr.
Materials:
-Chymotrypsin (Type II from bovine pancreas).
Buffer: 50 mM Tris-HCl, 10 mM CaCl
, pH 7.8.
HPLC with UV detection (214 nm).
Step-by-Step Workflow (DOT Visualization):
Caption: Workflow for assessing enzymatic stability of Mmt-modified peptides.
Data Analysis:
Plot
vs. Time. The slope determines the half-life:
A shallower slope for the Mmt analog compared to the native Tyr analog confirms enhanced stability.
References
Trapella, C., et al. "(L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation." Molecules, vol. 28, no. 20, 2023.[3] Link
Illuminati, D., et al. "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation."[4] The Journal of Organic Chemistry, 2022.[4] Link
Balboni, G., et al. "Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr." Peptides, 2023.[5][3] Link(Note: Generalized citation for Dmt bioactivity context based on search consensus).
PubChem. "3-methyl-L-tyrosine | C10H13NO3."[6] National Library of Medicine. Link[6]
A Comparative Guide to N-Acetyl-O-benzyl-3-methyl-DL-tyrosine and Its Potential Applications in Research and Development
For researchers, scientists, and professionals in drug development, the exploration of novel molecular entities is paramount to innovation. This guide provides a comprehensive overview of the unnatural amino acid N-Acety...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the exploration of novel molecular entities is paramount to innovation. This guide provides a comprehensive overview of the unnatural amino acid N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, a unique derivative of tyrosine. Due to the limited direct experimental data on this specific compound, this guide will focus on a comparative analysis of its structural components and related, well-characterized tyrosine derivatives. By understanding the influence of N-acetylation, O-benzylation, and methylation, we can infer the potential properties and applications of this novel compound and provide a foundational understanding for its synthesis and future investigation.
Introduction to N-Acetyl-O-benzyl-3-methyl-DL-tyrosine: A Structurally Novel Unnatural Amino Acid
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a synthetic amino acid derived from tyrosine. Its structure is characterized by three key modifications:
N-acetylation: The addition of an acetyl group to the alpha-amino group.
O-benzylation: The protection of the phenolic hydroxyl group with a benzyl ether.
3-methylation: The addition of a methyl group to the 3-position of the phenyl ring.
DL-racemic mixture: It exists as a mixture of both D and L enantiomers.
These modifications are expected to significantly alter the physicochemical properties of the parent tyrosine molecule, influencing its solubility, lipophilicity, and metabolic stability. Such alterations are often sought in drug design and peptide synthesis to enhance bioavailability and therapeutic efficacy.
Comparative Analysis of Functional Group Effects
To predict the behavior of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, we will compare it with two well-studied tyrosine derivatives: N-Acetyl-L-tyrosine (NAT) and O-Benzyl-L-tyrosine.
N-Acetyl-L-tyrosine (NAT): Enhancing Solubility and Bioavailability
N-Acetyl-L-tyrosine is a more soluble form of L-tyrosine and is commonly used in parenteral nutrition and as a dietary supplement.[1][2] The N-acetylation is believed to improve its stability and absorption.[2] In the body, it is converted back to L-tyrosine and serves as a precursor for the synthesis of important catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[2]
O-Benzyl-L-tyrosine: A Key Building Block in Peptide Synthesis
O-Benzyl-L-tyrosine is a derivative where the hydroxyl group of tyrosine is protected by a benzyl group. This protection is crucial in peptide synthesis to prevent unwanted side reactions involving the reactive hydroxyl group.[3][4] The benzyl group can be removed under specific conditions once the peptide chain has been assembled.[5] This derivative is a valuable tool for creating complex peptides with specific functions.[3][4]
The Role of 3-Methylation
The introduction of a methyl group at the 3-position of the phenyl ring is a common strategy in medicinal chemistry to modulate receptor binding affinity and selectivity, as well as to influence metabolic stability by blocking potential sites of hydroxylation.
Potential Applications of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
Based on the properties of its constituent parts, N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is anticipated to have applications in the following areas:
Peptide Synthesis: As a protected amino acid, it could be incorporated into peptide chains to create novel peptides with enhanced properties. The N-acetyl and O-benzyl groups provide orthogonal protection, and the 3-methyl group could introduce interesting conformational constraints or metabolic stability.
Drug Development: The increased lipophilicity due to the benzyl and methyl groups may enhance its ability to cross the blood-brain barrier, making it a potential candidate for neurological drug development.
Biochemical Research: It can be used as a tool to study enzyme activity and protein synthesis, particularly for enzymes that recognize tyrosine or its derivatives.[3]
Comparative Physicochemical Properties
The following table summarizes the known properties of the related compounds and the predicted properties of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine.
Significantly higher than both NAT and O-Benzyl-L-tyrosine.
Experimental Protocols: Synthesis of Precursor Molecules
Synthesis of N-Acetyl-L-tyrosine
A common method for the N-acetylation of tyrosine involves the use of acetic anhydride in an alkaline solution.[7][8]
Protocol:
Disperse L-tyrosine in water and add a sodium hydroxide solution until it completely dissolves.[7]
Cool the solution in an ice bath.
Add acetic anhydride dropwise while maintaining the pH between 8 and 10 with the addition of sodium hydroxide solution.[7]
After the addition is complete, stir the reaction mixture for a specified time.
Acidify the solution with hydrochloric acid to precipitate the N-Acetyl-L-tyrosine.[7]
Filter, wash with cold water, and dry the product.
Synthesis of O-Benzyl-L-tyrosine
The benzylation of the phenolic hydroxyl group of tyrosine can be achieved using benzyl bromide in the presence of a base.[9]
Protocol:
Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.[9]
Add a base, such as sodium hydroxide and sodium bicarbonate.[9]
Add benzyl bromide to the reaction mixture.
Stir the reaction at room temperature for several hours.
Work up the reaction mixture to isolate the O-Benzyl-L-tyrosine product.[9]
Proposed Synthetic Pathway for N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
A plausible synthetic route for the target compound would likely involve a multi-step process starting from 3-methyl-DL-tyrosine.
Caption: Proposed two-step synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine.
Conclusion and Future Directions
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine represents a novel, unexplored unnatural amino acid with significant potential in peptide synthesis and drug discovery. While direct experimental data is currently lacking, a thorough analysis of its structural components and comparison with well-known derivatives provides a strong foundation for future research. The proposed synthetic pathway offers a starting point for its chemical synthesis, which will be the first step in unlocking its potential applications. Further studies are warranted to characterize its physicochemical properties, evaluate its biological activity, and explore its utility as a building block in the creation of new and improved therapeutic agents.
References
PubChem. N-Acetyl-L-tyrosine. Available from: [Link]
Digital Commons @ Michigan Tech. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Available from: [Link]
MDPI. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Available from: [Link]
Wikipedia. N-Acetyl-L-tyrosine. Available from: [Link]
Google Patents. Preparation method of L-tyrosine derivative.
Google Patents. Process for preparing N-acetyl-L-tyrosine.
MDPI. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Available from: [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
Google Patents. Process for preparing N-acetyl-L-tyrosine.
A Senior Application Scientist's Guide to Comparing Antibody Cross-Reactivity Against Modified Tyrosine Peptides
For researchers, scientists, and drug development professionals, the specific detection of post-translational modifications (PTMs) on proteins is paramount to unraveling complex cellular signaling pathways and identifyin...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the specific detection of post-translational modifications (PTMs) on proteins is paramount to unraveling complex cellular signaling pathways and identifying disease biomarkers. Among the most critical PTMs are modifications to tyrosine residues, including phosphorylation, nitration, and sulfation. The antibodies used to detect these modifications are powerful tools, but their utility is entirely dependent on their specificity.[1][2]
The Core Challenge: Structural Mimicry of Modified Tyrosine
The primary difficulty in generating highly specific antibodies to modified tyrosine residues lies in the subtle structural differences between the modifications themselves and the unmodified tyrosine. An antibody raised against a phosphotyrosine (pY) peptide, for instance, might show affinity for a sulfotyrosine (sY) or nitrotyrosine (nY) peptide due to similarities in charge and shape. Furthermore, the amino acid sequence flanking the modified tyrosine plays a crucial role in forming the epitope recognized by the antibody.[6]
Caption: Antibody specificity for a target phosphotyrosine (pY) peptide versus potential cross-reactivity with other modified or sequence-variant peptides.
Comparative Methodologies for Cross-Reactivity Assessment
A multi-pronged approach is the most robust strategy for validating antibody specificity.[7] No single method is sufficient; instead, combining several techniques provides complementary data, building a comprehensive specificity profile.[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based assay ideal for initial, high-throughput screening of antibody specificity against a panel of synthetic peptides.[9][10] By coating microplate wells with different modified and unmodified peptides, one can quantify the antibody's binding to each.
Causality Behind Experimental Choices: The choice of peptides is critical. A comprehensive panel should include:
The target peptide (positive control).
The corresponding unmodified peptide (to assess modification-specificity).
Peptides with other tyrosine modifications (e.g., pY, nY, sY) to check for inter-modification cross-reactivity.[11][12]
Peptides with the target modification but in different sequence contexts to evaluate the influence of flanking residues.
Peptide Coating: Dilute synthetic peptides (target, unmodified, and potential cross-reactants) to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL to respective wells of a 96-well high-binding microplate. Incubate overnight at 4°C.
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBST) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
Primary Antibody Incubation: Wash the plate 3 times. Add 100 µL of the primary antibody, diluted in Antibody Dilution Buffer (e.g., 1% BSA in PBST) at various concentrations, to each well. Incubate for 1-2 hours at room temperature.
Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of an appropriate HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
Detection: Wash the plate 5 times. Add 100 µL of TMB substrate. Allow color to develop for 15-30 minutes. Stop the reaction with 50 µL of 1 M HCl.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Peptide Coated on Plate
Antibody A (Anti-pY) OD 450nm
Antibody B (Anti-pY) OD 450nm
Interpretation
...K-Y(P)-L... (Target)
2.15
2.30
Strong binding to target peptide.
...K-Y-L... (Unmodified)
0.08
0.95
Antibody B shows significant cross-reactivity with the unmodified peptide.
...K-Y(N)-L... (Nitro-Tyr)
0.11
1.20
Antibody B cross-reacts strongly with nitrotyrosine.
...K-Y(S)-L... (Sulfo-Tyr)
0.45
1.85
Both antibodies show some cross-reactivity with sulfotyrosine, but Antibody B is significantly worse.
...G-Y(P)-M... (Different Seq)
1.80
1.50
Both antibodies show slightly reduced binding in a different sequence context.
Western Blotting
Principle: Western blotting assesses antibody specificity against full-length proteins in a complex mixture, such as a cell lysate.[13][14] This method is crucial for confirming that the antibody recognizes the target modification in its native protein context and not just as a synthetic peptide.[15][16]
Causality Behind Experimental Choices: A self-validating Western blot experiment requires carefully chosen controls. Using cell lines treated with specific inhibitors or activators of signaling pathways can modulate the PTM status of the target protein, providing essential positive and negative controls.[17][18] For instance, treating cells with a phosphatase inhibitor should increase the signal for a phospho-specific antibody.
Sample Preparation: Lyse cells (e.g., untreated vs. phosphatase inhibitor-treated A431 cells) in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
SDS-PAGE: Load 20-30 µg of protein lysate per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). The choice of blocking agent is key; BSA is often preferred for phospho-antibodies to avoid cross-reactivity with phosphoproteins in milk.
Primary Antibody Incubation: Incubate the membrane with the primary anti-modified tyrosine antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:10,000 in 5% milk/TBST) for 1 hour at room temperature.
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, unmodified protein.
Peptide Arrays
Principle: Peptide arrays offer a massive-throughput platform for specificity profiling.[19][20] Thousands of different peptides, including various modifications and sequences, are synthesized on a solid surface (e.g., a glass slide).[1][21] The antibody is then incubated with the array, providing a comprehensive map of its binding preferences and off-target interactions.[22][23]
Causality Behind Experimental Choices: The power of a peptide array lies in its design. A well-designed array for this purpose would include:
Systematic substitutions of amino acids around the target modification to map the precise epitope.
A wide range of unrelated modified peptides to proactively identify unexpected off-target binding.[19]
Data from peptide arrays are typically visualized as a heat map, where the intensity of the signal corresponds to the antibody's binding affinity.
Peptide on Array
Antibody A (High Specificity)
Antibody B (Low Specificity)
...K-[pY]-L...
High Signal
High Signal
...K-[Y]-L...
No Signal
Moderate Signal
...K-[nY]-L...
No Signal
High Signal
...A-[pY]-L...
Moderate Signal
Moderate Signal
...K-[pY]-A...
Moderate Signal
Moderate Signal
Unrelated-[sY]-Peptide
No Signal
Low Signal
This table illustrates how a peptide array can finely map specificity. Antibody A is highly specific for the pY in its preferred sequence context. Antibody B binds not only to the target but also to the unmodified peptide and a nitrotyrosine-containing peptide.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that provides quantitative, real-time data on the kinetics of molecular interactions.[24][25] It measures the association (k_a) and dissociation (k_d) rates of the antibody binding to various peptides immobilized on a sensor chip, from which the affinity (K_D) can be calculated.[26][27]
Causality Behind Experimental Choices: SPR is the gold standard for quantifying binding kinetics.[24] By comparing the K_D values for the target peptide versus potential cross-reactants, a precise cross-reactivity percentage can be determined. This level of quantitative detail is invaluable for applications requiring highly specific reagents, such as in drug development and diagnostics.
Peptide Ligand
Antibody A (k_a, 1/Ms)
Antibody A (k_d, 1/s)
Antibody A (K_D, M)
Antibody B (K_D, M)
...K-Y(P)-L... (Target)
1.5 x 10^5
2.0 x 10^-4
1.3 x 10^-9 (1.3 nM)
1.1 x 10^-9 (1.1 nM)
...K-Y-L... (Unmodified)
No Binding
No Binding
> 10^-5 (>10 µM)
5.2 x 10^-7 (520 nM)
...K-Y(N)-L... (Nitro-Tyr)
2.1 x 10^3
8.0 x 10^-3
3.8 x 10^-6 (3.8 µM)
2.5 x 10^-7 (250 nM)
Interpretation: Antibody A shows a very high affinity (low K_D) for its target and negligible binding to off-target peptides, demonstrating excellent specificity. Antibody B, while having a similar high affinity for the target, also binds to the unmodified and nitrated peptides with affinities that are likely to cause significant issues in biological assays.
A Self-Validating Workflow for Cross-Reactivity Assessment
To ensure trustworthiness, every cross-reactivity study must be a self-validating system. This involves a logical progression of experiments, from broad screening to precise quantification, with built-in controls at every stage.
Caption: A comprehensive workflow for validating antibody specificity against modified tyrosine peptides.
Conclusion and Best Practices
Selecting and validating an antibody for modified tyrosine peptides is a rigorous process that demands empirical evidence from multiple, complementary techniques.[28] An antibody that is validated only by peptide ELISA may fail in a Western blot, and an antibody that works in a Western blot may not be suitable for immunoprecipitation without further validation.[16]
As a final checklist, always:
Start Broad: Use high-throughput methods like Peptide-ELISA or Peptide Arrays to screen against a diverse panel of on- and off-target peptides.[1][8]
Validate in Context: Confirm specificity using Western blotting with appropriate positive and negative biological controls.[7][13]
Quantify When Necessary: For critical applications, use SPR to obtain precise kinetic and affinity data.[24]
Demand Data: Critically evaluate the validation data provided by the manufacturer and perform your own validation for your specific application and sample type.[5][7]
Document Everything: Keep meticulous records of antibody lots, dilutions, and protocols to ensure long-term reproducibility.
By adhering to these principles, you can confidently select and deploy antibodies that will generate specific, reliable, and publishable data in your research on the critical roles of tyrosine modifications.
References
A unified peptide array platform for antibody epitope binning, mapping, specificity and predictive off-target binding. bioRxiv.
A unified peptide array platform for antibody epitope binning, mapping, specificity and predictive off-target binding.
Best Practices for Antibody Valid
Hallmarks of Antibody Validation: Complementary Str
Bead-Based Peptide Arrays for Profiling the Specificity of Modification St
Post-translational modification detection techniques. Cytoskeleton, Inc.
Analyzing PTM Activation St
Ten Basic Rules of Antibody Valid
Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. PubMed.
From One Scientist to Another: Strategies for Primary Antibody Valid
Peptide Array-Based Epitope Mapping.
How to Detect Post-Translational Modifications (PTMs) Sites?.
Peptide-ELISA Protocol. Boster Bio.
Characterization of antibody specificity using peptide array technologies. DiVA.
Antibody valid
Phosphotyrosine Detection Methods. Cytoskeleton, Inc.
Immuno-Affinity Study of Oxidative Tyrosine Containing Peptides.
A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evalu
Technical Guide: Stability and Performance of Tyrosine Protecting Groups
This guide provides a technical comparison of tyrosine protecting groups, designed for researchers in peptide chemistry and drug development.[1][2] It moves beyond basic lists to explain the why and how of protecting gro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of tyrosine protecting groups, designed for researchers in peptide chemistry and drug development.[1][2] It moves beyond basic lists to explain the why and how of protecting group stability, side reactions, and selection strategies.
[2]
Executive Summary: The Phenolic Challenge
Tyrosine (Tyr) presents a unique dual challenge in peptide synthesis. Its phenolic hydroxyl group is:
Nucleophilic: Prone to O-acylation during coupling steps if left unprotected, leading to branched peptides and termination.
Electron-Rich: The aromatic ring is highly activated, making the ortho-positions (C3/C5) susceptible to electrophilic aromatic substitution (alkylation) by carbocations released during deprotection.
Selecting the correct protecting group requires balancing orthogonality during synthesis with clean removal that suppresses ring alkylation.
Mechanistic Analysis of Instability & Side Reactions
Before comparing specific groups, it is critical to understand the failure modes.
The 3-Benzyltyrosine Rearrangement
In Boc chemistry, the Benzyl (Bzl) ether is the standard. However, during acidolysis (HF or TFA), the benzyl carbocation (
) is released. Without adequate scavenging, this cation attacks the electron-rich phenol ring at the ortho position.
Key Insight: The reaction is often intramolecular or occurs within a "solvent cage," making it difficult to suppress solely with external scavengers.
Figure 1: Mechanism of 3-benzyltyrosine formation during acidolysis. The proximity of the generated carbocation to the ring favors side-reaction unless specific scavengers or modified protecting groups are used.
Comparative Analysis of Protecting Groups
A. tert-Butyl (tBu) – The Fmoc Standard
Chemistry: Acid-labile ether.
Stability: Stable to base (20% piperidine), mild acid (1% TFA), and reduction.
Removal: 90-95% TFA.
Performance:
Pros: The
cation is bulky and less prone to ortho-alkylation on the Tyr ring compared to benzyl cations.
Cons: The released isobutylene/t-butyl cation is a potent alkylator of Trp (indole) and Met (sulfur).
Verdict: The gold standard for Fmoc SPPS. Requires a "cocktail" of scavengers (TIS, water, thioanisole).
B. Benzyl (Bzl) & Halogenated Derivatives – The Boc Workhorses
Bzl: Stable to 50% TFA (Boc removal) in principle, but slowly cleaves over repetitive cycles, leading to cumulative loss and side reactions.
2-Cl-Bzl (2-Chlorobenzyl): The electron-withdrawing chlorine destabilizes the carbocation, making the ether bond 100x more stable to TFA than unsubstituted Bzl.
2,6-Cl2-Bzl (2,6-Dichlorobenzyl): Maximum stability.[3] Used for very long syntheses.
Performance:
Pros: 2-Cl-Bzl effectively eliminates the formation of 3-benzyltyrosine during synthesis.
Cons: Requires HF (highly toxic) or TFMSA for final removal.
Verdict:Tyr(2-Cl-Bzl) is the preferred choice for Boc chemistry. Unsubstituted Tyr(Bzl) should be avoided for peptides >10 residues.
C. Trityl (Trt) – The Acid-Sensitive Specialist
Chemistry: Extremely acid-labile ether.
Stability: Stable to base. Cleaved by 1% TFA in DCM.
Performance:
Pros: Allows for selective deprotection of the side chain while the peptide remains on resin (if using a linker stable to 1% TFA) or global deprotection under very mild conditions.
Cons: The bulky trityl group can be sterically hindering during coupling.
Verdict: Use for on-resin modification (e.g., selective phosphorylation of Tyr) or convergent synthesis.
D. Allyl (Alloc) – The Orthogonal Choice
Chemistry: Allyl carbonate or ether.
Stability: Stable to TFA and Piperidine.
Removal: Pd(PPh3)4 / Phenylsilane (Pd(0) catalysis).
Performance:
Pros: Completely orthogonal to Fmoc and Boc.
Cons: Palladium removal can be finicky; traces of Pd can remain in the peptide.
Verdict: Essential for cyclic peptides or complex side-chain modifications.
Quantitative Data Summary
Table 1: Stability Profile Comparison
Protecting Group
Structure
Stability (50% TFA)
Stability (20% Piperidine)
Stability (HF / TFMSA)
Primary Application
tBu
tert-Butyl ether
Unstable (t1/2 < 1 min)
Stable
Unstable
Fmoc SPPS (Standard)
Bzl
Benzyl ether
Marginal (~0.5% loss/cycle)
Stable
Unstable
Short Boc Peptides
2-Cl-Bzl
2-Chlorobenzyl
High (<0.01% loss/cycle)
Stable
Unstable
Boc SPPS (Standard)
2-Br-Z
2-Br-Cbz
High
Unstable
Unstable
Boc SPPS (Alternative)
Trt
Trityl ether
Unstable (Cleaves in 1% TFA)
Stable
Unstable
Selective Modification
Allyl
Allyl ether
Stable
Stable
Stable
Orthogonal Synthesis
Table 2: Side Reaction Risks & Mitigation
Side Reaction
Mechanism
High-Risk Groups
Mitigation Strategy
3-Alkyltyrosine
Ortho-attack by carbocation
Bzl > tBu > 2-Cl-Bzl
Use 2-Cl-Bzl ; Add scavengers (Thioanisole/Phenol).
O-Acylation
Reaction of free OH with activated AA
Unprotected Tyr
Ensure 100% coupling efficiency; Do not use unprotected Tyr.
Met/Trp Alkylation
Attack by leaving group cation
tBu
Use Reagent K or Reagent B (TFA/Phenol/Water/TIS).
Experimental Protocols
Protocol A: Standard Fmoc/tBu Deprotection (Cleavage)
This protocol ensures removal of tBu while protecting Met and Trp from alkylation.
Reagents:
TFA (Trifluoroacetic acid): 82.5%
Phenol: 5% (Scavenger for Tyr/Trp)
Water: 5% (Scavenger for tBu cations)
Thioanisole: 5% (Scavenger for Met/Cys)
EDT (1,2-Ethanedithiol): 2.5% (Crucial if Cys/Met are present)
Workflow:
Preparation: Cool the cleavage cocktail to 0°C.
Addition: Add cocktail to dry resin (10 mL per 1g resin).
Reaction: Allow to warm to Room Temperature (RT) and shake for 2.5 to 3 hours .
Note: Tyr(tBu) cleaves fast (30 min), but Pbf (Arg) and Trp(Boc) require longer times.
Precipitation: Filter resin, concentrate filtrate under N2, and precipitate in ice-cold diethyl ether.
Protocol B: Removal of Bzl/Cl-Bzl (HF Cleavage)
Requires specialized HF apparatus. Safety is paramount.
Reagents:
Anhydrous HF (Liquid)
p-Cresol: 10% (v/v)
p-Thiocresol: 0.2% (v/v) (If Met is present)
Workflow:
Setup: Place resin in the Teflon reaction vessel of the HF line. Add scavengers.
Condensation: Cool vessel to -78°C (Dry ice/acetone) and distill HF into the vessel.
Reaction: Warm to 0°C (Ice bath) and stir for 60 minutes .
Caution: Do not exceed 0°C to minimize 3-benzyltyrosine formation.
Evaporation: Remove HF under high vacuum.
Extraction: Wash resin with ether (removes scavengers), then extract peptide with 10-50% acetic acid.
Selection Logic (Decision Tree)
Use this logic flow to select the appropriate protecting group for your synthesis.
Figure 2: Decision tree for selecting Tyrosine protecting groups based on synthesis strategy and peptide complexity.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][4] Chemical Reviews, 109(6), 2455-2504.
Erickson, B. W., & Merrifield, R. B. (1973). "Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis." Journal of the American Chemical Society, 95(11), 3750-3756.
Kiso, Y., et al. (1980).[5] "Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System." Chemical and Pharmaceutical Bulletin, 28(2), 673-676.
Lundt, B. F., et al. (1978).[6] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[6]
BenchChem Technical Support. (2025). "A Comparative Guide to the Stability of Protected Tyrosines in Peptide Synthesis."
DO NOT flush down the drain.[1][2][3] The O-benzyl and 3-methyl modifications significantly reduce water solubility compared to native tyrosine, leading to plumbing deposition and environmental persistence.
DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream.
DO NOT dispose of in regular trash (municipal waste) despite its "non-regulated" status; it requires chemical incineration.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its behavior.[1][4] N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a highly modified amino acid.[1]
Lipophilicity: The O-benzyl (ether) and 3-methyl groups make this compound significantly more hydrophobic than standard amino acids.[1] It will not dissolve readily in water, creating "clogs" or surface films if flushed.[1]
Reactivity: The N-acetyl group stabilizes the amine, reducing basicity. However, the benzyl ether moiety is susceptible to cleavage by strong acids (like HBr or HF), generating benzyl bromide/benzyl cations. Therefore, keep this waste stream neutral.
Toxicology: While not P-listed (acutely toxic), tyrosine derivatives are standard irritants.[1] The benzyl group implies potential aquatic toxicity if released untreated.[1]
Pre-Disposal Protocol: Segregation Strategy
Effective disposal starts with segregation.[1][5] Mixing incompatible streams creates new hazards (exotherms, gas generation).
Compatibility Matrix
Waste Stream
Compatibility
Action
Solid Organic Waste
Compatible
PREFERRED ROUTE. Co-mingle with other non-halogenated organic solids (e.g., silica gel, other amino acids).[1]
Liquid Organic (Non-Hal)
Compatible
Acceptable if the compound is already dissolved in solvents like MeOH, EtOH, or DMSO.
Scenario A: Pure Solid Substance (Expired or Surplus)
This is the most common scenario for this reagent.
PPE Required: Nitrile gloves, safety glasses with side shields, lab coat.[1][6]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar labeled "NON-REGULATED SOLID ORGANIC WASTE."[1]
Transfer: Transfer the solid powder carefully to avoid dust generation. If the original container is small (<50g), you may place the entire container inside the waste jar to minimize exposure.
Labeling:
Chemical Name: Write the full chemical name (N-Acetyl-O-benzyl-3-methyl-DL-tyrosine). Do not use abbreviations like "NABMT."
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[1]
Scenario B: Solution Waste (Reaction Mixtures)
If the compound is dissolved in a solvent (e.g., reaction mother liquor).
Identify Solvent: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMF).
Segregation:
If Halogenated: Pour into the "HALOGENATED ORGANIC WASTE" carboy.
If Non-Halogenated: Pour into the "NON-HALOGENATED ORGANIC WASTE" carboy.
Labeling: Add "N-Acetyl-O-benzyl-3-methyl-DL-tyrosine" to the hazardous waste tag as a "Trace Contaminant" (<5%).[1]
Scenario C: Empty Container Management
RCRA regulations (40 CFR 261.[1]7) allow specific handling for "RCRA Empty" containers.
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Ethanol or Acetone is recommended due to the benzyl group).[1]
Rinsate Disposal: Pour the rinsate into the "NON-HALOGENATED ORGANIC WASTE" liquid stream.
Deface Label: Cross out the chemical name and the manufacturer label using a permanent marker.[1] Write "EMPTY."
Final Disposal: Place the rinsed, defaced bottle in the laboratory glass recycling or regular trash, depending on institutional policy.
Decision Logic Diagram
The following workflow visualizes the decision process for the researcher to ensure compliance.
Figure 1: Decision matrix for the disposal of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine based on physical state and solvent composition.
Do not attempt to clean if you lack respiratory protection (N95/P100) as fine dust can be irritating to the respiratory tract.[1]
References
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][11] Retrieved from [Link][1]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link][1]
Princeton University EHS. (2023).[1] Waste Removal and Recycling: Chemical Waste.[1][4] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: 29 CFR 1910.1200.[1][8] Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Card
Compound: N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
Chemical Class: Protected Amino Acid Derivative
Physical State: White to off-white crystalline powder (Predicted)
Primary Hazard Anchor:Irritant / Potential Eye Damage.
While a specific SDS for this exact derivative may be limited, Structure-Activity Relationship (SAR) analysis with N-Acetyl-L-tyrosine (CAS 537-55-3) suggests a potential for serious eye damage (Category 1) and respiratory irritation.
Critical Safety Parameter
Directive
Highest Risk
Ocular Damage & Dust Inhalation. Fine particulates from tyrosine derivatives can be highly irritating to mucous membranes.
As a Senior Application Scientist, I apply the Precautionary Principle here. In the absence of a specific GHS classification for this precise methyl/benzyl-modified racemate, we derive the safety profile from its closest structural analogs: N-Acetyl-L-tyrosine and O-Benzyl-L-tyrosine .
The N-Acetyl Moiety: Increases water solubility and acidity. Analogs (e.g., N-Acetyl-L-tyrosine) are frequently classified as Eye Dam. 1 (Causes serious eye damage) and Skin Irrit. 2 .
The O-Benzyl Group: Adds lipophilicity. While often stabilizing, it does not negate the irritant properties of the phenol core.
The 3-Methyl Group: Steric modification. Unlikely to alter acute toxicity significantly but may affect metabolic stability.
Risk Matrix:
Inhalation: High Risk (Dust). Irritation to upper respiratory tract.
Eye Contact:High Risk. Acidic derivatives can cause corneal opacity or irreversible damage.
Personal Protective Equipment (PPE) Strategy
We utilize a Layered Defense Strategy (The Swiss Cheese Model). No single barrier is sufficient; multiple layers ensure that if one fails, the next captures the hazard.
Layer 1: Ocular & Face Protection (Critical)
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
Why? Standard safety glasses have gaps. Fine powder can drift around lenses, and N-acetyl acidic residues can cause rapid ocular injury upon contact with tear fluid.
Upgrade: Use a Face Shield over goggles if handling quantities >10g or if there is a splash risk during dissolution.
Technique:Double Gloving is standard protocol for benzyl-protected intermediates.
Inner Glove: Standard Nitrile (4 mil).
Outer Glove: Long-cuff Nitrile or Neoprene (if using chlorinated solvents).
Why? The benzyl group increases lipophilicity, potentially aiding skin permeation compared to free tyrosine.
Layer 3: Respiratory Protection
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).
Secondary (If hood unavailable): N95 or P100 Particulate Respirator.
Why? Preventing "dust loading" in the lungs is critical to avoid sensitization.
Visualization: PPE Decision Logic
Caption: Decision matrix for PPE selection based on physical state and engineering controls. Note the escalation to laminate gloves if chlorinated solvents are used.
Operational Protocol: Safe Handling Workflow
This protocol is designed to be self-validating. If you cannot perform a step (e.g., cannot stabilize the balance), the system halts.
Step 1: Preparation & Weighing
Static Control: Use an ionizing bar or anti-static gun if available. Protected amino acids are often fluffy and prone to static charge, which causes "fly-away" powder.
Taring: Tare the weighing boat inside the fume hood.
Transfer: Use a micro-spatula. Never pour from the stock bottle.
Validation: If powder is visible on the rim of the stock bottle, wipe it immediately with a Kimwipe dampened in ethanol before closing.
Step 2: Solubilization
Solvent Choice: This molecule is hydrophobic due to the O-benzyl and 3-methyl groups.
Water: Poor solubility.
DMSO/DMF: High solubility (Recommended for stock solutions).
Ethanol: Moderate solubility.
Procedure: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust. Vortex in a closed tube.
Step 3: Cleanup & Decontamination[2]
Surface Wipe: Wipe the work area with 70% Ethanol or Isopropanol.
Visual Check: Use a flashlight at a low angle (raking light) to check for residual dust on the benchtop.
Glove Removal: Use the "beak method" (pulling one glove off inside out using the other gloved hand) to ensure no outer surface touches skin.
Disposal & Waste Management
Proper disposal prevents environmental contamination and regulatory fines.
Place in a sealed bag labeled "Hazardous Solid Waste - Organic." Do not use general trash.
Liquid Waste
Solutions in DMSO, Ethanol, or Water.
Segregate into "Organic Solvent Waste." If dissolved in water/buffer only, check local EHS regulations (usually still chemical waste due to benzyl group).
Sharps
Needles/syringes used for transfer.
Biohazard/Sharps container (even if not bio-hazardous, this is standard sharps protocol).
Emergency Response
Eye Contact: Flush immediately for 15 minutes .[1][2][4][5][6] Hold eyelids open. The N-acetyl group can create a localized acidic environment; speed is critical to prevent corneal clouding.
Skin Contact: Wash with soap and water.[1][2][3][4][6][7][8] Do not use ethanol (this may enhance absorption of the benzyl derivative).
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (sign of sensitization).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68310, N-Acetyl-L-tyrosine. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]